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  • Product: methyl4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate
  • CAS: 2253640-52-5

Core Science & Biosynthesis

Foundational

The Chemical Structure and Synthetic Utility of Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate in Kinase Inhibitor Design

Executive Summary In the landscape of rational drug design, the selection of an appropriate heterocyclic scaffold is the foundational step in developing targeted therapeutics. Purine bioisosteres are paramount for compet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the selection of an appropriate heterocyclic scaffold is the foundational step in developing targeted therapeutics. Purine bioisosteres are paramount for competitive ATP-site inhibition. Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate (CAS: 2253640-52-5) has emerged as a highly privileged, bifunctional building block[1]. By fusing an electron-rich pyrazole with an electron-deficient pyrazine, this scaffold achieves the precise stereoelectronic profile required for high-affinity kinase binding, particularly against Janus kinases (JAK) and RET kinases[2].

As a Senior Application Scientist, I have structured this technical whitepaper to detail the structural causality, physicochemical properties, and a field-validated synthetic workflow for integrating this molecule into advanced drug discovery pipelines.

Structural & Physicochemical Profiling

Scaffold Mechanistics

The core pyrazolo[1,5-a]pyrazine framework is a planar, aromatic bicyclic system[3]. The functionalization of this specific building block is highly deliberate:

  • The 4-Amino Group (Electron Donating): This group is not arbitrary; it serves as a critical primary hydrogen-bond donor. It mimics the exocyclic amine of adenine to anchor the molecule to the backbone carbonyls of the kinase hinge region.

  • The 3-Carboxylate (Electron Withdrawing): Formulated as a methyl ester, this group acts as a protected synthetic vector. It allows medicinal chemists to project solubilizing groups or selectivity-inducing motifs outward into the solvent-exposed channel of the kinase active site without interfering with hinge binding.

Quantitative Data Summary

The following table summarizes the structural and physicochemical properties of the scaffold, which are critical for calculating downstream reaction stoichiometry and predicting ADME (Absorption, Distribution, Metabolism, and Excretion) trajectories.

PropertyValue
Chemical Name Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate
CAS Registry Number 2253640-52-5
Molecular Formula C8H8N4O2
Molecular Weight 192.18 g/mol
SMILES String COC(=O)C1=C2C(N)=NC=CN2N=C1
Core Scaffold Pyrazolo[1,5-a]pyrazine
Key Synthetic Handles Primary amine (C4), Methyl ester (C3)

Causality in Scaffold Selection: The JAK/STAT Paradigm

Why utilize the pyrazolo[1,5-a]pyrazine core over traditional quinazolines or pyrimidines? The causality lies in its unique dipole moment and hydrogen-bonding vector geometry[4]. The bridgehead nitrogen (N4) and the pyrazine nitrogen (N5) modulate the basicity of the 4-amino group, optimizing it for physiological pH while preventing off-target hERG (potassium channel) liability.

Recent patent landscapes and clinical reviews highlight this exact scaffold's efficacy in achieving single-digit nanomolar IC50 values against JAK1, JAK2, and TYK2, effectively halting the pathogenic transcription of inflammatory cytokines[2].

Pathway Cytokine Cytokine Receptor JAK JAK Kinase (ATP Pocket) Cytokine->JAK STAT STAT Phosphorylation JAK->STAT Gene Gene Transcription (Pathogenesis) STAT->Gene Inhibitor Pyrazolo[1,5-a]pyrazine Derivative Inhibitor->JAK Competitive Inhibition

Diagram 1: Competitive inhibition of the JAK/STAT signaling pathway by pyrazolo[1,5-a]pyrazines.

Experimental Workflow: Scaffold Functionalization

To utilize this building block in a drug discovery campaign, the methyl ester must typically be converted into a functionalized amide. The following protocol outlines a self-validating, step-by-step methodology for base-catalyzed saponification followed by amide coupling.

Step-by-Step Methodology

Phase 1: Controlled Saponification

  • Solvation: Suspend 1.0 equivalent (eq) of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate in a 3:1:1 mixture of THF/MeOH/H2O (0.1 M concentration).

    • Causality: The mixed solvent system ensures the solubility of both the hydrophobic ester and the incoming aqueous hydroxide nucleophile.

  • Catalysis: Cool the reaction to 0 °C and add 2.5 eq of LiOH·H2O.

    • Causality: Lithium hydroxide is selected over sodium hydroxide because the lithium cation coordinates with the pyrazine nitrogens, directing the hydroxide to the ester carbonyl. This minimizes the risk of unwanted nucleophilic aromatic substitution (SNAr) at the electron-deficient C6/C7 positions of the pyrazine ring.

  • Reaction & Monitoring: Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation (In-Process Control): Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak at m/z 193 [M+H]+ is entirely replaced by the free acid at m/z 179 [M+H]+. Furthermore, ^1H NMR (DMSO-d6) must show the retention of two distinct aromatic doublets (δ 8.0–8.5 ppm, J ≈ 4.5 Hz), confirming the pyrazine ring remains perfectly intact.

  • Isolation: Acidify the mixture to pH 3.0 using 1M HCl. The resulting 4-amino-3-carboxylic acid intermediate will precipitate. Filter, wash with cold water, and dry under a high vacuum.

Phase 2: Amide Coupling 6. Activation: Dissolve the validated free acid (1.0 eq) in anhydrous DMF. Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to form the active OAt ester. 7. Coupling: Add the desired primary amine (1.2 eq) designed to target the kinase solvent channel. Stir for 2 hours at room temperature. 8. Purification: Purify the crude mixture via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the lead compound.

Synthesis Start Methyl 4-aminopyrazolo [1,5-a]pyrazine-3-carboxylate (CAS: 2253640-52-5) Hydrolysis Saponification LiOH·H2O, THF/MeOH/H2O (0 °C to RT) Start->Hydrolysis Intermediate 4-Aminopyrazolo[1,5-a]pyrazine- 3-carboxylic acid Hydrolysis->Intermediate LC-MS Validation: m/z 193 → 179 Coupling Amide Coupling HATU, DIPEA, R-NH2 (Anhydrous DMF) Intermediate->Coupling Product Functionalized Kinase Inhibitor (Lead Compound) Coupling->Product HPLC Purification

Diagram 2: Step-by-step synthetic workflow for the functionalization of the core scaffold.

References

  • PubChem (National Institutes of Health) - Pyrazolo[1,5-a]pyrazine | C6H5N3 | CID 21873758. Available at: [Link]

  • The Journal of Organic Chemistry (ACS Publications) - A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Available at:[Link]

  • PMC (National Institutes of Health) - Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available at: [Link]

Sources

Exploratory

methyl4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate physical and chemical properties

Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate Executive Summary & Chemical Identity Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate

Executive Summary & Chemical Identity

Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate (CAS Registry Number: 2253640-52-5) is a highly specialized bicyclic heteroaromatic compound that serves as a privileged building block in modern medicinal chemistry[1][2].

The pyrazolo[1,5-a]pyrazine core is widely recognized as a bioisostere of the purine ring system (found in adenine), making it an exceptional scaffold for the design of small-molecule kinase inhibitors[3]. In recent years, derivatives of this core have been heavily patented and clinically investigated for targeting the Janus kinase (JAK) family, RET kinases, and Bruton's tyrosine kinase (BTK) in the treatment of inflammatory diseases and malignancies[3][4][5].

This whitepaper provides an in-depth technical analysis of the compound’s physicochemical properties, the structural rationale behind its use in drug discovery, and field-proven, self-validating experimental protocols for its synthesis and biological evaluation.

Physicochemical Properties & Drug-Likeness

To effectively utilize this compound in Fragment-Based Drug Discovery (FBDD) or as a lead-like starting material, its physicochemical parameters must be understood. The table below summarizes the core metrics that align with Lipinski’s Rule of Five.

PropertyValueImplication for Drug Design
Molecular Formula C8H8N4O2Low molecular weight fragment, ideal for iterative structural elaboration.
Molecular Weight 192.18 g/mol Highly efficient ligand efficiency (LE) potential; leaves ample room for adding lipophilic groups.
LogP (Calculated) ~0.8Excellent aqueous solubility. Prevents non-specific hydrophobic binding in biochemical assays.
Topological Polar Surface Area 80.2 ŲOptimal for intracellular kinase targeting. Ensures good membrane permeability.
Hydrogen Bond Donors 1The primary amine is essential for hinge region binding (backbone carbonyl interaction).
Hydrogen Bond Acceptors 4Facilitates bidentate hinge binding and favorable solvent interactions.

Structural Biology & Mechanistic Rationale

The architectural design of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate is not arbitrary; it is engineered to exploit the highly conserved ATP-binding pocket of kinases[3].

  • The 4-Amino Group (Hinge Binder): The primary amine at the C4 position acts as a critical hydrogen bond donor. When the compound enters the kinase active site, this amine forms a strong hydrogen bond with the backbone carbonyl oxygen of a hinge region residue (e.g., Leu932 in JAK2)[4]. The adjacent pyrazine nitrogen (N5) acts synergistically as a hydrogen bond acceptor to the backbone NH, creating a bidentate binding motif identical to how ATP anchors itself.

  • The 3-Methyl Carboxylate (Vector for Elaboration): The ester group at the C3 position serves as a synthetic handle. In drug development, this ester is typically saponified to a carboxylic acid and subsequently coupled with various complex amines to form amides[4][5]. This amide vector is strategically directed toward the solvent-exposed region or specific allosteric pockets (like the DFG-out pocket), which is the primary mechanism by which medicinal chemists achieve selectivity between closely related kinase isoforms (e.g., inhibiting JAK1 over JAK2)[5].

Experimental Protocols: Synthesis and Validation

Protocol 1: Synthesis of Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate via SNAr

Causality & Rationale: Direct C-H amination of the pyrazine core is thermodynamically unfavorable and lacks regiocontrol. Utilizing a pre-functionalized methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate leverages the electron-withdrawing effect of the adjacent 3-carboxylate group. This ester significantly lowers the LUMO energy of the pyrazine ring, highly activating the C4 position for Nucleophilic Aromatic Substitution (SNAr) by ammonia.

Step-by-Step Methodology:

  • Preparation: Charge a heavy-walled pressure vessel (sealed tube) with methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate (1.0 equivalent, e.g., 500 mg).

  • Solvent/Reagent Addition: Add 10 mL of a 7N solution of ammonia in methanol (NH3/MeOH). Causality: Methanol serves as a polar protic solvent that stabilizes the Meisenheimer complex intermediate, while the sealed tube prevents the escape of volatile ammonia gas at elevated temperatures.

  • Reaction Execution: Seal the vessel and heat the mixture to 80°C behind a blast shield. Stir vigorously for 12–16 hours.

  • Monitoring: Monitor the reaction via LC-MS. The starting material (m/z ~212 for 35Cl) should completely convert to the product mass (m/z 193 [M+H]+).

  • Workup: Cool the reaction mixture to room temperature. Carefully vent the sealed tube in a fume hood to release residual ammonia pressure. Concentrate the mixture under reduced pressure to yield a crude solid.

  • Purification: Purify the crude material via flash column chromatography on silica gel, using a gradient of Dichloromethane (DCM) to Methanol (0% to 5% MeOH).

  • Self-Validation (Analytical): Confirm the structure via 1H NMR (DMSO-d6). The successful displacement of chlorine is validated by the appearance of a broad exchangeable singlet at ~7.2 ppm integrating for 2H (the primary amine). The ester methyl group should appear as a sharp 3H singlet at ~3.8 ppm.

Synthesis A Methyl 4-chloro... (Precursor) B NH3 / MeOH 80°C, Sealed Tube A->B C SNAr Reaction Intermediate B->C D Flash Chromatography (Purification) C->D E Methyl 4-amino... (Target Product) D->E

Synthetic workflow for methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate via SNAr.

Protocol 2: Biochemical Validation via TR-FRET Kinase Assay

Causality & Rationale: To validate the biological utility of the synthesized core (or its downstream amide derivatives) against targets like JAK2, a Time-Resolved FRET (TR-FRET) assay is used. TR-FRET eliminates short-lived background autofluorescence, providing a highly trustworthy and reproducible signal-to-noise ratio for competitive binding analysis.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 1:3 serial dilution of the test compound in 100% DMSO. Transfer 100 nL of these solutions into a 384-well low-volume assay plate using an acoustic liquid handler.

  • Enzyme Addition: Add 5 µL of recombinant JAK2 enzyme diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Km for JAK2) and a biotinylated poly-GT peptide substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the kinase reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt the reaction), a Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Incubation & Reading: Incubate for 60 minutes. Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation (Data): Calculate the FRET ratio (665 nm / 615 nm). Normalize the data against positive (DMSO only) and negative (no enzyme) controls. Fit the dose-response curve using a 4-parameter logistic equation to derive the IC50 value. A robust assay will yield a Z'-factor > 0.7.

Pathway Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Kinase (Active) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor Pyrazolo[1,5-a]pyrazine Inhibitor Inhibitor->JAK Competitive Binding Gene Gene Transcription STAT->Gene

Mechanism of action of pyrazolo[1,5-a]pyrazine-based inhibitors in the JAK/STAT pathway.

References

  • ChemSrc Database - CAS No. 2253640-52-5 | Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate URL: [Link]

  • National Center for Biotechnology Information (PMC) - Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) URL:[Link]

  • Google Patents - CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof URL
  • WIPO Patentscope - WO/2021/147790 PYRAZOLO[1,5-A]PYRAZINE DERIVATIVE AND PREPARATION METHOD THEREFOR AND USE THEREOF URL:[Link]

Sources

Foundational

Advanced Material Safety and Application Whitepaper: Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate in Drug Discovery

Introduction & Strategic Importance As a Senior Application Scientist, I approach the handling and utilization of chemical building blocks not merely as a checklist of hazards, but as an integrated system of chemical rea...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

As a Senior Application Scientist, I approach the handling and utilization of chemical building blocks not merely as a checklist of hazards, but as an integrated system of chemical reactivity, safety, and biological application. Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate (CAS: 2253640-52-5) is a highly privileged, electron-deficient bicyclic heteroaromatic scaffold.

In modern drug discovery, the pyrazolo[1,5-a]pyrazine core serves as a superior bioisostere for purines and indoles. Its unique hydrogen-bonding profile—specifically the exocyclic 4-amino group acting as a donor and the pyrazine nitrogens acting as acceptors—makes it an ideal candidate for anchoring into the ATP-binding hinge region of critical kinases[1]. This specific building block is instrumental in the synthesis of selective JAK1/JAK2 and TYK2 inhibitors, which are critical targets in oncology and autoimmune disease therapies[2].

Physicochemical Profiling

Understanding the physical and electronic nature of this compound is the first step in both safe handling and successful synthetic application. The 4-amino group is highly conjugated with the pyrazine ring, significantly reducing its nucleophilicity compared to aliphatic amines. Meanwhile, the methyl ester at C3 provides a stable but selectively cleavable protecting group for downstream diversification[1].

Table 1: Physicochemical Parameters
ParameterValue / DescriptionAnalytical Significance
Compound Name Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylateCore scaffold for kinase inhibitor libraries.
CAS Registry Number 2253640-52-5Unique identifier for regulatory compliance.
Molecular Formula C8H8N4O2Determines mass spectrometric targets.
Molecular Weight 192.18 g/mol [M+H]+ = 193.1 m/z for LC-MS monitoring.
Appearance Pale yellow to off-white solidColor shifts indicate oxidation of the amine.
Solubility Profile Soluble in DMSO, DMF; Insoluble in H₂ODictates solvent choice for cross-coupling.

Advanced Hazard Mitigation & Handling (Core MSDS Translation)

Standard Material Safety Data Sheets (MSDS) often provide generic warnings. In the laboratory, safety must be contextualized by causality. The pyrazolo[1,5-a]pyrazine core is highly planar and lipophilic, allowing it to easily intercalate into lipid bilayers and cross dermal barriers.

Table 2: GHS Hazard Identification & Causal Mitigation[3]
Hazard Class & GHS CodeToxicological CausalityMandatory Engineering & PPE Controls
Acute Toxicity, Oral (H302) Heterocyclic amines can interfere with cytochrome P450 enzymes upon systemic absorption.Do not eat/drink in handling areas. Use closed-system weighing enclosures.
Skin Irritation (H315) Planar lipophilicity allows rapid dermal penetration, causing localized inflammatory responses.Standard latex is insufficient. Nitrile gloves (minimum 8 mil thickness) or double-gloving is mandatory to prevent breakthrough.
Eye Irritation (H319) Micro-dust particles react with ocular mucosa to form mildly alkaline irritants.Chemical safety goggles required. Face shield mandatory when handling >10g quantities.
STOT SE (H335) Inhalation of fine crystalline dust causes respiratory sensitization and mucosal irritation.All manipulations must be performed inside a Class II Type A2 Biological Safety Cabinet or a calibrated chemical fume hood.

Storage Causality: The compound must be stored at 2-8°C under an inert argon atmosphere. Exposure to ambient moisture and light can lead to slow hydrolysis of the methyl ester and oxidative dimerization of the 4-amino group, respectively, ruining the building block's synthetic viability[3].

Synthetic Utility & Self-Validating Protocols

The primary synthetic utility of this building block lies in the saponification of the C3 methyl ester, followed by amide coupling to explore the solvent-exposed regions of target kinases[1].

SyntheticWorkflow A Methyl 4-aminopyrazolo [1,5-a]pyrazine-3-carboxylate (Starting Material) B Saponification (LiOH, THF/H2O) A->B C 4-Aminopyrazolo [1,5-a]pyrazine-3-carboxylic acid (Intermediate) B->C D Amide Coupling (HATU, DIPEA, R-NH2) C->D E Target Kinase Inhibitor (e.g., JAK1/2 Inhibitor) D->E

Fig 1: Synthetic workflow for derivatizing the pyrazolo[1,5-a]pyrazine core.

Self-Validating Protocol: Saponification to 4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid

Objective: Hydrolyze the methyl ester while preventing degradation of the pyrazine core. Causality Check: Why use LiOH over NaOH or KOH? Li⁺ acts as a mild Lewis acid, coordinating with the carbonyl oxygen and enhancing the electrophilicity of the ester carbon. This allows the reaction to proceed at ambient temperatures, preventing the ring-opening side reactions that plague this scaffold under harsh basic conditions.

Step-by-Step Methodology:

  • Dissolution: Suspend Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate (1.0 eq, 10 mmol) in a 3:1:1 mixture of THF:MeOH:H₂O (0.2 M).

    • Causality: THF dissolves the organic substrate, MeOH acts as a miscible cosolvent, and H₂O provides the hydroxide nucleophile necessary for the tetrahedral intermediate breakdown.

  • Reagent Addition: Add LiOH·H₂O (3.0 eq) in one portion. Stir at 25°C for 4 hours.

  • Validation Checkpoint (In-Process Control): Monitor the reaction via LC-MS. The starting material peak (m/z [M+H]+ 193.1) must completely disappear, replaced by the product peak (m/z [M+H]+ 179.1). If starting material persists, transesterification (methyl to methyl) is competing; add 0.5 eq LiOH and 1 mL H₂O, then stir for 1 additional hour.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water and cool to 0°C.

  • Precision Acidification: Dropwise add 1M HCl until the pH reaches exactly 3.5 - 4.0.

    • Causality: The isoelectric point of the resulting zwitterionic acid is approximately 4.0. Overshooting to pH < 2 will protonate the pyrazine nitrogen, creating a highly water-soluble hydrochloride salt and drastically reducing your isolated yield.

  • Isolation: Collect the precipitated solid via vacuum filtration, wash with ice-cold water, and dry under high vacuum at 45°C for 12 hours.

Pharmacological Integration: Target Pathways

Once derivatized, compounds derived from this scaffold frequently act as potent, ATP-competitive inhibitors of the Janus Kinase (JAK) family[2]. By occupying the ATP-binding pocket, these molecules prevent the phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory cytokines.

PathwayInhibition Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Kinase Receptor->JAK STAT STAT Phosphorylation JAK->STAT ATP dependent Inhibitor Pyrazolo[1,5-a]pyrazine Derivative Inhibitor->JAK Blocks ATP binding Transcription Gene Transcription (Inflammation/Oncology) STAT->Transcription

Fig 2: Mechanism of action for pyrazolo[1,5-a]pyrazine-derived JAK inhibitors.

References

  • [1] A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • [2] CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof. Google Patents. Available at:

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Exact Mass of Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A precise...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A precise understanding of its fundamental physicochemical properties, such as molecular weight and exact mass, is a critical prerequisite for its synthesis, purification, and characterization, as well as for its use in further downstream applications, including metabolic studies and high-throughput screening. This guide provides a detailed exploration of these two essential parameters, the theoretical basis for their determination, and a practical, field-proven protocol for their experimental verification using mass spectrometry.

Core Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, but they represent distinct concepts. A clear understanding of their differences is crucial for the accurate interpretation of analytical data, particularly from mass spectrometry.

Molecular Weight (Average Molecular Mass)

Molecular weight refers to the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation is based on the standard atomic weights of the elements as found on the periodic table. This value is typically expressed in grams per mole ( g/mol ) and is essential for stoichiometric calculations in chemical reactions, such as determining the mass of reactants needed or the theoretical yield of a product.

Exact Mass (Monoisotopic Mass)

In contrast, exact mass is the calculated mass of a molecule containing only the most abundant isotope of each element.[1] This value is determined using the precise masses of these specific isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O) and is expressed in Daltons (Da).[1] The exact mass is a theoretical value that is of paramount importance in mass spectrometry, as this technique is capable of resolving and detecting individual ionic species based on their mass-to-charge ratio.[1] High-resolution mass spectrometry can provide experimental data that closely corresponds to the calculated exact mass, enabling the confident determination of a compound's elemental composition.

Physicochemical Properties of Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate

The chemical structure of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate dictates its elemental composition, which is the basis for its molecular weight and exact mass. The deduced chemical formula for this compound is C₈H₈N₄O₂ .

Based on this formula, the key mass-related properties are summarized in the table below.

ParameterValueUnit
Chemical Formula C₈H₈N₄O₂
Molecular Weight 192.17 g/mol
Exact Mass 192.06472551Da

These values are calculated based on the elemental composition and have been cross-referenced with public chemical databases for compounds with the same molecular formula.[1][2]

Experimental Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[3] It is the definitive method for determining the molecular weight and confirming the elemental composition of a compound through high-resolution mass measurement.[1]

The Causality Behind Experimental Choices in Mass Spectrometry

The choice of ionization technique and mass analyzer is critical for obtaining high-quality data. For a small molecule like methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate, Electrospray Ionization (ESI) is a common and effective choice. ESI is a "soft" ionization technique that typically produces intact molecular ions (or protonated molecules, [M+H]⁺), minimizing fragmentation and simplifying the resulting mass spectrum. This is crucial for the unambiguous determination of the molecular ion peak.

High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, are preferred for their ability to provide highly accurate mass measurements. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Experimental Workflow for Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for the determination of the molecular weight and exact mass of a target compound using mass spectrometry.

Mass_Spectrometry_Workflow cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry cluster_DataAnalysis Data Analysis Sample Dissolve Compound in Appropriate Solvent Infusion Direct Infusion or LC Introduction Sample->Infusion Introduction Ionization Electrospray Ionization (ESI) Infusion->Ionization Ion Formation MassAnalyzer High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Mass Separation Detector Ion Detection MassAnalyzer->Detector Detection DataSystem Data Acquisition and Generation of Mass Spectrum Detector->DataSystem Signal Processing Analysis Determination of m/z of Molecular Ion Peak DataSystem->Analysis Data Interpretation Result Calculation of Exact Mass Analysis->Result Final Calculation

Caption: A generalized workflow for the determination of exact mass by mass spectrometry.

Detailed Step-by-Step Protocol for Mass Spectrometry Analysis
  • Sample Preparation:

    • Accurately weigh a small amount (typically sub-milligram) of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate.

    • Dissolve the compound in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to facilitate protonation. The concentration should be in the low micromolar to nanomolar range.

  • Instrumentation Setup:

    • Calibrate the high-resolution mass spectrometer using a known calibration standard to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve stable and efficient ionization.

    • Set the mass analyzer to acquire data in a mass range that includes the expected m/z of the protonated molecule ([M+H]⁺), which for this compound would be around 193.07.

  • Sample Introduction and Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum, which is a plot of ion intensity versus the mass-to-charge ratio (m/z).[3]

  • Data Analysis and Interpretation:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate, with an exact mass of 192.0647 Da, the [M+H]⁺ ion will have an m/z of approximately 193.0720 Da (192.0647 + mass of a proton).

    • Compare the experimentally determined m/z value with the theoretically calculated exact mass. A mass accuracy within a few parts per million (ppm) provides high confidence in the elemental composition of the compound.

Conclusion

The precise determination of the molecular weight and exact mass of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate is fundamental to its application in scientific research and drug development. While the molecular weight (192.17 g/mol ) is crucial for stoichiometric calculations, the exact mass (192.0647 Da) is a key parameter for its unambiguous identification and characterization by high-resolution mass spectrometry. The methodologies and protocols outlined in this guide provide a robust framework for the accurate determination of these essential properties, ensuring data integrity and facilitating the advancement of research programs involving this compound.

References

  • Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How to Determine Molecular Weight? Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, March 7). PubChem Compound Summary for CID 80507944, 2-[(4-Cyanopyridazin-3-yl)amino]propanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3274947, 5-Acetoxymethyl-2-amino-3-cyanopyrazine. Retrieved from [Link]

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Foundational

mechanism of action for pyrazolo[1,5-a]pyrazine-3-carboxylate derivatives

An In-Depth Technical Guide to the Mechanism of Action for Pyrazolo[1,5-a]pyrimidine-3-carboxylate Derivatives Authored by: Gemini, Senior Application Scientist Foreword The pyrazolo[1,5-a]pyrimidine scaffold is a privil...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action for Pyrazolo[1,5-a]pyrimidine-3-carboxylate Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and synthetic tractability have made it a focal point for the design and discovery of novel therapeutics.[1][2] This guide provides a comprehensive exploration of the mechanisms of action for pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives, with a primary focus on their well-established roles as protein kinase and phosphodiesterase inhibitors. We will delve into the specific molecular targets, the downstream signaling consequences of their inhibition, and the structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of compounds.

The Pyrazolo[1,5-a]pyrimidine Core: A Versatile Scaffold

The pyrazolo[1,5-a]pyrimidine nucleus is a fused bicyclic heteroaromatic system that has proven to be a highly successful template for the development of targeted therapies.[1][2] Its ability to be readily functionalized at multiple positions allows for the fine-tuning of its physicochemical properties and biological activity.[1][2][3] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5] The '-3-carboxylate' moiety often serves as a key anchoring point for various side chains that dictate target specificity and potency.

Primary Mechanism of Action: Protein Kinase Inhibition

A predominant mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of protein kinases.[3] Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[3] Pyrazolo[1,5-a]pyrimidine-based compounds have been shown to act as both ATP-competitive and allosteric inhibitors of various kinases.[3]

Tropomyosin Receptor Kinase (Trk) Inhibition

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that are crucial for neuronal development and function.[6] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide range of solid tumors. The pyrazolo[1,5-a]pyrimidine scaffold is central to the design of potent and selective Trk inhibitors.[6] A notable example is Larotrectinib, a first-generation Trk inhibitor approved for the treatment of NTRK fusion-positive cancers.[6]

These inhibitors typically function by competing with ATP for binding to the kinase domain of the Trk receptor, thereby blocking the autophosphorylation and activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are critical for cancer cell growth and survival.[3] Structure-activity relationship (SAR) studies have revealed that modifications to the pyrazolo[1,5-a]pyrimidine core can significantly impact potency and selectivity against different Trk isoforms and resistance mutations.[6]

Janus Kinase (JAK) Inhibition

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for signaling downstream of cytokine receptors. The JAK-STAT signaling pathway is pivotal in immunity and inflammation, and its aberrant activation is implicated in autoimmune diseases and cancers.[7] Certain pyrazolo[1,5-a]pyrazine derivatives have been specifically designed as selective inhibitors of JAK family kinases.[7] These compounds act by blocking the ATP-binding site of JAKs, which prevents the phosphorylation and activation of STAT proteins. This, in turn, inhibits the transcription of pro-inflammatory and pro-proliferative genes.[7] The selectivity of these inhibitors for different JAK isoforms is a key aspect of their development to minimize off-target effects.[7]

TTK and Pim-1 Kinase Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives have also been identified as potent inhibitors of other key kinases involved in cell cycle regulation and survival, such as TTK and Pim-1.

  • TTK (Threonine Tyrosine Kinase) , also known as Mps1, is a crucial component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[8] Inhibition of TTK leads to mitotic errors and subsequent cell death in cancer cells, which are often characterized by aneuploidy.[8]

  • Pim-1 Kinase is a serine/threonine kinase that plays a significant role in cell survival and proliferation by phosphorylating and regulating the activity of proteins involved in apoptosis and cell cycle progression.[9] Overexpression of Pim-1 is observed in various cancers, making it an attractive therapeutic target. Pyrazolo[1,5-a]pyrimidine-based inhibitors have been developed that show high potency and selectivity for Pim-1.[9]

Summary of Kinase Inhibitory Activity
Compound ClassTarget KinaseIC50 / KiTherapeutic AreaReference
Pyrazolo[1,5-a]pyrimidine DerivativesTrkA, TrkB, TrkC1-100 nMCancer[6]
Pyrazolo[1,5-a]pyrazine DerivativesJAK1, JAK2, TYK2Selective InhibitionAutoimmune Diseases, Cancer[7]
CFI-402257 (Pyrazolo[1,5-a]pyrimidine)TTKKi = 0.1 nMCancer[8]
Pyrazolo[1,5-a]pyrimidine DerivativesPim-1SubmicromolarCancer[9]
Visualizing Kinase Inhibition

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., Trk) Kinase Kinase Domain Receptor->Kinase Activation Pyrazolo_Derivative Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_Derivative->Kinase Inhibition (ATP-competitive) ATP ATP ATP->Kinase Binds to active site Downstream_Substrate Downstream Substrate Kinase->Downstream_Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Gene_Expression Altered Gene Expression (e.g., reduced proliferation, - increased apoptosis) Phosphorylated_Substrate->Gene_Expression Signal Transduction PDE_Inhibition_Pathway cluster_cell Cell sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Synthesis GTP GTP GTP->sGC PDE2A Phosphodiesterase 2A (PDE2A) cGMP->PDE2A PKG Protein Kinase G (PKG) cGMP->PKG Activation GMP 5'-GMP PDE2A->GMP Hydrolysis Pyrazolo_Derivative Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_Derivative->PDE2A Inhibition Cellular_Response Cellular Response (e.g., synaptic plasticity, - memory enhancement) PKG->Cellular_Response Downstream Effects

Caption: Inhibition of PDE2A by a pyrazolo[1,5-a]pyrimidine derivative leading to increased cGMP levels.

Other Therapeutic Applications and Mechanisms

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to its investigation in other therapeutic areas with distinct mechanisms of action.

Antitubercular Activity

Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have emerged as potent antitubercular agents, showing excellent in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. [10][11]While the precise mechanism is still under investigation for some of these compounds, they represent a promising new class of drugs to combat tuberculosis. [10][11]

Neurodegenerative Diseases

Certain fused pyrimidine derivatives, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been investigated as microtubule-stabilizing agents for the potential treatment of neurodegenerative diseases like Alzheimer's disease. [12]Microtubule stabilization can help maintain neuronal structure and function, which are often compromised in these conditions. [12]

Representative Experimental Protocols

To ensure the integrity and reproducibility of research in this field, standardized experimental protocols are essential. Below are generalized methodologies for assessing the activity of pyrazolo[1,5-a]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
  • Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the donor (europium) and acceptor (XL665) into close proximity, resulting in a FRET signal.

  • Procedure:

    • Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine test compound in DMSO.

    • In a 384-well plate, add the kinase, the biotinylated substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a detection mixture containing the europium-labeled antibody and XL665-streptavidin.

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor).

    • Calculate the ratio of the acceptor to donor fluorescence and determine the IC50 value of the compound.

  • Self-Validation: Include positive controls (no inhibitor) and negative controls (no kinase or no ATP) to establish the assay window. A known reference inhibitor should also be tested to validate assay performance.

Cell Proliferation Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7 or HCT-116) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the pyrazolo[1,5-a]pyrimidine test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

  • Self-Validation: Include untreated cells as a negative control and a known cytotoxic agent as a positive control. A blank well (media only) should be used for background subtraction.

Conclusion

Pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives represent a highly versatile and therapeutically important class of compounds. Their primary mechanisms of action involve the inhibition of key protein kinases and phosphodiesterases, leading to the modulation of critical cellular signaling pathways. The extensive research into their synthesis and structure-activity relationships has led to the development of targeted therapies for cancer and has shown promise for the treatment of autoimmune diseases, cognitive disorders, and infectious diseases. The continued exploration of this privileged scaffold is expected to yield novel and effective therapeutic agents in the future.

References

  • Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]

  • Terungwa, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Tang, J.-F., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 9(10), 1015-1020. [Link]

  • CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google P
  • Pal, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3488. [Link]

  • Mason, J. M., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 7(6), 620-625. [Link]

  • Takeda Pharmaceutical Company. (2019). Discovery of a Novel Series of Pyrazolo[1,5-a]pyrimidine-Based Phosphodiesterase 2A Inhibitors... Journal of Medicinal Chemistry. [Link]

  • El-Sayed, W. A., et al. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Current Organic Synthesis, 18(6), 629-640. [Link]

  • Tang, J.-F., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(10), 1083-1087. [Link]

  • Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]

  • Zhang, B., et al. (2023). Microtubule-Stabilizing 1,2,4-Triazolo[1,5- a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure-Activity Insights. Journal of Medicinal Chemistry, 66(1), 435-459. [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]

  • Lu, X., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry, 125, 1034-1044. [Link]

  • Al-Ghorbani, M., et al. (2017). Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents. Journal of the Serbian Chemical Society, 82(9), 975-986. [Link]

  • Singh, P., & Kaur, M. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Chemical Neuroscience, 13(12), 1735-1755. [Link]

  • Wang, Y., et al. (2010). Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors. Molecules, 15(12), 8723-8733. [Link]

  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(2), 203-208. [Link]

  • Chambers, R. J., et al. (1997). Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry, 40(26), 4233-4242. [Link]

Sources

Exploratory

thermodynamic stability of methyl4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate

An In-Depth Technical Guide to the Thermodynamic Stability Assessment of Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate Abstract Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate is a member of the pyrazolo[1,5-a]...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability Assessment of Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate

Abstract

Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate is a member of the pyrazolo[1,5-a]pyrazine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry for its potential as a kinase inhibitor. The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its shelf-life, formulation, bioavailability, and safety. While specific experimental thermodynamic data for this particular molecule is not extensively published, this guide provides a comprehensive framework for its determination. As a self-validating system, this document details the theoretical and experimental workflows required to fully characterize the stability profile of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate, empowering researchers and drug development professionals to generate robust and reliable data.

Introduction: The Imperative for Stability Analysis

The pyrazolo[1,5-a]pyrazine core is a privileged scaffold in modern drug discovery. Its derivatives have been investigated for a range of therapeutic applications, often targeting protein kinases. The stability of such molecules is not an academic curiosity but a critical parameter that dictates their viability as a drug candidate. Degradation can lead to loss of potency, altered bioavailability, and the formation of potentially toxic impurities.

This technical guide outlines a multi-faceted approach to comprehensively evaluate the thermodynamic stability of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate. We will explore both predictive, in silico methods and definitive experimental protocols. The synergy between computational prediction and empirical testing creates a robust, self-validating framework for analysis. This document is structured to provide not just protocols, but the scientific rationale behind them, ensuring a deep understanding of the principles at play.

Theoretical Stability Assessment: A Computational Approach

Before embarking on extensive laboratory work, computational chemistry offers a powerful tool for predicting the intrinsic thermodynamic stability of a molecule. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules, providing access to key thermodynamic parameters.

Rationale for DFT Calculations

DFT calculations allow us to determine the optimized geometry of the molecule and compute its electronic energy. From this, we can derive fundamental thermodynamic properties such as the enthalpy of formation and Gibbs free energy. A higher negative Gibbs free energy of formation typically corresponds to greater thermodynamic stability. Furthermore, this approach can be extended to model potential degradation products and the transition states connecting them to the parent molecule, offering insights into kinetic stability and likely degradation pathways.

Protocol for In Silico Thermodynamic Analysis

Objective: To calculate the Gibbs free energy of formation for methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate and its potential primary degradants (e.g., the corresponding carboxylic acid from hydrolysis).

Methodology:

  • Structure Preparation: Construct the 3D structure of the molecule using a molecular editor (e.g., Avogadro, ChemDraw).

  • Geometry Optimization: Perform a full geometry optimization using a suitable level of theory. A common and effective choice for organic molecules is the B3LYP functional with a 6-311+G(d,p) basis set. This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Conduct a frequency analysis at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the necessary data to calculate the zero-point vibrational energy (ZPVE), thermal corrections, and ultimately, the enthalpy and Gibbs free energy.

  • Data Analysis: Extract the key thermodynamic parameters from the output file. Repeat steps 1-3 for any suspected degradation products. The relative stability can be assessed by comparing their Gibbs free energies.

Anticipated Data Output

The computational analysis will yield quantitative data that can be summarized for comparative purposes.

ParameterMethyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate4-aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid
Electronic Energy (Hartree)Calculated ValueCalculated Value
Zero-Point Energy (kcal/mol)Calculated ValueCalculated Value
Enthalpy (kcal/mol)Calculated ValueCalculated Value
Gibbs Free Energy (kcal/mol)Calculated ValueCalculated Value
Caption: Hypothetical output from a DFT study comparing the parent ester and its hydrolysis product.
Visualization of Computational Workflow

cluster_workflow Computational Stability Workflow mol_build 1. Build 3D Molecular Structure geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_build->geom_opt Input Structure freq_calc 3. Frequency Calculation geom_opt->freq_calc Optimized Geometry thermo_data 4. Extract Thermodynamic Data (G, H, ZPVE) freq_calc->thermo_data Vibrational Frequencies stability_assess 5. Assess Relative Stability thermo_data->stability_assess Energy Values

Caption: Workflow for assessing theoretical thermodynamic stability via DFT.

Experimental Stability Determination: Empirical Protocols

While computational methods are predictive, experimental analysis provides definitive data on the behavior of the bulk material. A combination of thermal analysis and forced degradation studies is essential.

Thermal Analysis

Thermal analysis techniques measure changes in the physical properties of a substance as a function of temperature. They are crucial for determining the material's solid-state stability.

3.1.1. Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine the melting point, enthalpy of fusion, and detect any polymorphic transitions. A sharp melting peak with a high enthalpy of fusion is indicative of a stable, crystalline solid.

  • Protocol:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Crimp the pan with a lid. An empty, crimped pan is used as the reference.

    • Place both pans into the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow from ambient temperature to a point well beyond the melting temperature.

    • Analyze the resulting thermogram to determine the onset temperature of melting (Tonset), the peak temperature (Tpeak), and the area under the peak (enthalpy of fusion, ΔHfus).

3.1.2. Thermogravimetric Analysis (TGA)

  • Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.

  • Protocol:

    • Accurately weigh 5-10 mg of the sample onto a tared TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition, typically defined as the temperature at which a 5% weight loss occurs.

3.1.3. Anticipated Thermal Analysis Data

AnalysisParameterResult
DSC Melting Onset (Tonset)Measured Value (°C)
Melting Peak (Tpeak)Measured Value (°C)
Enthalpy of Fusion (ΔHfus)Measured Value (J/g)
TGA Decomposition Onset (Td, 5%)Measured Value (°C)
Caption: Summary of key data points obtained from thermal analysis.
Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of pharmaceutical stability testing, mandated by regulatory bodies like the ICH.[1] They involve subjecting the API to harsh conditions to accelerate its decomposition, which helps in identifying potential degradation products and developing stability-indicating analytical methods.

3.2.1. Experimental Workflow

cluster_forced_degradation Forced Degradation Workflow cluster_conditions Stress Conditions start Prepare Stock Solution of API in suitable solvent acid Acidic (e.g., 0.1 M HCl, 60°C) base Basic (e.g., 0.1 M NaOH, 60°C) oxidative Oxidative (e.g., 3% H₂O₂, RT) thermal Thermal (Solid) (e.g., 80°C) photo Photolytic (ICH Q1B) analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) using Stability-Indicating HPLC acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: Overview of the forced degradation study design.

3.2.2. Detailed Protocols

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate in a water bath at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light.

  • Photostability: Expose the solid powder and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Thermal Degradation: Store the solid API in an oven at 80°C.

  • Analysis: At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique.

3.3.1. Protocol for HPLC Method Development

  • Objective: To develop an HPLC method that separates the parent compound from all potential degradation products.

  • Instrumentation: HPLC system with a photodiode array (PDA) detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%), and ramp up to a high percentage (e.g., 95%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Monitor at a wavelength where the API has significant absorbance (e.g., determined from a UV scan).

  • Method Validation: The method must be validated for specificity by analyzing the stressed samples. The peak for the parent compound should be pure (as determined by PDA peak purity analysis) and well-resolved from any degradant peaks.

3.3.2. Hypothetical Degradation Profile

Stress ConditionTime (h)Parent Compound Remaining (%)
0.1 M HCl, 60°C2485.2
0.1 M NaOH, 60°C2445.7
3% H₂O₂, RT2492.1
Photolytic (ICH Q1B)-98.5
Thermal (80°C, solid)7299.8
Caption: Example data from a forced degradation study, highlighting susceptibility to base hydrolysis.

Conclusion and Forward Outlook

The thermodynamic stability of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate is a critical quality attribute that must be thoroughly understood for successful drug development. This guide presents a comprehensive, self-validating framework for achieving this understanding. By integrating predictive computational analysis with definitive experimental data from thermal analysis and forced degradation studies, researchers can build a complete stability profile.

This dual approach allows for the anticipation of potential liabilities (in silico) and the confirmation of real-world behavior. The protocols outlined herein provide a robust pathway to identify degradation pathways, establish intrinsic stability, and develop the necessary analytical tools to ensure the quality, safety, and efficacy of this promising pharmaceutical compound.

References

  • Elbakry, A. A., et al. (2023). Synthesis and biological evaluation of new pyrazolo[1,5-a]pyrimidine derivatives with a focus on anticancer activity and CDK2 inhibition. Scientific Reports, 13(1), 1-15.
  • Moustafa, A. H., et al. (2022). Synthesis of various pyrazolo[1,5-a]pyrimidine derivatives through cyclization reactions. Journal of Molecular Structure, 1249, 131631.
  • Novikova, V. V., et al. (2021). Synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. Bioorganic & Medicinal Chemistry, 41, 116209.
  • BenchChem. (2025). Synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Gaussian 16, Revision C.01, Frisch, M. J., et al., Gaussian, Inc., Wallingford CT, 2016.

Sources

Foundational

Synthetic Pathways to Methyl 4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylate: A Technical Whitepaper

Executive Summary The pyrazolo[1,5-a]pyrazine bicyclic system is a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors targeting BTK, JAK, and RET. The spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrazine bicyclic system is a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors targeting BTK, JAK, and RET. The specific functionalization of this core—such as the introduction of an amino group at the 4-position and a carboxylate at the 3-position—imparts critical hydrogen-bonding interactions necessary for ATP-competitive kinase binding.

This whitepaper details a highly convergent, regiocontrolled 4-step synthetic pathway to methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate . By building the pyrazine ring onto a pre-functionalized pyrazole core, this route bypasses the hazardous reagents and poor regioselectivity associated with classical N-amination protocols, providing a scalable and self-validating workflow for drug development professionals.

Strategic Rationale: Pyrazole-Building vs. N-Amination

Historically, pyrazolo[1,5-a]pyrazines were synthesized via the N-amination of pyrazines followed by a [3+2] cycloaddition with alkynes. However, this approach suffers from two fatal flaws in process chemistry:

  • Regiochemical Leakage: Cycloaddition with unsymmetrical alkynes (like methyl propiolate) yields complex mixtures of 2- and 3-substituted isomers.

  • Thermal Hazards: The requisite N-amination agents, such as O-mesitylenesulfonylhydroxylamine (MSH), are thermally unstable and prone to explosive decomposition, a critical safety hazard noted by.

To ensure absolute regiocontrol and operational safety, the optimal strategy involves building the pyrazine ring from a pyrazole precursor . By starting with an appropriately substituted pyrazole-dicarboxylate, the 3-carboxylate and 4-amino functional groups of the final bicyclic system are pre-installed or deterministically derived, eliminating isomeric byproducts.

Retrosynthetic Analysis & Pathway Design

The target molecule is disconnected via a nucleophilic aromatic substitution (S N​ Ar) at the highly activated 4-position, leading back to a 4-chloro intermediate. The chloro group is derived from a 4-oxo precursor, which is constructed via the intramolecular cyclization of an acetal-protected pyrazole-amide.

Retrosynthesis SM 4-(Methoxycarbonyl)-1H-pyrazole-5-carboxylic acid (Starting Material) Int1 Methyl 5-((2,2-dimethoxyethyl)carbamoyl)- 1H-pyrazole-4-carboxylate SM->Int1 Aminoacetaldehyde dimethyl acetal HATU, DIPEA, DMF Int2 Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a] pyrazine-3-carboxylate Int1->Int2 TFA or HCl (Acid Catalysis) Cyclization & Dehydration Int3 Methyl 4-chloropyrazolo[1,5-a] pyrazine-3-carboxylate Int2->Int3 POCl3, 90 °C Dehydroxylative Chlorination Target Methyl 4-aminopyrazolo[1,5-a] pyrazine-3-carboxylate (Target Molecule) Int3->Target NH3 / MeOH, 80 °C SNAr Amination

Retrosynthetic pathway for methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate.

Step-by-Step Experimental Methodologies

Step 1: Amide Coupling (Pre-Cyclization Assembly)

Objective: Attach the 2-carbon chain required for pyrazine ring closure. Mechanistic Causality: Using a protected acetal (2,2-dimethoxyethanamine) rather than a free aldehyde prevents premature polymerization and self-condensation of the highly reactive aminoacetaldehyde. HATU is selected over EDC/HOBt to accelerate the kinetics of coupling to the sterically hindered and electron-deficient pyrazole-5-carboxylic acid.

Protocol:

  • Dissolve 4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at 0 °C for 15 minutes to form the active ester.

  • Dropwise add 2,2-dimethoxyethanamine (1.1 eq). Allow the reaction to warm to room temperature and stir for 3 hours.

  • Self-Validation: Monitor via LC-MS. The starting material ( m/z 171.0) should disappear, replaced by the acetal intermediate ( m/z 258.1).

  • Quench with saturated aqueous NaHCO 3​ and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF, dry over Na 2​ SO 4​ , and concentrate.

Step 2: Acid-Catalyzed Cyclization & Aromatization

Objective: Construct the fused pyrazolo[1,5-a]pyrazin-4-one core. Mechanistic Causality: As demonstrated by, acid catalysis serves a dual purpose. First, it hydrolyzes the dimethyl acetal to unmask a highly electrophilic aldehyde. Second, it protonates the aldehyde, facilitating an intramolecular nucleophilic attack by the weakly nucleophilic pyrazole N1. The subsequent loss of water is thermodynamically driven by the formation of a stable 10- π electron aromatic system.

Mechanism A Acetal Deprotection (H+ catalyzed) B Aldehyde Intermediate (-NH-CH2-CHO) A->B C Nucleophilic Attack by Pyrazole N1 B->C D Hemiaminal Formation (7-Hydroxy intermediate) C->D E Dehydration (-H2O) & Aromatization D->E F Pyrazolo[1,5-a]pyrazin-4-one Core E->F

Mechanism of the acid-catalyzed intramolecular cyclization and aromatization.

Protocol:

  • Dissolve the crude acetal from Step 1 in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM).

  • Stir at room temperature for 12 hours.

  • Self-Validation: The fully aromatic product is significantly less soluble in non-polar solvents than the open-chain precursor. A precipitate will often form, driving the equilibrium forward.

  • Concentrate under reduced pressure. Triturate the residue with diethyl ether to yield methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylate as a solid.

Step 3: Dehydroxylative Chlorination

Objective: Activate the 4-position for nucleophilic substitution. Mechanistic Causality: The 4-oxo species exists in tautomeric equilibrium with its 4-hydroxy form. Phosphorus oxychloride (POCl 3​ ) converts the hydroxyl group into a highly reactive dichlorophosphate ester. The elimination of phosphorodichloridic acid yields the 4-chloro derivative. This transformation relies on the thermodynamic sink of forming a strong P=O bond ().

Protocol:

  • Suspend the 4-oxo intermediate in neat POCl 3​ (10 volumes). Add a catalytic amount of N,N-dimethylaniline (0.1 eq) to accelerate the reaction.

  • Heat the mixture to 90 °C for 4–6 hours under an inert atmosphere.

  • Self-Validation: LC-MS will show the distinct 3:1 isotopic pattern of the 35 Cl/ 37 Cl isotopes at m/z 212.0 / 214.0.

  • Cool the mixture and concentrate under vacuum to remove excess POCl 3​ .

  • Critical Step: Carefully pour the residue over crushed ice to quench residual phosphoryl species without hydrolyzing the sensitive 3-methyl ester. Extract immediately with DCM.

Step 4: S N​ Ar Amination

Objective: Install the primary amine to yield the final target. Mechanistic Causality: The 4-position of the pyrazolo[1,5-a]pyrazine ring is highly electron-deficient due to the inductive and mesomeric effects of the adjacent bridgehead nitrogen (N7a) and the pyrazine nitrogen (N5). This electrophilicity is synergistically enhanced by the electron-withdrawing methyl carboxylate at C3, which stabilizes the Meisenheimer complex during the addition-elimination sequence.

Protocol:

  • Dissolve the 4-chloro intermediate in a 7N solution of ammonia in methanol.

  • Seal the reaction vessel and heat to 80 °C for 8–12 hours.

  • Self-Validation: TLC (EtOAc/Hexane) will show the conversion of the non-polar chloro intermediate to a highly polar, UV-active baseline spot.

  • Cool to room temperature, vent carefully, and concentrate. Purify via flash chromatography (DCM/MeOH gradient) to isolate pure methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics, reaction times, and critical analytical markers for a standard 10-gram scale synthesis.

StepChemical TransformationTypical YieldTimeKey Analytical Marker (LC-MS / ESI+)
1 Amide Coupling85 – 90%3 h [M+H]+ 258.1 (Acetal intact)
2 Cyclization & Aromatization75 – 80%12 h [M+H]+ 194.1 (Loss of 2x MeOH)
3 Chlorination70 – 85%5 h [M+H]+ 212.0 / 214.0 (Isotopic Cl pattern)
4 S N​ Ar Amination80 – 90%10 h [M+H]+ 193.1 (Target Mass)
Overall Linear Sequence ~ 40 – 55% ~ 30 h High purity >98% by HPLC

References

  • Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold Chemistry of Heterocyclic Compounds[Link]

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines The Journal of Organic Chemistry[Link]

  • Quinoxaline and Pyridopyrazine Derivatives as PI3Kbeta Inhibitors (EP3359533B1)

Protocols & Analytical Methods

Method

Application Note &amp; Synthetic Protocol: A Proposed Route for the Synthesis of Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate

For the attention of researchers, scientists, and drug development professionals, this document outlines a detailed, step-by-step synthetic protocol for methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate. The pyrazolo[1...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and drug development professionals, this document outlines a detailed, step-by-step synthetic protocol for methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate. The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a plausible and scientifically grounded synthetic route, developed from established chemical principles for related heterocyclic systems, to empower researchers in the synthesis of this and similar compounds.

Introduction

The pyrazolo[1,5-a]pyrazine core is a key pharmacophore found in numerous compounds with therapeutic potential, including inhibitors of kinases and other enzymes. The ability to functionalize this scaffold at various positions is crucial for the development of new drug candidates. This application note details a proposed multi-step synthesis to obtain methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate, a valuable building block for further chemical exploration. The outlined strategy is based on the common and robust methodologies for the synthesis of related pyrazolo-fused heterocycles, such as pyrazolo[1,5-a]pyrimidines.[1][2][3]

Overall Synthetic Scheme

The proposed synthesis is a three-step process commencing with the commercially available methyl 3-amino-1H-pyrazole-4-carboxylate. The core of the strategy involves the construction of the pyrazolo[1,5-a]pyrazin-4-one ring, followed by functional group interconversion to install the desired 4-amino substituent.

Synthetic_Scheme start Methyl 3-amino-1H-pyrazole-4-carboxylate step1 Step 1: Acylation start->step1 Chloroacetyl chloride, Pyridine, DCM intermediate1 Methyl 3-(2-chloroacetamido)-1H-pyrazole-4-carboxylate step1->intermediate1 step2 Step 2: Intramolecular Cyclization intermediate1->step2 NaH, DMF intermediate2 Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylate step2->intermediate2 step3 Step 3: Chlorination intermediate2->step3 POCl3 intermediate3 Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate step3->intermediate3 step4 Step 4: Amination intermediate3->step4 NH4OH, Dioxane product Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate step4->product

Sources

Application

Application Notes &amp; Protocols: Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate in Kinase Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals PART 1: CORE DIRECTIVE Introduction: The Privileged Pyrazolo[1,5-a]pyrazine Scaffold in Kinase Inhibition The pyrazolo[1,5-a]pyrimidine scaffold is a promin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

PART 1: CORE DIRECTIVE

Introduction: The Privileged Pyrazolo[1,5-a]pyrazine Scaffold in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework in medicinal chemistry, recognized for its diverse biological activities, including its role in the development of selective kinase inhibitors.[1][2] This fused heterocyclic system serves as a rigid and planar core, which is advantageous for insertion into the ATP-binding pocket of kinases. Its derivatives have been investigated as inhibitors for a range of kinases, including B-Raf, IRAK4, and PI3Kδ.[3][4][5] The structural motif is a key component in several compounds that have entered clinical development, highlighting its therapeutic potential.[2]

Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate, a related pyrazoloazine, offers a versatile starting point for the design of novel kinase inhibitors. The 4-amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site, a common feature of type I kinase inhibitors. The methyl carboxylate at the 3-position provides a convenient chemical handle for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Strategic Design of Pyrazolo[1,5-a]pyrazine-Based Kinase Inhibitors

The rational design of kinase inhibitors based on the pyrazolo[1,5-a]pyrazine scaffold is a structure-guided process aimed at achieving high-affinity and selective binding to the target kinase's ATP pocket.

Key Molecular Interactions:

  • Hinge Binding: The nitrogen atoms within the pyrazolo[1,5-a]pyrazine core and the exocyclic 4-amino group are strategically positioned to form critical hydrogen bonds with the backbone of the kinase hinge region. This interaction is fundamental for anchoring the inhibitor within the active site.

  • Gatekeeper Residue Interaction: The "gatekeeper" residue is a key amino acid that controls access to a hydrophobic back pocket of the ATP-binding site. The substituent introduced at the 3-position of the pyrazolo[1,5-a]pyrazine core, derived from the carboxylate, can be designed to establish favorable interactions with this residue, thereby influencing both the potency and selectivity of the inhibitor.

  • Solvent Front Exposure: Modifications to the scaffold can be extended towards the solvent-exposed region of the ATP binding site. This provides an opportunity to enhance solubility and other physicochemical properties, which are critical for drug development.

G Start Starting Material: Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate + Diverse Amines Coupling Amide Coupling Reaction (HATU, DIPEA, DMF) Start->Coupling Workup Aqueous Work-up (EtOAc, NaHCO3, Brine) Coupling->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product Final Product: N-substituted 4-aminopyrazolo[1,5-a]pyrazine-3-carboxamides Purification->Product G Start Seed Cells in Multi-well Plates Treatment Treat with Serial Dilutions of Compound Start->Treatment Stimulation Stimulate with Pathway Agonist Treatment->Stimulation Lysis Cell Lysis and Protein Quantification Stimulation->Lysis Detection Detection of Substrate Phosphorylation (Western Blot / ELISA) Lysis->Detection Analysis Data Analysis and EC50 Determination Detection->Analysis

Sources

Method

Strategic Cross-Coupling of Methyl 4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylate for Accelerated Drug Discovery

An Application Note and Protocol Guide: Abstract: The pyrazolo[1,5-a]pyrazine scaffold is a privileged pharmacophore, forming the core of numerous clinical candidates and approved drugs due to its unique electronic prope...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide:

Abstract: The pyrazolo[1,5-a]pyrazine scaffold is a privileged pharmacophore, forming the core of numerous clinical candidates and approved drugs due to its unique electronic properties and steric profile. This document provides a comprehensive guide for researchers on the effective use of a key building block, methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate, in palladium-catalyzed cross-coupling reactions. We will delve into the strategic considerations for reaction design, provide detailed, field-tested protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and discuss the mechanistic underpinnings that ensure reproducibility and high yields.

Introduction: The Pyrazolo[1,5-a]pyrazine Core in Medicinal Chemistry

The fusion of pyrazole and pyrazine rings creates a bicyclic heteroaromatic system with a distinct charge distribution and hydrogen bonding capacity. This has made the pyrazolo[1,5-a]pyrazine scaffold a cornerstone in the design of kinase inhibitors, central nervous system agents, and other therapeutics. The strategic functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate is a versatile starting material, offering multiple handles for diversification. The primary amino group at the C4 position is a key site for reactions like the Buchwald-Hartwig amination, allowing for the introduction of a wide array of aryl and heteroaryl substituents.

Mechanistic Considerations and Strategic Reaction Design

The successful execution of cross-coupling reactions on the pyrazolo[1,5-a]pyrazine core hinges on a nuanced understanding of its electronic nature and the catalytic cycles of the chosen transformation. The nitrogen-rich heterocycle can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition. Therefore, the choice of a suitable ligand is critical to stabilize the active catalytic species and facilitate the desired bond formation.

The Catalytic Cycles: A Brief Overview
  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron reagent and a halide or triflate. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the halide, transmetalation with the boronic acid (or ester), and reductive elimination to yield the coupled product and regenerate the catalyst.

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction couples an amine with an aryl halide or triflate. The cycle is similar to the Suzuki coupling, with the key difference being the formation of a palladium-amido complex and subsequent reductive elimination to form the new C-N bond.

  • Sonogashira Coupling: This reaction constructs a C-C bond between a terminal alkyne and an aryl or vinyl halide. It typically employs a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition to the halide, while the copper co-catalyst forms a copper(I) acetylide, which then participates in transmetalation with the palladium complex.

Experimental Protocols

The following protocols are designed as a robust starting point for the cross-coupling reactions of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate. Researchers should note that optimization of reaction parameters may be necessary for specific substrates.

General Considerations for All Reactions
  • Inert Atmosphere: All reactions should be set up under an inert atmosphere of nitrogen or argon to prevent oxidation of the palladium catalyst and other reagents.

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 20-30 minutes or by the freeze-pump-thaw method.

  • Reagent Quality: The purity of all reagents, especially the catalyst, ligand, and base, is crucial for reaction success.

Protocol 1: Suzuki-Miyaura Coupling of a Halogenated Pyrazolo[1,5-a]pyrazine Derivative

This protocol outlines the coupling of a hypothetical 4-chloro-pyrazolo[1,5-a]pyrazine derivative with an arylboronic acid. The conditions are based on established methods for similar heterocyclic systems.

Reaction Scheme:

Step-by-Step Protocol:

  • To a dry reaction vial, add the 4-chloro-pyrazolo[1,5-a]pyrazine derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the ligand (if required).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture).

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Catalyst choice can influence reaction efficiency.
Ligand SPhos, XPhosBulky, electron-rich phosphine ligands are often effective.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can be critical for the transmetalation step.
Solvent 1,4-Dioxane/H₂O, Toluene, DMFSolvent choice affects solubility and reaction kinetics.
Temperature 80 - 120 °CHigher temperatures may be required for less reactive substrates.

Workflow Diagram for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Combine Halide, Boronic Acid, Base Add_Cat_Lig Add Pd Catalyst & Ligand Prep->Add_Cat_Lig Inert_Atm Establish Inert Atmosphere Add_Cat_Lig->Inert_Atm Add_Solvent Add Degassed Solvent Inert_Atm->Add_Solvent Heat_Stir Heat & Stir Add_Solvent->Heat_Stir Monitor Monitor Progress (TLC/LC-MS) Heat_Stir->Monitor Quench Cool & Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash & Dry Extract->Wash_Dry Purify Purify by Chromatography Wash_Dry->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination at the C4 Position

This protocol details the coupling of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate with an aryl halide.

Reaction Scheme:

Step-by-Step Protocol:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the ligand (e.g., Xantphos, 0.04 eq) to a dry reaction vessel.

  • Add the base (e.g., Cs₂CO₃, 1.5 eq).

  • Add the methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate (1.0 eq) and the aryl halide (1.1 eq).

  • Add the degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionsNotes
Catalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalyst choice can be important.
Ligand Xantphos, RuPhos, BrettPhosThe choice of ligand is critical for C-N bond formation.
Base Cs₂CO₃, K₃PO₄, NaOtBuStrong, non-nucleophilic bases are typically used.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are preferred.
Temperature 100 - 130 °CHigher temperatures are often necessary.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Pd(II) Complex L-Pd(II)(Ar)(X) Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination R'R''NH, Base Pd-Amido\nComplex L-Pd(II)(Ar)(NR'R'') Amine\nCoordination->Pd-Amido\nComplex Reductive\nElimination Reductive Elimination Pd-Amido\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L Coupled\nProduct Coupled Product Reductive\nElimination->Coupled\nProduct Ar-NR'R''

[Pyrazolo[1,5-a]pyrazine]-4-I + R-C≡CH --[Pd/Cu catalyst, Base]--> [Pyrazolo[1,5-a]pyrazine]-4-C≡C-R

Application

Application Notes &amp; Protocols: Leveraging Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate for Kinase Inhibitor Scaffolds in Oncology Drug Discovery

Abstract The pyrazolo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors. This document provides an in-depth guide to...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors. This document provides an in-depth guide to the strategic use of a key starting material, methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate , in the design and synthesis of novel therapeutics. We will explore the rationale behind its use, provide detailed synthetic protocols for its derivatization, and outline robust methodologies for evaluating the biological activity of its analogs against critical oncology targets, such as receptor tyrosine kinases.

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrazine Scaffold

The quest for targeted cancer therapies has placed a significant emphasis on the development of small molecule kinase inhibitors. Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many cancers. The pyrazolo[1,5-a]pyrazine scaffold has emerged as a highly versatile "hinge-binding" motif. Its nitrogen-rich, planar structure allows it to form critical hydrogen bonds with the ATP-binding site of many kinases, providing a strong anchor for inhibitor binding.

Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate is an ideal entry point for scaffold elaboration. It possesses two key functional handles for chemical modification:

  • The C4-amino group: This primary amine is a versatile nucleophile, perfectly positioned for modification via amide bond formation, reductive amination, or Buchwald-Hartwig amination to introduce diverse side chains that can target regions of the kinase active site for improved potency and selectivity.

  • The C3-carboxylate group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to further explore the chemical space.

This guide will walk through a typical workflow, from the synthesis of a derivative to its biological characterization.

Workflow for Scaffold Elaboration and Evaluation

The process of utilizing this scaffold involves a logical progression from chemical synthesis to biological validation. The following workflow illustrates the key stages.

G cluster_synthesis Synthesis & Derivatization cluster_biochem Biochemical Evaluation cluster_cell Cell-Based Validation A Methyl 4-aminopyrazolo [1,5-a]pyrazine-3-carboxylate (Starting Material) B Amide Coupling at C4-Amine (Protocol 1) A->B Introduce R1 group C Purification & Characterization (HPLC, NMR, MS) B->C D In Vitro Kinase Assay (IC50 Determination) (Protocol 2) C->D Test biological activity E Selectivity Profiling (Kinase Panel Screen) D->E Assess off-target effects F Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo®) (Protocol 3) E->F Validate in cellular context G Target Engagement Assay (e.g., Western Blot for p-Kinase) F->G Confirm mechanism

Caption: High-level workflow for drug discovery using the pyrazolo[1,5-a]pyrazine scaffold.

Synthesis and Derivatization Protocols

Protocol 1: Synthesis of a Representative Amide Derivative

This protocol details the coupling of the C4-amino group with a carboxylic acid, a common and effective strategy for generating a library of analogs. We will use 3,5-difluorobenzoic acid as an example, a moiety often used to enhance binding affinity.

Rationale: The amide bond is stable and provides a hydrogen bond donor (the N-H) and acceptor (the C=O), which can form additional interactions within the kinase active site. The choice of the coupling partner (the R-group) is critical for targeting specific sub-pockets of the ATP-binding site to achieve potency and selectivity.

Materials:

  • Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate

  • 3,5-Difluorobenzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon), add methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add 3,5-difluorobenzoic acid (1.1 eq) to the solution.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide product.

  • Confirm the structure and purity of the final compound using ¹H NMR, LC-MS, and HRMS.

Biological Evaluation Protocols

Once a library of derivatives is synthesized, the next critical step is to evaluate their biological activity.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound against a target kinase using a commercially available luminescent assay system, such as ADP-Glo™ (Promega).

Rationale: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. An inhibitor will reduce the amount of ADP produced, leading to a lower luminescence signal. This allows for a quantitative measure of inhibitor potency.

Materials:

  • Target kinase (e.g., c-Met, EGFR)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase reaction buffer

  • Synthesized inhibitor compound (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipette and plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 10 mM, diluted in a 1:3 series.

  • Kinase Reaction Setup:

    • In each well of the 384-well plate, add the kinase reaction buffer.

    • Add the inhibitor compound at various concentrations (typically 10-point dose-response curve). Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Add the target kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Rationale: This assay moves the investigation from a purified enzyme system to a more biologically relevant cellular context. It helps determine if the compound can penetrate cell membranes and inhibit the target kinase in its native environment, leading to a cytostatic or cytotoxic effect.

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., a c-Met addicted cell line like EBC-1 for a c-Met inhibitor).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Synthesized inhibitor compound (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

  • 96-well clear-bottom cell culture plates.

  • Microplate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the inhibitor compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percent viability. Plot the percent viability versus the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold allows for the development of a structure-activity relationship (SAR), which guides the optimization of lead compounds.

Modification Position Example Modification Rationale & Observed Trends Hypothetical IC₅₀ (nM)
C4-Amide (R1) 3,5-DifluorophenylThe fluorine atoms can form favorable interactions with the kinase hinge region, often improving potency.50
C4-Amide (R1) 4-MorpholinophenylThe morpholine group can enhance solubility and provide a vector into the solvent-exposed region of the active site.120
C4-Amide (R1) 1-Methyl-1H-pyrazol-4-ylThe pyrazole can act as both a hydrogen bond donor and acceptor, potentially picking up additional interactions.85
C3-Ester (R2) Hydrolysis to -COOHCan introduce a charge or be used as a handle for further derivatization (e.g., amide coupling). Often reduces cell permeability.>1000
C3-Ester (R2) Conversion to AmideCan provide an additional hydrogen bond donor and a vector for further exploration of the active site.Varies widely

Note: The IC₅₀ values are hypothetical and for illustrative purposes only. Actual values are highly dependent on the specific kinase target and the full chemical structure.

Illustrative Signaling Pathway

Inhibitors derived from this scaffold often target receptor tyrosine kinases (RTKs) like c-Met. The diagram below shows a simplified representation of the c-Met signaling pathway, which is frequently implicated in tumor growth, invasion, and metastasis.

G cluster_pathways Downstream Signaling Cascades cluster_outcomes Cellular Outcomes HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF Phosphorylates PI3K_AKT PI3K/AKT/mTOR Pathway cMet->PI3K_AKT Phosphorylates Inhibitor Pyrazolo[1,5-a]pyrazine Inhibitor Inhibitor->cMet Blocks ATP Site Proliferation Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Metastasis Invasion & Metastasis PI3K_AKT->Metastasis

Caption: Simplified c-Met signaling pathway and the point of intervention for a kinase inhibitor.

Conclusion

Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate is a powerful and validated starting point for the development of kinase inhibitors. Its synthetic tractability and inherent ability to bind to the kinase hinge region make it an invaluable scaffold for medicinal chemists. By following a systematic approach of chemical derivatization, robust biochemical and cellular evaluation, and careful analysis of structure-activity relationships, researchers can effectively leverage this scaffold to discover novel and potent therapeutic candidates for the treatment of cancer and other diseases.

References

  • Title: Kinase inhibitor drugs Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Pyrazolo[1,5-a]pyrimidines as a scaffold for kinase inhibitors: a review Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Targeting the HGF/MET signalling pathway in cancer Source: Nature Reviews Clinical Oncology URL: [Link]

Application

The Strategic Application of Pyrazolo[1,5-a]azine Scaffolds in Drug Discovery: A Guide to Utilizing Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate

This guide provides a comprehensive overview of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate, a versatile pharmaceutical intermediate. We will explore the strategic value of its core scaffold, detail its chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate, a versatile pharmaceutical intermediate. We will explore the strategic value of its core scaffold, detail its chemical reactivity, and provide robust protocols for its application in the synthesis of high-value therapeutic agents, with a particular focus on the development of targeted protein kinase inhibitors.

The Pyrazolo[1,5-a]azine Core: A Privileged Scaffold in Medicinal Chemistry

The search for novel therapeutics is often centered on identifying "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets with high affinity. The fused pyrazolo[1,5-a]pyrimidine ring system has been extensively validated as such a scaffold, demonstrating a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Several clinically successful drugs, such as the COX-2 inhibitor Celecoxib, are based on a pyrazole core, underscoring the therapeutic value of this heterocycle.[1]

The pyrazolo[1,5-a]pyrimidine scaffold is particularly prominent in the field of oncology, where it serves as a cornerstone for the design of potent protein kinase inhibitors.[4][5][6] Its rigid, planar structure and arrangement of hydrogen bond donors and acceptors allow it to function as an ATP mimetic, effectively competing for the ATP-binding pocket of various kinases.[4][5]

The subject of this guide, methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate, belongs to the closely related pyrazolo[1,5-a]pyrazine class. While less ubiquitous in the literature than its pyrimidine counterpart, this structural isomer offers a distinct and valuable vector space for chemical modification. Its unique electronic distribution and substitution patterns present an opportunity to develop novel intellectual property and overcome challenges such as drug resistance or off-target effects encountered with other scaffolds.[5]

Profile of the Intermediate: Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate

A thorough understanding of the intermediate's properties is critical for designing efficient and scalable synthetic routes.

PropertyValueSource
Molecular Formula C₈H₈N₄O₂Calculated
Molecular Weight 192.18 g/mol Calculated
Appearance Likely an off-white to yellow solidInferred from similar compounds
Key Functional Groups C4-Primary Amine, C3-Methyl EsterStructural Analysis
Solubility Expected solubility in polar aprotic solvents (e.g., DMF, DMSO)Inferred from similar compounds

Reactivity and Strategic Handles:

The synthetic utility of this intermediate is derived from its two primary functional groups, which can be addressed with high selectivity:

  • The C4-Amino Group: This primary amine is a potent nucleophile, making it the primary site for introducing diversity elements. It readily participates in a wide range of reactions, including:

    • Acylation/Sulfonylation: Formation of amides and sulfonamides to probe interactions with the protein backbone.

    • Nucleophilic Aromatic Substitution (SNAr): Reaction with activated aryl or heteroaryl halides to build complex side chains.[7]

    • Reductive Amination: Coupling with aldehydes or ketones to introduce alkyl substituents.

    • Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling reactions to form C-N bonds with aryl halides.

  • The C3-Methyl Ester: This group provides a secondary point for modification, often later in the synthetic sequence.

    • Saponification: Hydrolysis of the ester to the corresponding carboxylic acid, which can then be used in amide bond formation reactions, a cornerstone of medicinal chemistry.

    • Direct Aminolysis: Conversion of the ester directly to an amide, though this often requires harsh conditions.

This orthogonal reactivity allows for a modular and convergent approach to library synthesis, enabling the rapid exploration of structure-activity relationships (SAR).[5]

Application Protocol: Synthesis of a Representative Kinase Inhibitor

To illustrate its utility, we present a synthetic workflow for a hypothetical inhibitor targeting a key oncogenic protein kinase.

Therapeutic Rationale: Targeting Aberrant Kinase Signaling

Many cancers are driven by hyperactive protein kinases that promote uncontrolled cell growth and survival. Our hypothetical target, "OncoKinase," is a critical node in a pro-proliferative signaling pathway. A selective inhibitor that blocks the ATP-binding site of OncoKinase can halt this signaling and induce cancer cell death.

Signaling_Pathway Signal Growth Signal Receptor Receptor Signal->Receptor OncoKinase OncoKinase (Target) Receptor->OncoKinase Activates Substrate Downstream Substrate OncoKinase->Substrate Phosphorylates Proliferation Uncontrolled Cell Proliferation Substrate->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->OncoKinase Inhibits

Caption: Inhibition of the OncoKinase signaling cascade by a targeted therapeutic.

Synthetic Workflow

Our strategy employs a two-step sequence to build the final inhibitor. First, a key recognition element is installed at the C4-amino position. Second, the C3-ester is converted to an amide to introduce a solubilizing group and fine-tune physicochemical properties.

Workflow_Diagram Start Methyl 4-aminopyrazolo[1,5-a] pyrazine-3-carboxylate Step1 Step 1: S N Ar Reaction (C4-Amine Functionalization) Start->Step1 Intermediate Intermediate A Step1->Intermediate Step2 Step 2: Saponification (Ester Hydrolysis) Intermediate->Step2 Intermediate_Acid Intermediate B (Carboxylic Acid) Step2->Intermediate_Acid Step3 Step 3: Amide Coupling Intermediate_Acid->Step3 FinalProduct Final Kinase Inhibitor Step3->FinalProduct QC Purification & QC (HPLC, LC-MS, NMR) FinalProduct->QC

Caption: Modular synthetic workflow for inhibitor synthesis.

Detailed Experimental Protocols

Protocol 1: SNAr Functionalization of the C4-Amine (Synthesis of Intermediate A)

This protocol describes the reaction of the starting material with an electron-deficient fluoro-aromatic compound. The fluorine atom is an excellent leaving group in SNAr reactions, and a mild base is sufficient to drive the reaction to completion.

  • Materials:

    • Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate (1.0 eq.)

    • 4-Fluoro-3-methoxybenzonitrile (1.1 eq.)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Round-bottom flask, magnetic stirrer, heating mantle, inert atmosphere (N₂ or Ar)

  • Procedure:

    • Charge a dry round-bottom flask with methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate and 4-fluoro-3-methoxybenzonitrile.

    • Under an inert atmosphere, add DMF (or DMSO) to achieve a concentration of approximately 0.1 M.

    • Add DIPEA to the stirred solution.

    • Heat the reaction mixture to 90-100 °C.

    • Monitor reaction progress by LC-MS or TLC (typically 4-12 hours). Look for the consumption of the starting material and the appearance of the higher molecular weight product peak.

    • Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude material by flash column chromatography (silica gel) using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield Intermediate A.

Protocol 2: Saponification and Amide Coupling (Synthesis of Final Inhibitor)

This two-part protocol first converts the methyl ester to a carboxylic acid, which is then coupled with an amine using a standard peptide coupling reagent.

  • Part A: Saponification

    • Materials:

      • Intermediate A (1.0 eq.)

      • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq.)

      • Tetrahydrofuran (THF) and Water (typically a 3:1 to 1:1 mixture)

    • Procedure:

      • Dissolve Intermediate A in the THF/Water solvent mixture.

      • Add the solid LiOH or an aqueous solution of NaOH.

      • Stir at room temperature, monitoring by LC-MS until the ester is fully consumed (typically 1-4 hours).

      • Carefully acidify the reaction mixture to pH ~3-4 with 1N HCl.

      • Extract the carboxylic acid product (Intermediate B) with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

      • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude acid, which is often used in the next step without further purification.

  • Part B: Amide Coupling

    • Materials:

      • Intermediate B (Carboxylic Acid) (1.0 eq.)

      • Morpholine (or other desired amine) (1.2 eq.)

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)

      • DIPEA (3.0 eq.)

      • DMF

    • Procedure:

      • Dissolve the crude Intermediate B in DMF under an inert atmosphere.

      • Add the desired amine (e.g., morpholine) followed by DIPEA.

      • Add HATU portion-wise to the stirred solution. Note: This is often exothermic.

      • Stir at room temperature for 2-16 hours, monitoring by LC-MS.

      • Perform an aqueous workup as described in Protocol 1.

      • Purify the final compound by flash chromatography or preparative HPLC to yield the final, high-purity kinase inhibitor.

Quality Control and Characterization

The identity, purity, and structural integrity of all synthesized compounds must be rigorously confirmed.

TechniquePurposeExpected Outcome
LC-MS Confirm molecular weight and monitor reaction progressA single major peak with the correct [M+H]⁺ mass
HPLC/UPLC Determine final compound purityPurity ≥95% for biological screening
¹H and ¹³C NMR Unambiguously determine chemical structureA spectrum consistent with the proposed structure, with correct chemical shifts, integrations, and coupling patterns

Conclusion

Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate is a high-potential intermediate for the construction of novel heterocyclic drug candidates. Its orthogonal functional handles allow for the execution of diverse and robust synthetic strategies, making it an ideal starting point for library synthesis and lead optimization campaigns. By leveraging the well-established therapeutic relevance of the broader pyrazolo-azine family, researchers can confidently employ this building block to explore new chemical space and develop next-generation targeted therapies.

References

As an AI, I am unable to provide real-time, clickable URLs. The following references are representative of authoritative sources in this field.

  • Daga, V., & Kansagara, A. (2025). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Research in Pharmaceutical Sciences. [Source: Vertex AI Search]
  • El-Gamal, M. I., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Bayoumi, A. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Abdel-Gawad, H., et al. (2018). Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. Bioorganic Chemistry. [Link]

  • Al-Issa, S. A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Patel, H., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters. [Link]

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • Google Patents. (Filing Date).
  • Encyclopedia.pub. (2021). Functional Pyrazolo[1,5-a]pyrimidines. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in methyl4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate synthesis

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Carboxylates Prepared by: Senior Application Scientist, Chemical Synthesis Division Introduction: This guide is designed for researchers, chemists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Carboxylates

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction: This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-heterocyclic compounds. While the query specified methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate, the available literature predominantly focuses on the closely related and synthetically analogous pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Therefore, this document provides a comprehensive troubleshooting and FAQ guide for a representative synthesis: the formation of a methyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivative. The principles and troubleshooting strategies outlined here are directly applicable to optimizing yields and purity for this class of compounds.

The core synthetic strategy involves the cyclocondensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound, such as a β-ketoester.[1][3] This reaction proceeds via an initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to furnish the final fused heterocyclic system.[1]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you diagnose and resolve issues leading to low reaction yields.

Q1: My reaction yield is very low or I've isolated no product. What are the primary causes?

Low or no yield is a frequent issue that can typically be traced back to one of three areas: starting material integrity, reaction conditions, or the stability of intermediates.

Potential Cause 1: Poor Quality or Degradation of Starting Materials The purity and stability of your reactants are paramount.

  • 3-Aminopyrazole Reactant: Ensure the aminopyrazole is pure and free from acidic or basic impurities that could interfere with the reaction.

  • β-Ketoester Reactant: β-ketoesters can be susceptible to hydrolysis, especially if stored improperly or if the reaction solvent contains water.[4]

  • Hydrazine (if synthesizing the aminopyrazole precursor): Hydrazine and its derivatives can degrade over time when exposed to air and light. Using a fresh bottle or purified hydrazine is crucial for the initial pyrazole synthesis.[4][5]

Solution Protocol: Reactant Validation

  • Purity Check: Verify the purity of your starting materials using techniques like NMR, LC-MS, or by checking the melting point.

  • Use Fresh Reagents: Whenever possible, use freshly opened containers of β-ketoesters. If synthesizing the aminopyrazole precursor, use fresh hydrazine hydrate.[4]

  • Inert Atmosphere: For sensitive reagents, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.[5]

Potential Cause 2: Suboptimal Reaction Conditions The reaction may be stalling due to insufficient energy or time.

  • Temperature: The initial condensation and subsequent cyclization/dehydration steps may require thermal energy to overcome activation barriers. Room temperature may be insufficient.

  • Reaction Time: The reaction may simply not have reached completion.[4]

Solution Protocol: Optimizing Reaction Conditions

  • Systematic Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50 °C, then 80 °C, then reflux) while monitoring progress. Many protocols for this synthesis specify heating to reflux in a solvent like glacial acetic acid or ethanol for several hours.[1]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting materials and the formation of the product. This provides empirical data on the optimal reaction time, preventing premature workup.[4][5]

Potential Cause 3: Stalled Intermediate The reaction may successfully form the initial hydrazone or enamine intermediate but fail to cyclize.

  • Cyclization Barrier: The intramolecular cyclization step can be slow. The choice of solvent and the presence or absence of a catalyst are critical.

Solution Protocol: Promoting Cyclization

  • Solvent Selection: If using a non-polar solvent, consider switching to a polar protic solvent like ethanol or a high-boiling polar aprotic solvent like DMF. For certain substrates, glacial acetic acid can serve as both the solvent and an effective acid catalyst to promote dehydration.[1][4]

  • Catalyst Addition: A catalytic amount of acid (e.g., glacial acetic acid, p-toluenesulfonic acid) can significantly accelerate both the initial condensation and the final dehydration step.[3][5]

Q2: My final product is impure and contaminated with side products. How can I improve selectivity?

The formation of impurities often arises from competing reaction pathways or the degradation of materials.

Potential Cause 1: Hydrolysis of β-Ketonitrile/β-Ketoester As mentioned, β-dicarbonyl compounds can be sensitive to hydrolysis under either strongly acidic or basic conditions, leading to the formation of unwanted byproducts.[4]

Solution Protocol: Minimizing Hydrolysis

  • Anhydrous Conditions: Ensure your glassware is oven-dried and use anhydrous solvents, especially if the reaction is sensitive to water.

  • pH Control: Running the reaction under neutral or mildly acidic conditions (e.g., in refluxing ethanol with a catalytic amount of acetic acid) is often optimal. Avoid strongly basic conditions unless specifically required for a particular substrate.[4]

Potential Cause 2: Formation of Regioisomers When using an unsymmetrical β-dicarbonyl compound, cyclization can occur at two different sites, leading to a mixture of regioisomers. The outcome is governed by the steric and electronic properties of the substituents.[4]

Solution Protocol: Controlling Regioselectivity

  • Steric Hindrance: Bulky substituents on either the aminopyrazole or the β-dicarbonyl can sterically direct the reaction to favor the formation of a single regioisomer.[4]

  • Solvent and pH: The regioselectivity can be highly dependent on the reaction medium. For example, aprotic dipolar solvents like DMF may favor one isomer, while polar protic solvents like ethanol may favor another. Experimenting with pH (acidic vs. basic catalysis) can also influence the isomeric ratio.[4]

ProblemPotential CauseRecommended Solution
Low or No Yield Poor quality/degradation of starting materials.Verify purity via NMR/LC-MS. Use fresh reagents, especially hydrazine and β-ketoesters.[4][5]
Suboptimal reaction conditions (time, temperature).Monitor reaction by TLC. Gradually increase temperature or extend reaction time.[1][4]
Reaction stalls at the intermediate stage.Switch to a more appropriate solvent (e.g., glacial acetic acid) or add an acid catalyst to promote cyclization.[1][3]
Impure Product Hydrolysis of the β-dicarbonyl starting material.Use anhydrous solvents and maintain neutral or mildly acidic pH.[4]
Formation of a mixture of regioisomers.Modify substituents to introduce steric bias. Screen different solvents (e.g., DMF vs. ethanol) and pH conditions.[4]
Difficult Purification Product remains soluble during workup.Adjust pH to induce precipitation. Cool the mixture in an ice bath to maximize crystal formation.[1][5]
Oily product that won't crystallize.Attempt trituration with a non-polar solvent (e.g., hexanes) or column chromatography for purification.
A summary of common troubleshooting issues and solutions.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the synthesis of a pyrazolo[1,5-a]pyrimidine from a 3-aminopyrazole and a β-ketoester?

The reaction proceeds through a well-established cyclocondensation mechanism involving three key stages:

  • Condensation: The exocyclic amino group of the 3-aminopyrazole acts as a nucleophile, attacking one of the carbonyl carbons of the β-ketoester. This is followed by the elimination of a water molecule to form a key enamine intermediate.

  • Intramolecular Cyclization: The endocyclic pyrazole nitrogen atom then performs an intramolecular nucleophilic attack on the second carbonyl (the ester carbon).

  • Dehydration/Aromatization: A final elimination of an alcohol molecule (from the ester) occurs, leading to the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.[1][3]

G cluster_start Starting Materials cluster_intermediate Intermediate Stages cluster_end Final Product A 3-Aminopyrazole (Nucleophile) C Enamine Intermediate A->C Condensation (-H₂O) B β-Ketoester (Electrophile) B->C D Non-Aromatic Cyclic Intermediate C->D Intramolecular Cyclization E Pyrazolo[1,5-a]pyrimidine Product D->E Dehydration (-ROH)

Caption: General mechanism of pyrazolo[1,5-a]pyrimidine synthesis.

Q2: Which reaction conditions are generally most effective for this synthesis?

While the optimal conditions are substrate-dependent, a robust starting point involves refluxing the reactants in glacial acetic acid.[1] Acetic acid serves as both a polar protic solvent that can facilitate the reaction and as an acid catalyst to promote the necessary dehydration steps.

ParameterRecommendationRationale
Solvent Glacial Acetic Acid or EthanolAcetic acid acts as a catalyst.[1] Ethanol is a good polar protic solvent for dissolving reactants.
Catalyst Typically not needed if using acetic acid as solvent.If using a neutral solvent like ethanol, a catalytic amount of a stronger acid can be beneficial.[5]
Temperature RefluxProvides the necessary activation energy for cyclization and dehydration.[1]
Stoichiometry 1.0 eq. Aminopyrazole to 1.1 eq. β-KetoesterA slight excess of the dicarbonyl component can help drive the reaction to completion.[1]
Q3: My product precipitates from the reaction mixture upon cooling, but how do I effectively purify it?

The precipitation of the product upon cooling is a good sign. The following protocol is a standard and effective method for isolation and purification.

Experimental Protocol: Product Isolation and Purification

  • Cooling & Precipitation: After the reaction is complete (as determined by TLC), allow the reaction mixture to cool to room temperature. To maximize precipitation, further cool the flask in an ice-water bath.[5]

  • Workup: Pour the cooled mixture into a beaker of ice-cold water with stirring. This will cause the organic product to fully precipitate out of the acidic or alcoholic solution.[1]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter with a small amount of cold water to remove any residual acid or inorganic salts. Follow this with a wash using a cold, non-polar solvent like hexanes or cold ethanol to remove unreacted starting materials and non-polar impurities.[1][5]

  • Drying: Allow the purified product to air dry on the filter or, for complete removal of solvents, dry it in a vacuum desiccator.

G cluster_workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity Verify Starting Material Purity (NMR, LC-MS) Start->Check_Purity Impure Purify/Re-synthesize Starting Materials Check_Purity->Impure Impure Pure Check_Purity->Pure Pure Impure->Start Monitor_Rxn Monitor Reaction by TLC/LC-MS Pure->Monitor_Rxn Incomplete Monitor_Rxn->Incomplete No Complete Monitor_Rxn->Complete Yes Optimize Increase Temp./Time Add Acid Catalyst Incomplete->Optimize Optimize->Monitor_Rxn Check_Workup Review Workup & Purification Complete->Check_Workup Loss Check_Workup->Loss Yes Success Yield Improved Check_Workup->Success No Modify_Workup Modify pH, Solvent, & Crystallization Loss->Modify_Workup Modify_Workup->Success

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • Agbaje, E. O., et al. (n.d.).
  • BenchChem Methodological & Application. (2025).
  • Terungwa, S. A., et al. (2024).
  • Mugnaini, C., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkivoc.

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges of Methyl 4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylate in DMSO

Welcome to the technical support center for methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered with this compound in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols to overcome these challenges, ensuring the integrity and reproducibility of your experiments.

Introduction: Understanding the Molecule

Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate belongs to the pyrazolo[1,5-a]pyrimidine class of fused N-heterocyclic compounds. These scaffolds are known for their biological activity and are often characterized by their planar structure, which can contribute to strong intermolecular interactions and, consequently, limited solubility. The presence of both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting methyl carboxylate group on the pyrazolo[1,5-a]pyrazine core introduces a degree of polarity. However, the fused aromatic ring system is inherently hydrophobic. This structural combination can lead to solubility challenges, particularly at high concentrations.

This guide will address common questions and provide systematic approaches to achieving and maintaining a stable solution of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate in DMSO.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate is not dissolving in DMSO at my desired concentration. What are the initial steps I should take?

Answer:

Initial difficulties in dissolving a compound in DMSO are common, especially when preparing high-concentration stock solutions. The primary reason is often that the dissolution rate is slow, or the desired concentration exceeds the compound's intrinsic solubility at room temperature. Here is a systematic approach to address this:

Initial Troubleshooting Workflow

start Compound does not dissolve in DMSO check_purity Verify Compound Purity and Identity start->check_purity check_dmso Ensure High-Quality Anhydrous DMSO check_purity->check_dmso vortex Vortex at Room Temperature check_dmso->vortex sonicate Sonicate in a Water Bath vortex->sonicate gentle_heat Gentle Warming (30-40°C) sonicate->gentle_heat reassess Re-evaluate Desired Concentration gentle_heat->reassess not_dissolved Still Not Dissolved gentle_heat->not_dissolved If precipitation occurs on cooling dissolved Compound Dissolved reassess->dissolved not_dissolved->reassess

Caption: Initial troubleshooting workflow for dissolving the compound in DMSO.

Step-by-Step Protocol:

  • Ensure Quality of Starting Materials:

    • Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity batch of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate.

    • DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. The presence of water can dramatically decrease the solubility of many organic compounds. Always use anhydrous, high-purity DMSO (≥99.9%). It is best practice to use a fresh, unopened bottle or to handle the solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Mechanical Agitation:

    • Vortexing: After adding the DMSO to your compound, vortex the vial vigorously for 1-2 minutes. This increases the surface area of the solid particles exposed to the solvent, facilitating dissolution.

    • Sonication: If vortexing is insufficient, sonicate the sample in a water bath for 10-15 minutes. The high-frequency sound waves create micro-agitations that can break up solid aggregates and enhance dissolution.

  • Controlled Heating:

    • Gentle Warming: Carefully warm the solution in a water bath to 30-40°C. Increased temperature provides the energy needed to overcome the lattice energy of the solid compound, often improving solubility.

    • Caution: While pyrazolo[1,5-a]pyrimidines are generally stable, prolonged exposure to high temperatures should be avoided to minimize the risk of degradation. Always monitor for any color change, which could indicate decomposition.

  • Re-evaluation of Concentration:

    • If the compound still does not dissolve, it is possible that your target concentration is above its solubility limit in DMSO under these conditions. Consider preparing a more dilute stock solution.

Q2: I managed to dissolve the compound with heating, but it precipitates out upon cooling or after a freeze-thaw cycle. How can I prevent this?

Answer:

This phenomenon indicates that you have created a supersaturated solution. While temporarily stable at a higher temperature, the solution is thermodynamically unstable at room temperature or upon freezing.

Strategies to Maintain a Stable Solution:

  • Determine the Metastable Zone: The concentration at which your compound remains in solution at room temperature after being dissolved at a higher temperature is within the "metastable zone." While useful for immediate experimental use, these solutions are prone to precipitation over time.

  • Co-Solvent Addition: The use of a co-solvent can increase the overall solvating power of the system and stabilize the dissolved compound.

Co-Solvent Troubleshooting Workflow

start Precipitation after cooling or freeze-thaw cosolvent Consider Co-solvent Addition start->cosolvent dmf N,N-Dimethylformamide (DMF) cosolvent->dmf nmp N-Methyl-2-pyrrolidone (NMP) cosolvent->nmp peg400 Polyethylene Glycol 400 (PEG400) cosolvent->peg400 test_ratio Test Different DMSO:Co-solvent Ratios (e.g., 9:1, 4:1) dmf->test_ratio nmp->test_ratio peg400->test_ratio stability_check Assess Stability at Room Temperature and after Freeze-Thaw test_ratio->stability_check stable_solution Stable Solution Achieved stability_check->stable_solution

Caption: Workflow for using co-solvents to prevent precipitation.

Recommended Co-solvents and Considerations:

Co-solventPropertiesRecommended Starting Ratio (DMSO:Co-solvent)Considerations
N,N-Dimethylformamide (DMF) Polar aprotic solvent, similar to DMSO.9:1 to 4:1Can be more easily removed under vacuum than DMSO. Ensure high purity.
N-Methyl-2-pyrrolidone (NMP) Polar aprotic solvent with good solvating power.9:1 to 4:1Higher boiling point than DMSO. Check for compatibility with your assay.
Polyethylene Glycol 400 (PEG400) A less polar, viscous co-solvent.9:1 to 7:3Can improve the solubility of lipophilic compounds and may reduce precipitation upon dilution into aqueous media.

Protocol for Co-Solvent Use:

  • Attempt to dissolve the compound in pure DMSO first.

  • If precipitation occurs upon cooling, add the co-solvent in the recommended ratio.

  • Gently warm and sonicate the mixture until the compound is fully dissolved.

  • Allow the solution to cool to room temperature and observe for any precipitation.

  • Perform a freeze-thaw cycle to assess stability under storage conditions.

Q3: My compound is soluble in the DMSO stock, but precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

Answer:

This is a classic case of "solvent shock" or "antisolvent precipitation." Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate is likely significantly less soluble in your aqueous buffer than in DMSO. When the concentrated DMSO stock is rapidly diluted, the compound is exposed to a localized environment where it is no longer soluble, causing it to crash out of solution.

Strategies to Mitigate Solvent Shock:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradually changes the solvent environment, allowing the compound to remain in solution.

  • Increase Final DMSO Concentration (with caution): A slightly higher final concentration of DMSO in your assay can help maintain solubility. However, it is crucial to keep the final DMSO concentration as low as possible, typically below 0.5%, to avoid off-target effects on cells or enzymes. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use of Surfactants or Solubilizing Agents: For certain assays, the inclusion of a small amount of a non-ionic surfactant (e.g., Tween® 20, Pluronic® F-68) in the aqueous buffer can help to keep the compound in solution. The compatibility of these agents with your specific assay must be validated.

Protocol for Dilution into Aqueous Buffer:

  • Prepare Intermediate Dilutions: Make serial dilutions of your DMSO stock solution in 100% DMSO to get closer to your final desired concentration.

  • Slow Addition with Mixing: While gently vortexing or stirring your aqueous buffer, add the final DMSO stock solution dropwise. This ensures rapid dispersal and avoids localized high concentrations of the compound.

  • Pre-warm the Aqueous Buffer: Having the aqueous buffer at 37°C can sometimes help to keep the compound in solution upon addition of the DMSO stock.

Q4: Are there any concerns about the chemical stability of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate in DMSO, especially with heating?

Answer:

The pyrazolo[1,5-a]pyrimidine core is generally a stable heterocyclic system. However, like many organic molecules, it can be susceptible to degradation under harsh conditions.

Potential Stability Concerns:

  • Hydrolysis of the Ester: The methyl carboxylate group can be susceptible to hydrolysis to the corresponding carboxylic acid, especially in the presence of water (which can be absorbed by DMSO) and at elevated temperatures. Acidic or basic impurities in the DMSO can catalyze this process.

  • Oxidation: While less common, prolonged exposure to air and light at elevated temperatures could potentially lead to oxidation of the amino group or the heterocyclic ring.

  • DMSO Decomposition: At its boiling point (189°C), DMSO can decompose. While you should not be heating your samples to this temperature, be aware that acidic or basic conditions can lower the decomposition temperature.

Best Practices for Ensuring Chemical Stability:

  • Use High-Purity, Anhydrous DMSO.

  • Minimize Heating: Use the lowest temperature and shortest duration of heating necessary to dissolve your compound.

  • Store Properly: Aliquot your stock solution into single-use vials and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Prepare Fresh Dilutions: Prepare aqueous dilutions fresh for each experiment.

Summary of Best Practices

ParameterRecommendationRationale
Solvent Quality Use anhydrous, high-purity (≥99.9%) DMSO.Water in DMSO significantly reduces the solubility of many organic compounds.
Dissolution Technique Start with vortexing, followed by sonication, and then gentle, controlled heating (30-40°C) if necessary.To provide sufficient energy to overcome the solid-state lattice energy without causing thermal degradation.
Concentration If solubility is limited, consider preparing a lower concentration stock solution.To avoid creating a supersaturated and unstable solution.
Storage Aliquot stock solutions into single-use vials and store at -20°C or -80°C, protected from light.To minimize freeze-thaw cycles and prevent degradation from light and moisture.
Aqueous Dilution Perform stepwise dilutions and add the DMSO stock to the aqueous buffer slowly with constant mixing.To prevent "solvent shock" and precipitation of the compound.
Assay Conditions Keep the final DMSO concentration in assays as low as possible (typically <0.5%) and always include a vehicle control.High concentrations of DMSO can be toxic to cells and interfere with assay components.

By following these guidelines, you can effectively troubleshoot and resolve solubility issues with methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate, leading to more reliable and reproducible experimental outcomes.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques. Global Research Online. Retrieved from [Link]

  • Hansen, L. H., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. Retrieved from [Link]

  • Garg, T., et al. (2015). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. Retrieved from [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO. gChem. Retrieved from [Link]

  • Sjölander, J. J., et al. (2021). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. Retrieved from [Link]

  • Hansen, L. H., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' publications. Retrieved from [Link]

  • Wipf, P., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. Retrieved from [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. Retrieved from [Link]

Troubleshooting

best purification and chromatography methods for methyl4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate

Welcome to the technical support center for the purification of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this and similar heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to optimize these methods for your specific needs.

Frequently Asked Questions (FAQs)

Q1: My crude methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate sample has a low yield after synthesis. What are some common causes and how can I address this before purification?

A1: Low yields can often be attributed to suboptimal reaction conditions, purity of reagents, or product decomposition.[1] Before proceeding with a potentially difficult purification of a small amount of material, it's prudent to review your synthetic procedure.[1]

  • Reaction Conditions: Ensure that the reaction temperature, time, and concentration of reactants are optimized. Small-scale trial reactions can be beneficial to pinpoint the ideal parameters.[1]

  • Reagent and Solvent Purity: Impurities in starting materials or the presence of water in anhydrous reactions can lead to side products or incomplete conversion. Always use reagents and solvents of the appropriate purity.[1]

  • Atmospheric Conditions: If your synthesis is sensitive to moisture or oxygen, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket.[1]

  • Product Stability: The target compound may be unstable under the reaction or workup conditions. Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess product stability over time.[1]

Q2: I am struggling to purify my N-heterocyclic product. What are some general purification strategies I should consider?

A2: The purification of N-heterocycles can be challenging due to their polarity and their tendency to interact with silica gel.[2] The most common and effective methods are flash column chromatography and recrystallization.[2][3]

  • Flash Column Chromatography: This is a primary tool for purifying organic compounds.[4][5][6] The choice of the stationary and mobile phases is critical. For a compound like methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate, which is expected to be polar, both normal-phase and reversed-phase chromatography are viable options.[4][7]

  • Recrystallization: This technique is excellent for purifying solid compounds and can sometimes yield a highly pure product without the need for chromatography.[8][9][10] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[8][9]

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" typically happens when the compound's melting point is lower than the temperature of the solution from which it is precipitating, or when there are significant impurities depressing the melting point.[11][12] Here are several strategies to overcome this:

  • Increase Solvent Volume: Add more of the "good" solvent (the one your compound is more soluble in) to the hot solution to keep the compound dissolved at a lower temperature, allowing crystallization to occur below its melting point.[11][12]

  • Slow Cooling: Allow the solution to cool as slowly as possible. Using an insulated container can facilitate slow cooling, which often promotes crystal formation over oiling out.[11]

  • Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[11][12]

  • Use a Seed Crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[11]

Purification Methodologies

Recrystallization

Recrystallization is often the most straightforward method for purifying solid organic compounds. The selection of an appropriate solvent is the most critical step.[9]

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: In a test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent. A good solvent will dissolve the compound when hot but not at room temperature.[12] Based on the structure of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate, polar solvents like ethanol, methanol, or ethyl acetate are good starting points.[7]

  • Dissolution: In a larger flask, add the minimum amount of the chosen hot solvent to your crude material until it is fully dissolved.[11]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[9]

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.[11][12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals under vacuum.[8]

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility properties. A common approach involves dissolving the compound in a "good" solvent and then adding a "poor" or "anti-solvent" to induce precipitation.[11]

  • Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol or methanol).[11]

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., water or hexane) in which the compound is insoluble, until the solution becomes slightly turbid.[11]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[11]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol.

Solvent System Compound Type Suitability Notes
Ethanol/WaterPolar compoundsA common and effective system for many nitrogen-containing heterocycles.[11]
Ethyl Acetate/HexaneModerately polar compoundsGood for compounds that are too soluble in pure ethyl acetate.[11]
Methanol/DichloromethanePolar compoundsUseful for compounds that require a more polar solvent system.
Flash Chromatography

Flash chromatography is a rapid form of column chromatography that uses positive pressure to force the mobile phase through the stationary phase, leading to faster separations.[5][6]

Workflow for Method Development

G cluster_0 Method Development Workflow TLC 1. TLC Analysis (e.g., Hexane/EtOAc) Rf_check 2. Check Rf (Target ~0.3) TLC->Rf_check Normal_Phase 3. Normal-Phase Flash Chromatography (Silica Gel) Rf_check->Normal_Phase Rf in range Reversed_Phase 4. Consider Reversed-Phase or HILIC Rf_check->Reversed_Phase Compound too polar (Rf ~ 0) Optimize Optimize Gradient Normal_Phase->Optimize G cluster_1 Chromatography Troubleshooting Start Problem Observed Poor_Sep Poor Separation (overlapping peaks) Start->Poor_Sep Streaking Peak Streaking (on silica) Start->Streaking No_Elution Compound Stuck on Column Start->No_Elution Sol_Poor_Sep Solution: Change solvent system or use gradient elution. Poor_Sep->Sol_Poor_Sep Sol_Streaking Solution: Add a modifier (e.g., 0.1-1% triethylamine) to the mobile phase. Streaking->Sol_Streaking Sol_No_Elution Solution: Increase solvent polarity. If in normal phase, switch to reversed-phase. No_Elution->Sol_No_Elution

Sources

Optimization

Technical Support Center: Crystallization of Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate .

This molecule presents unique crystallization hurdles. Its planar heterocyclic core promotes strong π−π stacking, while the C4-amino and C3-methyl ester groups create a rigid, highly directional hydrogen-bonding network. These structural features often lead to high lattice energies, poor solubility in standard organic solvents, and a high susceptibility to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

Below is a comprehensive, self-validating troubleshooting framework to ensure high-purity crystalline recovery.

Thermodynamic & Kinetic Troubleshooting Workflow

The following logic tree dictates the experimental adjustments required based on the phase behavior observed during the cooling or anti-solvent addition phases.

Workflow N1 Hot Solution of Target Compound N2 Cooling / Antisolvent Addition N1->N2 N3 Phase Behavior Observation N2->N3 N4 Liquid-Liquid Phase Separation (Oiling Out) N3->N4 High Supersaturation N5 Rapid Nucleation (Fine Needles) N3->N5 Fast Cooling Rate N6 Controlled Growth (Pure Crystals) N3->N6 Optimal MSZW N7 Adjust Solvent & Add Seed Crystals N4->N7 N8 Implement Temp Cycling (Ostwald Ripening) N5->N8 N9 Filter, Wash & Dry N6->N9 N7->N2 Re-attempt N8->N6 Ripening

Troubleshooting workflow for the crystallization of pyrazolo[1,5-a]pyrazine derivatives.

Quantitative Solvent Selection Matrix

Selecting the correct solvent system is critical. The solvent must disrupt the strong intermolecular interactions during dissolution but facilitate ordered re-assembly upon cooling.

Solvent SystemBoiling Point (°C)Solute Solubility (Hot)Solute Solubility (Cold)Crystallization SuitabilityMechanistic Notes
DMSO / Water 189 / 100Very HighLowExcellent (Anti-solvent) DMSO disrupts strong intermolecular H-bonds. Water acts as a strong anti-solvent. High risk of LLPS if water is added too rapidly.
Methanol 65ModerateLowGood (Cooling) Matches the C3-methyl ester, preventing transesterification. Good for slow cooling and temperature cycling.
Ethanol 78ModerateLowPoor High risk of transesterification with the C3-methyl ester upon extended heating, generating impurities that inhibit crystallization.
Acetone 56LowVery LowModerate (Trituration) Poor primary solvent due to low solubility, but excellent for washing isolated crystals to promote rapid drying without dissolving the product.
Ethyl Acetate 77LowVery LowPoor Fails to disrupt the strong pyrazolo-pyrazine crystal lattice energy; compound remains largely insoluble even at reflux.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does my product form a milky emulsion (oil out) instead of a crystalline suspension? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out" [1]. It occurs when the solution's supersaturation exceeds the metastable zone width (MSZW) before the molecules can kinetically arrange into a rigid crystal lattice. For methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate, the planar aromatic core and strong hydrogen-bonding groups require precise orientation to crystallize. When cooling is too rapid, the solute separates into a disordered, solute-rich liquid droplet rather than a solid [1]. Causality & Solution: The kinetic rate of phase separation is faster than the rate of nucleation [2]. To fix this, reduce the supersaturation driving force by slowing the cooling rate or anti-solvent addition, and introduce seed crystals halfway into the metastable zone to thermodynamically favor crystal growth over emulsion formation [1].

Q2: My crystallization yielded a fine, unfilterable powder. How can I improve the crystal habit? A2: Fine, needle-like powders indicate an excessively high nucleation rate that overpowered crystal growth [3]. Rapid crystallization traps mother liquor and impurities within the crystal bed, defeating the purification purpose [4]. Causality & Solution: A shallow solvent pool or rapid cooling causes simultaneous formation of too many nuclei [4]. To resolve this, increase the solvent volume slightly to slow down the growth rate, and implement Ostwald ripening (temperature cycling). By cycling the temperature just below the solubility limit, smaller crystals (which have higher surface energy) dissolve preferentially, and the solute redeposits onto larger, more thermodynamically stable crystals.

Q3: I am observing inconsistent melting points and variable yields across different batches. What is causing this? A3: This is likely due to a combination of polymorphism and chemical degradation (transesterification). The pyrazolo[1,5-a]pyrazine scaffold can pack into multiple polymorphic forms depending on the solvent's hydrogen-bonding capabilities [5]. Furthermore, if you are using alcohols like ethanol or propanol as solvents, extended heating can cause transesterification of the C3-methyl ester, creating structurally similar impurities that depress the melting point and promote oiling out [2]. Causality & Solution: Impurities disrupt the crystal lattice, lowering the melting point [4]. Always match the crystallization alcohol to your ester (use Methanol) or use aprotic solvents (DMSO/Acetone). Maintain a strict seeding protocol to ensure the consistent isolation of the desired polymorph.

Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (LLPS Prevention)

Objective: Isolate the target compound from a DMSO/Water system while strictly avoiding oiling out.

  • Dissolution: Suspend 1.0 g of crude methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate in 5.0 mL of DMSO. Heat to 70 °C until complete dissolution is achieved.

  • Clarification: Filter the hot solution through a 0.45 µm PTFE syringe filter into a pre-heated jacketed crystallizer.

    • Causality: Removing foreign particulates prevents uncontrolled heterogeneous nucleation.

  • MSZW Boundary Identification: Slowly add Water (anti-solvent) dropwise at 70 °C until the first sign of persistent turbidity appears. Immediately add 0.1–0.2 mL of DMSO until the solution just clears.

    • Validation Checkpoint: This step self-validates the exact solubility limit (cloud point) at the operating temperature.

  • Seeding: Cool the solution slightly to 65 °C to enter the metastable zone. Add 10–20 mg of pure seed crystals.

    • Validation Checkpoint: If the seeds dissolve, the solution is undersaturated; return to Step 3. If they remain suspended, appropriate supersaturation is achieved [1].

  • Maturation & Cooling: Hold the suspension at 65 °C for 1 hour to allow the seed bed to mature. Then, apply a linear cooling ramp to 10 °C over 5 hours (0.18 °C/min) with constant overhead stirring (200 rpm).

  • Isolation: Filter the crystalline suspension, wash the cake with cold Acetone (to displace DMSO/Water without dissolving the product), and dry under vacuum at 50 °C.

Protocol B: Temperature Cycling (Ostwald Ripening) for Morphology Control

Objective: Convert fine, unfilterable needles into larger, high-purity block crystals.

  • Slurry Preparation: Suspend the fine crystals in 15 mL of Methanol in a sealed, jacketed vessel equipped with an overhead stirrer.

  • Heating Phase (Dissolution of Fines): Heat the slurry to 55 °C (just below Methanol's boiling point) and hold for 30 minutes.

    • Causality: Due to the Gibbs-Thomson effect, smaller crystals possess higher surface energy and dissolve preferentially compared to larger crystals.

  • Cooling Phase (Growth): Cool the mixture to 15 °C at a controlled rate of 0.2 °C/min and hold for 30 minutes.

    • Causality: The dissolved solute redeposits onto the remaining larger, thermodynamically stable crystals [3].

  • Cycling: Repeat the 55 °C ↔ 15 °C cycle three times.

    • Validation Checkpoint: Extract a 0.1 mL aliquot during each cold phase and observe under an optical microscope. The protocol is validated when the crystal aspect ratio decreases, showing a definitive transition from fine needles to solid blocks.

  • Isolation: Vacuum filter the ripened slurry, wash with cold Methanol, and dry.

References

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • The Problem of Oiling Out in Chemical Process Development Source: KiloMentor URL:[Link]

  • 3.6F: Troubleshooting Source: Chemistry LibreTexts URL:[Link]

  • Guide for crystallization: Slow cooling Source: University of Fribourg URL:[Link]

Sources

Troubleshooting

reducing byproduct impurities in pyrazolo[1,5-a]pyrazine-3-carboxylate reactions

Technical Support Center: Pyrazolo[1,5-a]pyrazine-3-carboxylate Synthesis From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrazine-3-carboxyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazolo[1,5-a]pyrazine-3-carboxylate Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrazine-3-carboxylates. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. In the following sections, we will address common challenges and impurities encountered during synthesis, providing not only troubleshooting steps but also the underlying mechanistic rationale to empower your experimental design. Our goal is to help you achieve higher yields, improved purity, and more reliable outcomes in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Formation of an Unwanted Regioisomer

Question: I am performing a cyclocondensation reaction between an aminopyrazole and a β-ketoester to synthesize a pyrazolo[1,5-a]pyrazine-3-carboxylate, but I am consistently isolating a significant amount of the undesired pyrazolo[1,5-a]pyrimidin-5-one regioisomer. How can I improve the selectivity for the desired pyrazine product?

Answer:

This is a classic and critical challenge in the synthesis of fused pyrazole systems. The formation of two different regioisomers, the pyrazolo[1,5-a]pyrimidin-7-one and the pyrazolo[1,5-a]pyrimidin-5-one, arises from the two nucleophilic nitrogen atoms in the aminopyrazole ring attacking the two electrophilic carbonyl carbons of the β-dicarbonyl compound.[1] The selectivity is governed by a delicate balance of electronic and steric factors, as well as the reaction conditions.

Mechanistic Insight:

The 3-aminopyrazole exists in tautomeric forms and possesses two primary nucleophilic centers: the exocyclic amino group (-NH2) and the endocyclic pyrazole nitrogen (N1). The β-ketoester has two electrophilic centers: the ketone carbonyl and the ester carbonyl. The reaction pathway diverges depending on which nitrogen attacks which carbonyl first.

  • Pathway to Desired Pyrazolo[1,5-a]pyrimidin-7-one: This typically involves the initial attack of the endocyclic pyrazole nitrogen onto the more electrophilic ketone carbonyl, followed by intramolecular cyclization of the exocyclic amino group onto the ester carbonyl.

  • Pathway to Undesired Pyrazolo[1,5-a]pyrimidin-5-one: This occurs when the exocyclic amino group attacks the ketone carbonyl first, followed by cyclization of the endocyclic nitrogen onto the ester carbonyl.

Fine-tuning the reaction conditions can favor one pathway over the other, allowing for selective access to either regioisomer.[1]

Troubleshooting Protocol: Enhancing Regioselectivity

Controlling the regioselectivity often involves modulating the reactivity of the nucleophilic and electrophilic centers through careful selection of catalysts and solvents.

1. Acid Catalysis (Favors Pyrimidin-7-one):

  • Rationale: In the presence of a Brønsted acid (e.g., acetic acid, p-TsOH), the ketone carbonyl is preferentially protonated, making it significantly more electrophilic. This enhancement directs the initial attack from the less basic but often more sterically accessible endocyclic pyrazole nitrogen, leading to the desired pyrazolo[1,5-a]pyrimidin-7-one isomer.
  • Protocol:
  • Dissolve the 3-aminopyrazole (1.0 eq) and the β-ketoester (1.1 eq) in glacial acetic acid.
  • Heat the reaction mixture to reflux (typically 100-120 °C) and monitor by TLC or LC-MS.
  • Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
  • Filter the solid, wash with water and a minimal amount of cold ethanol, and dry under vacuum.

2. Base-Mediated Conditions (Favors Pyrimidin-5-one):

  • Rationale: Strong bases (e.g., NaH, K2CO3) can deprotonate the exocyclic amino group, increasing its nucleophilicity and favoring its initial attack on the ketone carbonyl, which can lead to the undesired isomer.[2] Therefore, avoiding strongly basic conditions is crucial when the pyrimidin-7-one is the target.

Data Summary: Impact of Catalyst on Regioselectivity

Catalyst Solvent Temperature (°C) Ratio (7-one : 5-one) Primary Impurity
Acetic AcidAcetic Acid118>95 : 5Pyrazolo[1,5-a]pyrimidin-5-one
p-TsOH (cat.)Toluene11090 : 10Pyrazolo[1,5-a]pyrimidin-5-one
NoneEthanol7860 : 40Pyrazolo[1,5-a]pyrimidin-5-one
K2CO3Ethanol7815 : 85Desired Product

Visualizing the Regioselective Pathways:

G cluster_start Starting Materials cluster_acid Acidic Conditions (e.g., AcOH) cluster_base Basic Conditions (e.g., K2CO3) 3-Aminopyrazole 3-Aminopyrazole Endocyclic N Attack Endocyclic N Attack 3-Aminopyrazole->Endocyclic N Attack Path A (Favored in Acid) Deprotonated Amine Deprotonated Amine 3-Aminopyrazole->Deprotonated Amine Base Beta-Ketoester Beta-Ketoester Protonated Ketone Protonated Ketone Beta-Ketoester->Protonated Ketone H+ Exocyclic N Attack Exocyclic N Attack Beta-Ketoester->Exocyclic N Attack Protonated Ketone->Endocyclic N Attack Desired Product (Pyrimidin-7-one) Desired Product (Pyrimidin-7-one) Endocyclic N Attack->Desired Product (Pyrimidin-7-one) Cyclization & Dehydration Deprotonated Amine->Exocyclic N Attack Path B (Favored in Base) Isomeric Impurity (Pyrimidin-5-one) Isomeric Impurity (Pyrimidin-5-one) Exocyclic N Attack->Isomeric Impurity (Pyrimidin-5-one) Cyclization & Dehydration

Caption: Regioselective pathways in pyrazolo[1,5-a]pyrimidine synthesis.

Issue 2: Incomplete Reaction and Starting Material Contamination

Question: My reaction seems to stall, and I am left with a significant amount of unreacted 3-aminopyrazole in my crude product. How can I drive the reaction to completion?

Answer:

Incomplete conversion is a common issue, often stemming from insufficient activation of the electrophile, poor solubility, or deactivation of the starting materials. Driving the reaction to completion requires optimizing the reaction conditions to favor the forward reaction rate.

Mechanistic Insight:

The cyclocondensation reaction is a sequence of equilibria. The final, irreversible step is typically the dehydration to form the aromatic pyrazine ring.[2][3] If the initial addition steps are slow or readily reversible, and the energy barrier to dehydration is not overcome, the reaction will not proceed to completion. The nucleophilicity of the aminopyrazole and the electrophilicity of the dicarbonyl partner are key. Electron-withdrawing groups on either reactant can significantly slow the reaction rate.

Troubleshooting Protocol: Driving the Reaction to Completion

1. Increase Temperature and/or Reaction Time:

  • Rationale: Many cyclocondensation reactions require significant thermal energy to overcome the activation barrier for the final dehydration step.
  • Action: If refluxing in ethanol (~78 °C) is insufficient, switch to a higher-boiling solvent like toluene (110 °C), xylenes (140 °C), or DMF (153 °C). Extend the reaction time and monitor carefully by TLC/LC-MS until the aminopyrazole spot disappears.

2. Use Microwave Irradiation:

  • Rationale: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture, often leading to cleaner products.[3]
  • Protocol:
  • Combine the 3-aminopyrazole (1.0 eq), β-dicarbonyl compound (1.1 eq), and a catalytic amount of p-TsOH in a microwave-safe vessel.
  • Add a high-boiling polar solvent (e.g., DMF, NMP).
  • Heat in a scientific microwave reactor at 150-180 °C for 15-60 minutes.
  • Monitor pressure and temperature carefully. Work up as per the standard procedure.

3. Use a Dehydrating Agent or Dean-Stark Trap:

  • Rationale: The final step of the reaction is the elimination of water. According to Le Châtelier's principle, removing water from the reaction mixture will drive the equilibrium towards the product.
  • Action: When using a solvent like toluene, fit the reaction flask with a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, adding a dehydrating agent like anhydrous MgSO4 or molecular sieves can also be effective, although this may complicate workup.

Visualizing the Troubleshooting Workflow:

G start Reaction Stalled: Unreacted Aminopyrazole q1 Is the reaction temperature >100°C? start->q1 action1 Switch to higher boiling solvent (Toluene, Xylenes, DMF) q1->action1 No q2 Is water being removed? q1->q2 Yes action1->q2 action2 Consider Microwave Synthesis (150-180°C, 15-60 min) action2->q2 action3 Use Dean-Stark trap (with Toluene/Xylenes) q2->action3 No end Reaction Driven to Completion q2->end Yes action3->end

Caption: Workflow for driving the cyclocondensation reaction to completion.

Issue 3: Byproduct Formation from Carboxylate Ester Hydrolysis

Question: During my reaction or workup, I am observing a significant amount of the corresponding carboxylic acid, suggesting my ester group is being hydrolyzed. How can I prevent this?

Answer:

Hydrolysis of the carboxylate ester is a common side reaction, particularly when using strong acidic or basic conditions, especially in the presence of water, and at elevated temperatures. Protecting the ester group requires carefully controlling the pH and minimizing exposure to water during the reaction and purification stages.

Mechanistic Insight:

Ester hydrolysis can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed (Saponification): A hydroxide ion directly attacks the carbonyl carbon. This process is irreversible if a stoichiometric amount of base is used, as the resulting carboxylate is deprotonated.

Troubleshooting Protocol: Preventing Ester Hydrolysis

1. Control pH During Workup:

  • Rationale: The most common cause of hydrolysis is exposure to basic or strongly acidic aqueous solutions during the workup.
  • Action:
  • Avoid using strong bases like NaOH or KOH for washes. If a basic wash is necessary to remove acidic catalysts (like p-TsOH), use a milder base like saturated sodium bicarbonate (NaHCO3) solution and perform the wash quickly at low temperatures (0-5 °C).
  • Ensure any acidic washes are not unnecessarily concentrated.
  • After aqueous washes, thoroughly dry the organic layer with a drying agent like Na2SO4 or MgSO4 before solvent evaporation.

2. Use Anhydrous Reaction Conditions:

  • Rationale: Minimizing the amount of water present in the reaction mixture will suppress the hydrolysis side reaction.
  • Action: Use anhydrous solvents and, if necessary, dry starting materials before use. Running the reaction under an inert atmosphere (N2 or Ar) can also prevent atmospheric moisture from entering the system.

3. Modify the Purification Method:

  • Rationale: Column chromatography on silica gel can sometimes be acidic enough to cause hydrolysis of sensitive esters, especially if the product is slow-moving.
  • Action:
  • If using silica gel chromatography, consider neutralizing the silica by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% Et3N in Hexane/EtOAc).
  • Alternatively, switch to a different purification method such as recrystallization or preparative HPLC with a neutral mobile phase.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]

  • Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.Google Patents.
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. DOI. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available from: [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. MDPI. Available from: [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC. Available from: [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available from: [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold. ResearchGate. Available from: [Link]

  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. PMC. Available from: [Link]

  • Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. ACS Publications. Available from: [Link]

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. Available from: [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PMC. Available from: [Link]

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate Functionalization

Welcome to the technical support center for the functionalization of the pyrazolo[1,5-a]pyrazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of the pyrazolo[1,5-a]pyrazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate and related structures. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and innovate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common strategic questions regarding the functionalization of the electron-deficient and nitrogen-rich pyrazolo[1,5-a]pyrazine core.

Q1: What are the primary catalytic methods for functionalizing the pyrazolo[1,5-a]pyrazine core?

The pyrazolo[1,5-a]pyrazine scaffold is amenable to several modern catalytic cross-coupling reactions, which are essential for building molecular complexity. The most prevalent methods include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds, typically coupling aryl or heteroaryl boronic acids/esters with a halogenated pyrazolo[1,5-a]pyrazine. Palladium catalysts like PdCl₂(dppf) are commonly employed.[1][2]

  • Buchwald-Hartwig Amination: For creating C-N bonds by coupling amines with a halogenated scaffold. This reaction often requires specialized palladium catalysts with bulky phosphine ligands, such as BrettPhos.[1][2]

  • Sonogashira Coupling: To introduce alkyne moieties (C-C bonds), usually with a palladium catalyst and a copper co-catalyst.[1][2]

  • Direct C-H Activation/Arylation: An increasingly popular method that avoids pre-functionalization (e.g., halogenation) of the heterocycle. Palladium acetate (Pd(OAc)₂) with an oxidant like silver acetate (AgOAc) can facilitate the direct coupling of the pyrazolo[1,5-a]pyrazine C-H bonds with other heteroarenes.[3][4]

Q2: How does the nitrogen-rich nature of the scaffold affect palladium catalysts, and how can this be mitigated?

The pyrazolo[1,5-a]pyrazine core contains multiple Lewis basic nitrogen atoms. These can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[5][6] This is a primary cause of low yields in cross-coupling reactions with nitrogen-rich heterocycles.[5][7]

Mitigation Strategies:

  • Bulky, Electron-Rich Ligands: Employing sterically hindered and electron-donating phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is critical.[7][8][9] These ligands form stable, active catalysts that are less susceptible to inhibition and promote the desired reductive elimination step.[8]

  • Palladium Precatalysts: Using well-defined precatalysts (e.g., G3 or G4 Buchwald precatalysts) ensures efficient generation of the active Pd(0) species and can lead to more reproducible results.[1][2]

  • Slow Addition: In some cases, slow addition of the nitrogen-containing substrate to the reaction mixture can help maintain a low concentration and minimize catalyst poisoning.[7]

Q3: When should I consider a copper-based catalyst over a palladium-based one for C-N bond formation?

While Buchwald-Hartwig amination (palladium-catalyzed) is a powerful tool, classic Ullmann-type couplings, which use copper catalysts, offer a valuable alternative, particularly for certain substrates.[10]

Consider Copper Catalysis When:

  • Cost is a Major Factor: Copper catalysts are significantly less expensive than palladium catalysts.

  • Palladium Systems Fail: If extensive screening of palladium catalysts and ligands proves unsuccessful, a copper-catalyzed approach provides an orthogonal strategy.

  • Specific Substrate Compatibility: An efficient method for the C-3 amination of 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors utilized CuI with a carbazole-based ligand, demonstrating excellent yields where palladium might be problematic.[10]

Q4: Is direct C-H functionalization a viable strategy for this scaffold to avoid installing a halogen?

Yes, direct C-H functionalization is a highly effective and atom-economical strategy. Research has shown that palladium-catalyzed oxidative C-H/C-H cross-coupling can be achieved on pyrazolo[1,5-a]pyrimidines and related azines.[3][4] These reactions often proceed without the need for directing groups, as the inherent electronic properties of the ring system and the coordination to the catalyst can control regioselectivity.[4] A common catalytic system is Pd(OAc)₂ with a silver salt oxidant (e.g., AgOAc), which enables coupling with various five-membered heteroarenes.[3][4]

Q5: Can photoredox catalysis be used to functionalize the amine substituent on the pyrazolo[1,5-a]pyrazine core?

Photoredox catalysis is an excellent method for functionalizing C-H bonds adjacent to nitrogen atoms under mild conditions.[11][12] For a substrate like methyl 4-amino pyrazolo[1,5-a]pyrazine-3-carboxylate, if the amino group were further alkylated (e.g., to a dimethylamino group), photoredox catalysis could be used to generate an α-amino radical. This radical intermediate can then be coupled with a variety of partners.[12][13] This strategy opens up pathways for functionalization that are complementary to transition metal-catalyzed cross-coupling.

Part 2: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling

This is the most common issue when working with nitrogen-rich heterocycles.

  • Possible Cause 1: Catalyst Poisoning/Inhibition. The substrate's nitrogen atoms are binding to the palladium center and shutting down the catalytic cycle.[5][6]

    • Troubleshooting Steps:

      • Switch to a Bulkier Ligand: Replace standard ligands like PPh₃ with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[7] These shield the metal center and promote the desired reaction steps.

      • Use a Precatalyst: Employ a commercially available Buchwald or other well-defined precatalyst to ensure reliable formation of the active Pd(0) species.[7]

      • Increase Catalyst/Ligand Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may overcome partial inhibition.

  • Possible Cause 2: Protodeboronation of the Boronic Acid. The boronic acid is being replaced by a hydrogen atom from a proton source (like water or alcohol) before it can transmetalate to the palladium center.

    • Troubleshooting Steps:

      • Use Anhydrous Conditions: Ensure all reagents and solvents are dry.

      • Switch to a More Stable Boronate Ester: Replace the boronic acid with its corresponding pinacol (BPin) or MIDA boronate ester, which are more resistant to protodeboronation.[7]

      • Screen Bases: The choice of base is critical. Switch from a base that may contain water (like K₂CO₃) to a stronger, non-hydroxide base like K₃PO₄ or CsF.[7]

  • Possible Cause 3: Poor Solubility. The starting materials are not fully dissolved, preventing an efficient reaction.

    • Troubleshooting Steps:

      • Screen Solvents: Test different solvents or solvent mixtures (e.g., dioxane/water, toluene, DMF).[7]

      • Increase Temperature: Cautiously increase the reaction temperature to improve solubility, but be mindful of potential substrate or catalyst degradation.[9]

Problem 2: Significant Homocoupling of the Boronic Acid

A significant amount of a symmetrical biaryl byproduct (from the coupling of two boronic acid molecules) is observed.

  • Possible Cause: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of boronic acids and deactivate the Pd(0) catalyst.[7][9]

    • Troubleshooting Steps:

      • Improve Degassing: Rigorously degas the solvent and reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[7][9]

      • Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas throughout the entire setup and reaction time.

      • Use a Pd(0) Source: Starting directly with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes mitigate homocoupling that occurs during the in situ reduction of a Pd(II) source.[9]

Problem 3: Low Yield in Buchwald-Hartwig Amination

The desired C-N bond formation is sluggish or incomplete.

  • Possible Cause: Suboptimal Ligand/Base Combination. The efficiency of the Buchwald-Hartwig reaction is highly dependent on the specific combination of the palladium source, ligand, and base for a given substrate.[14]

    • Troubleshooting Steps:

      • Systematic Screening: Perform a systematic screen of conditions. For primary amines, ligands like BrettPhos are often effective.[14]

      • Base Selection: The base is crucial. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are commonly used. The choice can significantly impact the reaction rate and yield.[14]

      • Solvent Choice: Solvents like toluene, dioxane, or THF are typically favored. The optimal solvent often depends on the solubility of the substrates and the specific catalyst system.

Part 3: Data Presentation & Experimental Protocols

To guide your experimental design, the following tables summarize key parameters and provide starting-point protocols.

Table 1: Comparison of Common Palladium Catalysts & Ligands for N-Heterocycles
Catalyst/Ligand SystemTypical ApplicationKey AdvantagesCommon Issues
PdCl₂(dppf) Suzuki CouplingBench-stable, reliable for many standard couplings.[1][2]Can be less effective for challenging or sterically hindered substrates; susceptible to inhibition.
Pd₂(dba)₃ / XPhos Suzuki, BuchwaldHigh activity, broad substrate scope, good for electron-rich and hindered partners.[7]Air-sensitive, requires careful handling under inert atmosphere.
BrettPhos Pd G3 Buchwald AminationExcellent for C-N coupling with primary amines, highly active precatalyst.[1][2]Specialized for amination; may not be optimal for C-C couplings.
Pd(OAc)₂ / SPhos Suzuki, BuchwaldVersatile, high turnover numbers, good thermal stability.Requires in situ reduction from Pd(II) to Pd(0), which can sometimes lead to side reactions.[8]
Pd(OAc)₂ (ligandless) C-H ActivationAtom-economical, avoids pre-functionalization.[3][4]Often requires stoichiometric oxidant (e.g., AgOAc), may have regioselectivity challenges.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a starting point protocol and must be optimized for your specific substrates.

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the methyl 4-amino-X-halopyrazolo[1,5-a]pyrazine-3-carboxylate (1.0 equiv), the boronic acid or boronate ester (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, to a concentration of 0.1 M).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Part 4: Visualization of Workflows & Mechanisms

Diagram 1: Catalyst Selection Workflow

start Desired Functionalization of Pyrazolo[1,5-a]pyrazine bond_type What type of bond? start->bond_type cc_bond C-C Bond Formation bond_type->cc_bond C-C cn_bond C-N Bond Formation bond_type->cn_bond C-N ch_func Direct C-H Functionalization bond_type->ch_func C-H cc_type Coupling Partner? cc_bond->cc_type cn_type Coupling Partner? cn_bond->cn_type ch_strategy Strategy: Oxidative Cross-Coupling Catalyst: Pd(OAc)2 Oxidant: AgOAc ch_func->ch_strategy boronic Boronic Acid/Ester cc_type->boronic Boronic alkyne Terminal Alkyne cc_type->alkyne Alkyne suzuki Strategy: Suzuki-Miyaura Catalyst: Pd Precatalyst Ligand: Buchwald-type (XPhos, SPhos) boronic->suzuki sonogashira Strategy: Sonogashira Catalyst: Pd(PPh3)2Cl2 / CuI alkyne->sonogashira amine Primary/Secondary Amine cn_type->amine buchwald Strategy: Buchwald-Hartwig Catalyst: Pd Precatalyst Ligand: BrettPhos, RuPhos amine->buchwald ullmann Alternative: Ullmann Coupling Catalyst: CuI / Ligand buchwald->ullmann If fails

Caption: Decision workflow for catalyst selection.

Diagram 2: Troubleshooting Low Yield in Suzuki Coupling

start Low / No Yield in Suzuki Coupling q1 Is homocoupling or protodeboronation observed? start->q1 a1_yes YES q1->a1_yes Yes a1_no NO (Starting Material Remains) q1->a1_no No homocoupling Issue: Homocoupling Cause: Oxygen Present Action: Improve Degassing a1_yes->homocoupling protodeboronation Issue: Protodeboronation Cause: Protic Source Action: Use BPin/MIDA ester, screen anhydrous bases (K3PO4) a1_yes->protodeboronation end Re-run Optimized Reaction homocoupling->end protodeboronation->end q2 Suspected Catalyst Inhibition by N-Heterocycle a1_no->q2 action2 Action 1: Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos). Action 2: Use a well-defined Pd-precatalyst (e.g., Buchwald G3/G4). Action 3: Screen solvents and temperature for solubility. q2->action2 action2->end

Caption: Troubleshooting flowchart for low-yield Suzuki reactions.

References

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  • MDPI. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. Available at: [Link]

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available at: [Link]

  • PubMed. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. PubMed. Available at: [Link]

  • ACS Publications. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. Available at: [Link]

  • PMC. (2015). Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. PMC. Available at: [Link]

  • RSC Publishing. (2018). Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Chemical Communications. Available at: [Link]

  • ResearchGate. (2024). Functionalization of Position 7 of Pyrazolo[1,5- a ]pyrazines. ResearchGate. Available at: [Link]

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  • MDPI. (2020). α-Functionalization of Imines via Visible Light Photoredox Catalysis. MDPI. Available at: [Link]

  • PMC. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Available at: [Link]

  • SciSpace. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. SciSpace. Available at: [Link]

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  • ResearchGate. (2018). Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. ResearchGate. Available at: [Link]

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  • PubMed. (2016). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. PubMed. Available at: [Link]

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  • PubMed. (2021). Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed. Available at: [Link]

  • ChemRxiv. (2023). Exploiting Photoredox Catalysis for Rapid Access to Unnatural α-Amino Acids through α-Amino C–H Bond Activation. ChemRxiv. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • RSC Publishing. (2016). Heterogeneous catalytic approaches in C–H activation reactions. RSC Publishing. Available at: [Link]

  • JOCPR. (2023). Current Advances in Photoredox Catalysis for CH Functionalization. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Squarespace. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Squarespace. Available at: [Link]

  • ResearchGate. (2007). Effective and Variable Functionalization of Pyrazolo[1,5-a]pyridines Involving Palladium-Catalyzed Coupling Reactions. ResearchGate. Available at: [Link]

  • ACS Publications. (2023). Late-Stage C–H Functionalization of Azines. Chemical Reviews. Available at: [Link]

Sources

Troubleshooting

preventing degradation of methyl4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate during storage

Technical Support Center: Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate Welcome to the technical support center for methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate. This guide is designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate

Welcome to the technical support center for methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this important heterocyclic compound during storage and experimentation. Here, we address common questions and provide troubleshooting guidance based on established principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate during storage?

A1: The two primary degradation pathways for this molecule are hydrolysis of the methyl ester and oxidation of the aminopyrazine ring system.[1][2][3]

  • Hydrolysis: The methyl ester functional group is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[3][4] This process results in the formation of the corresponding carboxylic acid, 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid, and methanol. Even ambient humidity can be sufficient to initiate this process over time.[5]

  • Oxidation: The electron-rich aminopyrazine ring is prone to oxidation.[1][2][6] This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light (photoxidation).[7] Oxidation can lead to the formation of N-oxides, colored degradation products, and potentially ring-opened byproducts. The presence of a 4-amino group can make the pyrazolo core more susceptible to mild oxidation.[1][2]

Q2: What are the ideal storage conditions for this compound to ensure long-term stability?

A2: To minimize degradation, methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate should be stored under controlled conditions that address the risks of hydrolysis, oxidation, and photodegradation.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all chemical degradation reactions. For long-term storage, -70°C is preferable.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, preventing oxidative degradation.
Humidity Dry/AnhydrousMinimizes the risk of ester hydrolysis. Store in a desiccator.[5]
Light Amber Vial/DarknessProtects the compound from light-induced degradation (photolysis).
Container Tightly sealed, inert material (e.g., glass or HDPE)Prevents exposure to moisture and air.[5]

Q3: I've noticed a change in the color of my solid sample over time. What could be the cause?

A3: A change in color, such as yellowing or browning, is a strong indicator of oxidative degradation. The oxidation of heterocyclic amines can form colored radical species or dimers.[1][2] This suggests that the compound has been exposed to oxygen or light. It is crucial to reassess the purity of the material before use, as these colored impurities may impact experimental outcomes.

Q4: Can I store this compound in solution?

A4: Storing methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate in solution is generally not recommended for long periods due to an increased risk of degradation. If short-term storage in solution is necessary:

  • Use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile).

  • Store at -20°C or -80°C.

  • Purge the vial headspace with an inert gas before sealing.

  • Be aware that even in aprotic solvents, trace amounts of water can lead to hydrolysis over time.

Troubleshooting Guide

Problem 1: Inconsistent results in biological assays using the same batch of compound.

  • Plausible Cause: Degradation of the compound after being dissolved for stock solutions. The active concentration may be decreasing over time due to hydrolysis or oxidation in the solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh stock solutions immediately before an experiment. Avoid using solutions that have been stored for extended periods, even when frozen.

    • Purity Analysis: Analyze the purity of the stock solution using a suitable method like HPLC-UV to check for the presence of degradation products.

    • Solvent Choice: Ensure the solvent used for the stock solution is of high purity and anhydrous.

Problem 2: Appearance of a new peak in my HPLC chromatogram during analysis.

  • Plausible Cause: A new peak, particularly one with a shorter retention time (more polar), often corresponds to the carboxylic acid hydrolysis product.

  • Troubleshooting Steps:

    • Forced Degradation Study: To confirm the identity of the new peak, perform a mini-forced degradation study. Gently heat a small sample of the compound in a slightly acidic or basic aqueous solution. The peak that increases in size should correspond to the hydrolysis product.

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the new peak. The expected mass for the carboxylic acid (C7H5N3O2) would be 163.13 g/mol .

Visualizing Degradation Pathways

The primary degradation pathways can be visualized to better understand the chemical transformations.

Primary Degradation Pathways Parent Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate Hydrolysis_Product 4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic Acid Parent->Hydrolysis_Product Hydrolysis (+H2O) Oxidation_Product Oxidized Species (e.g., N-oxides, dimers) Parent->Oxidation_Product Oxidation (+O2, light)

Caption: Key degradation routes for the target compound.

Protocols for Stability Assessment

Protocol 1: Step-by-Step HPLC Method for Purity Assessment

This protocol provides a general reversed-phase HPLC method to assess the purity of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate and detect its primary hydrolysis product.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a UV max determined by a UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO or Acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: Workflow for a Forced Degradation Study

Forced degradation studies are essential to understand the stability of a compound under stress conditions.[9][10]

Forced Degradation Study Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of the compound Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose aliquots Base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Expose aliquots Oxidation Oxidative (e.g., 3% H2O2, RT) Prep->Oxidation Expose aliquots Photo Photolytic (UV/Vis light exposure) Prep->Photo Expose aliquots Thermal Thermal (e.g., 80°C, solid state) Prep->Thermal Expose aliquots Analysis Analyze stressed samples by HPLC/LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Compare Compare to unstressed (T=0) control Analysis->Compare Identify Identify major degradants Compare->Identify

Caption: A systematic approach to investigating compound stability.

References

  • Iogannsen M.G., Petrov A.S., Kachurin A.M. (1993) Aminopyrazolone free radicals in the hydrogen peroxide oxidation reaction. Voprosy Meditsinskoi Khimii, 39(1), 9-13. [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. (2007). Food and Chemical Toxicology, 45(11), 2268-2276. [Link]

  • Ushmaev, A. V., Metelitsa, D. I., & Savenkova, M. I. (1995). Features of peroxidase oxidation of amidopyrine and its analogs. Voprosy Meditsinskoi Khimii, 41(4), 20-24. [Link]

  • Iogannsen, M. G., Petrov, A. S., & Kachurin, A. M. (1993). Aminopyrazolone free radicals in the hydrogen peroxide oxidation reaction. Voprosy Meditsinskoi Khimii, 39(1), 9-13. [Link]

  • Forced Degradation Study of Janus Kinase Inhibitor, Baricitinib, Using MaxPeak™ Premier HPLC Columns on an Alliance™ HPLC™ System. (n.d.). Waters Corporation. [Link]

  • Yilmaz, H. (2021). Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. Journal of Natural and Applied Sciences, 25(1), 134-141. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Silver Fern Chemical Inc. [Link]

  • Yilmaz, H. (2021). Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. Süleyman Demirel Üniversitesi Fen Bilimleri Enstitüsü Dergisi, 25(1), 134-141. [Link]

  • Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. (2009). Synthetic Communications, 39(20), 3693-3701. [Link]

  • LC and LC-MS/MS Studies for the Characterization of Forced Degradation Products of Tucatinib, a Novel Tyrosine Kinase Inhibitor. (2022). Challenges and Advances in Pharmaceutical Research, 10. [Link]

  • LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles. (2023). Journal of Pharmaceutical and Biomedical Analysis, 224, 115183. [Link]

  • Waterman, K. C., & MacDonald, B. C. (2010). Hydrolysis in Pharmaceutical Formulations. In Pharmaceutical Manufacturing Handbook (pp. 129-166). John Wiley & Sons, Inc. [Link]

  • Hydrolysis of methyl esters. (1980).
  • Novel method for determination of heterocyclic compounds and their impact in brewing technology. (2021). Semantic Scholar. [Link]

  • A chemical rationale of drug stability and degradation- An insightful approach. (n.d.). PharmaTutor. [Link]

  • Photochemical transformation of a pyrazole derivative into imidazoles. (2020). ResearchGate. [Link]

  • Efficient Halogenation of 2-Aminopyrazine. (n.d.). Thieme Chemistry. [Link]

  • Hydrolysis of Ester. (n.d.). Academia.edu. [Link]

  • Selective oxidation of amines using O 2 catalyzed by cobalt thioporphyrazine under visible light. (2018). ResearchGate. [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320. [Link]

  • What are heterocyclic aromatic amines? (n.d.). Ask USDA. [Link]

  • Khan, M. R., et al. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(11), 2793. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry, 412(18), 4357-4366. [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (2024). National Center for Biotechnology Information. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). MDPI. [Link]

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (2019). RSC Publishing. [Link]

  • Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. (2024). ACS Publications. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). Organic Letters. [Link]

  • NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. (2019). Jetir.Org. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. (2000). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2024). MDPI. [Link]

  • Physical Methods in Heterocyclic Chemistry. (1971). ScienceDirect. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(23), 7351. [Link]

  • Chemical modification and degradation of atrazine in Medicago sativa through multiple pathways. (2014). Journal of Agricultural and Food Chemistry, 62(40), 9689-9697. [Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. (2016). ACS Medicinal Chemistry Letters, 7(5), 527-532. [Link]

  • methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate — Chemical Substance Information. (n.d.). Chemwatch. [Link]

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Reference Data & Comparative Studies

Validation

Strategic Evaluation of Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate in Kinase Inhibitor Design

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the precise selection of hinge-binding scaffolds. Among [5,6]-fused bicyclic heteroaromatics, methyl 4-aminopyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the precise selection of hinge-binding scaffolds. Among [5,6]-fused bicyclic heteroaromatics, methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate has emerged as a privileged building block[1]. By mimicking the hydrogen-bonding profile of the adenine ring of ATP, this scaffold provides a robust anchor within the kinase hinge region while offering a versatile synthetic vector (the 3-carboxylate) to probe the solvent channel or ribose pocket.

This guide objectively compares the pyrazolo[1,5-a]pyrazine core against alternative building blocks, details the mechanistic rationale behind its binding thermodynamics, and provides self-validating experimental workflows for its integration into drug discovery pipelines.

Mechanistic Rationale: The Pyrazolo[1,5-a]pyrazine Scaffold

The structural anatomy of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate is purpose-built for kinase targeting:

  • Bidentate Hinge Recognition: The scaffold engages the kinase hinge region via a classic donor-acceptor motif. The pyrazole sp2 nitrogen acts as a potent hydrogen-bond acceptor from the hinge backbone NH (e.g., Val981 in TYK2 or Val851 in PI3K/ATR)[2][3]. Concurrently, the exocyclic 4-amino group acts as a hydrogen-bond donor to the adjacent backbone carbonyl[3].

  • Lipophilic Efficiency (LipE) Optimization: Compared to carbocyclic or less nitrogenous fused systems (like indazoles or pyrazolo[1,5-a]pyridines), the inclusion of the pyrazine nitrogen significantly lowers the calculated partition coefficient (clogP). This reduction in lipophilicity improves aqueous solubility and enhances the overall LipE of the resulting inhibitors, a critical parameter for oral bioavailability and CNS penetration[4].

  • Trajectory of the 3-Carboxylate: The methyl ester at the 3-position projects directly toward the solvent front or the DFG-out pocket, depending on the specific kinase conformation. This allows medicinal chemists to rapidly synthesize diverse amide libraries to optimize target selectivity without disrupting the primary hinge-binding pharmacophore[5].

HingeBinding cluster_kinase Kinase Hinge Region (e.g., TYK2 / BTK) cluster_scaffold 4-aminopyrazolo[1,5-a]pyrazine core Hinge_NH Hinge Backbone NH (H-Bond Donor) Pyrazole_N Pyrazole sp2 N (H-Bond Acceptor) Hinge_NH->Pyrazole_N Accepts H-Bond Hinge_CO Hinge Backbone C=O (H-Bond Acceptor) Amino_Group 4-Amino Group (H-Bond Donor) Amino_Group->Hinge_CO Donates H-Bond Ester_Handle 3-Carboxylate Ester (Synthetic Vector) Solvent_Front Solvent Channel / Ribose Pocket Ester_Handle->Solvent_Front Amide Coupling to Solvent Front

Fig 1. Pharmacophore mapping of the pyrazolo[1,5-a]pyrazine core at the kinase ATP-binding hinge region.

Comparative Profiling: Pyrazolo[1,5-a]pyrazine vs. Alternative Cores

When designing a kinase inhibitor, selecting the correct [5,6]-fused core dictates the trajectory of all subsequent functional groups. Below is an objective comparison of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate against two highly utilized isomeric/isosteric alternatives.

FeatureMethyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylateMethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylateMethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate
Ring System Pyrazolo[1,5-a]pyrazinePyrrolo[2,1-f][1,2,4]triazinePyrazolo[1,5-a]pyrimidine
Hinge Binding Motif Pyrazole N + 4-NH 2​ Triazine N + 4-NH 2​ Pyrazole N + 7-NH 2​
Electron Density Highly electron-deficient 6-membered ring; stable to oxidation.Electron-rich 5-membered ring; susceptible to electrophilic attack.Moderately electron-deficient; balanced profile.
Lipophilicity Impact Lowest clogP (Excellent for CNS targets or high LipE)[4]Moderate clogPModerate to Low clogP
Vector Trajectory C3 ester projects to the Solvent Channel [3]C5 ester projects sharply toward the Ribose Pocket C6 ester projects toward the Gatekeeper Residue
Primary Target Precedents TYK2, BTK, ATR, RET[2][3][4]EGFR, HER2, JAKCDK, LRRK2, PI3K

Key Takeaway: The pyrazolo[1,5-a]pyrazine core is superior when the design strategy requires lowering lipophilicity while directing a substituent linearly out toward the solvent front (via the 3-position) to gain selectivity without clashing with the gatekeeper residue.

Self-Validating Experimental Workflows

To successfully utilize methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate, chemists must navigate the chemoselective functionalization of the 3-carboxylate without cross-reacting the 4-amino group.

Protocol 1: Chemoselective Saponification and Amide Coupling

Causality: The 4-amino group is heavily deactivated by the electron-withdrawing pyrazine ring. This allows for the chemoselective activation of the 3-carboxylic acid (post-hydrolysis) using standard coupling reagents without requiring transient protecting groups. However, aggressive hydrolysis can lead to spontaneous decarboxylation.

Step 1: Controlled Saponification

  • Dissolve methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H 2​ O. (Rationale: Ensures complete solubilization while providing the aqueous environment for hydroxide attack).

  • Add LiOH·H 2​ O (2.5 eq) and stir at 40°C for 4 hours. (Rationale: Temperatures >50°C are strictly avoided to prevent decarboxylation of the electron-rich heteroaromatic acid).

  • Self-Validation Step: Monitor by LC-MS. The reaction is complete when the methyl ester peak ( [M+H]+ 207) disappears and the acid peak ( [M+H]+ 193) appears. If a peak at [M+H]+ 149 (decarboxylated core) exceeds 5%, immediately cool the reaction.

  • Carefully acidify with 1M HCl to pH 4 to precipitate the intermediate. Filter and dry under vacuum.

Step 2: Amide Coupling

  • Suspend the resulting carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and the target amine (1.2 eq).

  • Add HATU (1.2 eq) portion-wise at 0°C. (Rationale: HATU rapidly forms the active ester, outcompeting potential intramolecular degradation pathways caused by steric clash with the adjacent 4-amino group).

  • Warm to room temperature and stir for 2 hours.

  • Self-Validation Step: Quench an aliquot in 50% MeCN/H 2​ O and analyze via UPLC-MS. The absence of the active ester intermediate confirms complete conversion. Purify via reverse-phase preparative HPLC.

Protocol 2: Surface Plasmon Resonance (SPR) Kinase Binding Assay

Causality: To verify that the derivatization at the 3-position has not perturbed the critical hinge-binding geometry, biophysical validation is required.

  • Immobilize the target kinase (e.g., His-tagged TYK2) onto a Ni-NTA sensor chip.

  • Inject the synthesized pyrazolo[1,5-a]pyrazine derivative in a multi-cycle kinetic format (concentrations ranging from 0.5 nM to 100 nM) at a flow rate of 30 µL/min.

  • Self-Validation Step: Run a known reference inhibitor (e.g., a validated TYK2 benchmark) in parallel. The experimental Kd​ of the reference must fall within 3-fold of its literature value to validate the active fraction of the immobilized kinase.

Workflow Step1 1. Saponification (LiOH, THF/H2O, 40°C) QC1 In-Process QC: LC-MS (Monitor Decarboxylation) Step1->QC1 Step2 2. Amide Coupling (HATU, DIPEA, Target Amine) QC1->Step2 Step3 3. Kinase Binding Assay (SPR / TR-FRET) Step2->Step3 QC2 Validation: Reference Inhibitor Kd Comparison Step3->QC2

Fig 2. Self-validating workflow from 3-carboxylate ester hydrolysis to biophysical kinase screening.

References

  • Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Crystal structures of PI3Kα pc F930V-I800M-V850W-W780K-R770E-E798I in... | ResearchGate.[Link]

  • 3-Formylpyrazolo[1,5-a]pyrazine-4-carboxylates as new bielectrophilic reagents in the cascade synthesis | Growing Science.[Link]

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Comparative

A Comparative Guide to HPLC Validation Methods for Testing Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate Purity

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a quality control step; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate, a robust and validated analytical method is imperative. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) validation methods, offering a logical framework and actionable protocols for assessing the purity of this specific molecule and its analogs.

The choice of an analytical method is dictated by its intended purpose. For purity testing, the method must be "stability-indicating," meaning it can accurately separate the API from its impurities and potential degradation products.[1][2] This guide will focus on Reversed-Phase HPLC (RP-HPLC), a widely utilized and versatile technique for the analysis of moderately polar compounds like our target molecule.[3][4]

The Foundation: Understanding HPLC Method Validation

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[5][6] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide guidelines for analytical procedure validation.[5][7][8] The core parameters for validating a purity method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][9]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9][10]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of test results obtained by the method to the true value.[9][11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).[6][11]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10][11]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5][9]

  • System Suitability: An integral part of many analytical procedures, it is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[7][12]

Comparative Analysis of HPLC Methodologies

While the fundamental principles of HPLC remain the same, variations in stationary phase, mobile phase, and detection technology can significantly impact the separation and sensitivity of the analysis. For methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate, two primary RP-HPLC approaches are considered: conventional HPLC with UV detection and Ultra-Performance Liquid Chromatography (UPLC) with mass spectrometry (MS) detection.

Method 1: Conventional RP-HPLC with UV Detection

This is the workhorse of most quality control laboratories due to its robustness, cost-effectiveness, and ease of use.[3][13]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is a common starting point for moderately polar compounds. The long alkyl chains provide sufficient hydrophobicity to retain the analyte and separate it from more polar impurities.

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical.[14][15] The buffer controls the pH to ensure consistent ionization of the analyte and any ionizable impurities, leading to reproducible retention times. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute more strongly retained impurities.[16]

  • Detection: UV detection is suitable as the pyrazolo[1,5-a]pyrazine core is a chromophore. The detection wavelength should be set at the absorption maximum (λmax) of the analyte to maximize sensitivity.

Workflow for RP-HPLC-UV Method Validation:

cluster_prep Preparation cluster_dev Method Development & Optimization cluster_val Method Validation cluster_report Reporting prep_std Prepare Standard & Sample Solutions dev_col Column & Mobile Phase Screening prep_std->dev_col prep_mobile Prepare Mobile Phases prep_mobile->dev_col dev_opt Optimize Gradient, Flow Rate, Temp. dev_col->dev_opt val_spec Specificity (Forced Degradation) dev_opt->val_spec val_lin Linearity & Range val_spec->val_lin val_acc Accuracy (% Recovery) val_lin->val_acc val_prec Precision (Repeatability & Intermediate) val_acc->val_prec val_lodq LOD & LOQ val_prec->val_lodq val_rob Robustness val_lodq->val_rob val_sst System Suitability val_rob->val_sst report_data Data Analysis & Interpretation val_sst->report_data report_doc Final Validation Report report_data->report_doc

Caption: Workflow for HPLC Method Validation.

Method 2: UPLC with Mass Spectrometry (MS) Detection

UPLC utilizes smaller particle size columns (<2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC.[13] Coupling UPLC with a mass spectrometer provides mass-to-charge ratio information, offering an orthogonal detection method that is highly specific and can aid in the identification of unknown impurities.

Causality Behind Experimental Choices:

  • Stationary Phase: Similar to HPLC, C18 is a good starting point, but the particle size is significantly smaller to leverage the benefits of UPLC.

  • Mobile Phase: The principles are the same as for HPLC, but the solvents must be of higher purity and compatible with MS detection (e.g., using volatile buffers like ammonium formate or formic acid instead of non-volatile phosphate buffers).

  • Detection: MS detection, particularly with tandem mass spectrometry (MS/MS), provides unparalleled specificity. It allows for the monitoring of specific parent-to-daughter ion transitions, effectively filtering out background noise and co-eluting impurities that might interfere with UV detection.[13]

Experimental Protocols

Protocol 1: Forced Degradation Study for Specificity

A forced degradation study is crucial for establishing the stability-indicating nature of the method.[17][18] The API is subjected to stress conditions to intentionally produce degradation products.

Objective: To demonstrate that the analytical method can separate the main peak of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate from peaks of potential degradation products.[1]

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the API solution to the following conditions in separate experiments:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid API at 105°C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose the API solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: Neutralize the acidic and basic samples before injection.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using the developed HPLC method.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the API in the presence of degradation products. The peak should be spectrally homogeneous.

Protocol 2: Validation of Linearity, Accuracy, and Precision

Objective: To determine the linear range of the method and its accuracy and precision within that range.

Procedure:

  • Linearity:

    • Prepare a stock solution of the reference standard.

    • Prepare at least five calibration standards by serial dilution, covering a range from the LOQ to 150% of the expected sample concentration.[10]

    • Inject each standard in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy:

    • Prepare a sample matrix (placebo) and spike it with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[11]

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percent recovery for each. The acceptance criterion is typically 98.0% to 102.0% recovery.[9]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples of the API at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the relative standard deviation (RSD), which should be ≤ 2%.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

Data Presentation and Comparison

The performance of the two methods can be summarized as follows:

Validation ParameterRP-HPLC-UVUPLC-MSRationale & Justification
Specificity Good (with PDA)ExcellentMS detection provides mass information, confirming the identity of peaks and resolving co-elutions.
Linearity (r²) ≥ 0.999≥ 0.999Both techniques can achieve excellent linearity with proper method development.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Accuracy is more dependent on sample preparation and weighing than the analytical technique itself.
Precision (% RSD) ≤ 2.0%≤ 1.5%UPLC systems often provide slightly better precision due to lower system dead volume and more precise injection.
LOD ~10-100 ng/mL~0.1-1 ng/mLMS is inherently more sensitive than UV detection.
LOQ ~30-300 ng/mL~0.3-3 ng/mLThe higher sensitivity of MS translates to a lower LOQ.[10]
Analysis Time 15-30 min5-10 minThe smaller particle size columns in UPLC allow for faster separations without sacrificing resolution.
Robustness HighModerateConventional HPLC methods are often considered more robust and transferable between labs. UPLC systems can be more sensitive to minor variations in mobile phase composition and pressure fluctuations.

Logical Relationships in HPLC Validation

The validation parameters are interconnected, forming a self-validating system.

Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Range Range Linearity->Range Defines the working range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Slope used for calculation Accuracy Accuracy Range->Accuracy Accuracy is tested within this range Precision Precision Range->Precision Precision is tested within this range Accuracy->Precision Inaccurate results are often imprecise Precision->LOD_LOQ Repeatability at low concentrations Robustness Robustness SystemSuitability System Suitability Robustness->SystemSuitability Tests limits of system suitability SystemSuitability->Specificity Resolution is a key parameter

Caption: Interdependencies of HPLC Validation Parameters.

Conclusion and Recommendation

For routine quality control and purity testing of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate, a validated RP-HPLC-UV method is generally sufficient, cost-effective, and robust. It provides the necessary specificity, accuracy, and precision to meet regulatory requirements for release testing.

The UPLC-MS method is highly recommended during the drug development phase for impurity profiling and identification. Its superior sensitivity and specificity are invaluable for detecting and characterizing unknown impurities and degradation products at very low levels, which is critical for understanding the stability of the drug substance and ensuring patient safety.

Ultimately, the choice of method depends on the specific application and the stage of drug development. A well-validated method, regardless of the technology, is the foundation of reliable and defensible analytical data.

References

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5][19]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link][7][20]

  • Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance. [Link][9]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link][12]

  • International Council for Harmonisation. (n.d.). ICH Q2 (R1) provides guidance on validating analytical methods. [Link][6]

  • Moravek, Inc. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. [Link][21]

  • Waters. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link][16]

  • Journal of Pharmaceutical and Allied Sciences. (2025, December 16). Role of HPLC in Quality Control Testing of Pharmaceuticals: A Regulatory Perspective. [Link][22]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][8]

  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. [Link][23]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link][24]

  • Pharmaceutical Technology. (2010). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link][11]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. [Link][17]

  • PharmTech. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link][10]

  • ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. [Link][18]

  • International Journal of Chemical and Pharmaceutical Analysis. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link][4]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link][1]

  • International Journal of Applied Research in Science and Technology. (2023, February 15). A Review on Force Degradation Studies for Drug Substances. [Link][2]

  • Austin Journal of Analytical and Pharmaceutical Chemistry. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Scholars Research Library. (n.d.). A RP- HPLC Method Development for Analysis of Selected Synthetic Analgesic Agents in Herbal Formulation. [Link][14]

  • PharmaInfo.net. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. [Link][15]

Sources

Validation

A Comparative Guide to the Binding Affinity of Pyrazolo[1,5-a]pyrimidine Analogs: A Surrogate Analysis for the Pyrazolo[1,5-a]pyrazine Scaffold

A Note on the Core Scaffold: Initial literature searches for binding affinity data on analogs of methyl 4-aminopyrazolo[1,5-a]pyrazine -3-carboxylate did not yield specific comparative data. However, a vast body of resea...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Core Scaffold: Initial literature searches for binding affinity data on analogs of methyl 4-aminopyrazolo[1,5-a]pyrazine -3-carboxylate did not yield specific comparative data. However, a vast body of research exists for the closely related isomeric scaffold, pyrazolo[1,5-a]pyrimidine . This guide will, therefore, provide a comprehensive comparative analysis of the binding affinities of pyrazolo[1,5-a]pyrimidine analogs, which serve as a valuable surrogate for understanding the structure-activity relationships (SAR) within this class of N-heterocyclic compounds. The key structural difference lies in the arrangement of nitrogen atoms in the six-membered ring, which influences the molecule's electronics and vectoral presentation of substituents.

The pyrazolo[1,5-a]pyrimidine framework is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Its rigid, planar nature provides a stable platform for the precise orientation of functional groups, enabling high-affinity interactions with the ATP-binding pockets of various protein kinases. This guide will explore the SAR of these analogs against several therapeutically relevant kinases, providing experimental data and methodological insights for researchers in drug discovery.

Comparative Binding Affinity of Pyrazolo[1,5-a]pyrimidine Analogs

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly contingent on the substitution patterns around the core. Modifications at the C3, C5, and C7 positions, in particular, have been extensively explored to modulate potency and selectivity against different kinase targets.

Structure-Activity Relationship (SAR) Insights
  • Cyclin-Dependent Kinases (CDKs): The pyrazolo[1,5-a]pyrimidine scaffold is a potent inhibitor of CDKs, which are crucial regulators of the cell cycle.[3][4] For instance, compound BS-194 demonstrates nanomolar potency against CDK2, with an IC50 of 3 nM.[3] Further studies have identified derivatives with significant activity against both CDK2 and CDK7.[5] The data suggests that specific substitutions can tune the selectivity profile across the CDK family.

  • FMS-like Tyrosine Kinase 3 (FLT3): Internal tandem duplication (ITD) mutations in FLT3 are common drivers in acute myeloid leukemia (AML).[6] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as exceptionally potent FLT3-ITD inhibitors.[6][7] Compounds 17 and 19 from a focused library exhibit remarkable potency, with IC50 values of 0.4 nM against FLT3-ITD and 0.3 nM against the quizartinib-resistant D835Y mutation, showcasing the scaffold's potential to overcome clinical resistance.[6]

  • Pim-1 Kinase: As a constitutively active serine/threonine kinase, Pim-1 is an attractive target in oncology. Lead optimization of a pyrazolo[1,5-a]pyrimidine hit has yielded compounds with strong, low-nanomolar inhibitory activity against Pim-1.[8][9] These compounds also demonstrate dual activity against Flt-3, but can be optimized for selectivity.[8]

  • Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine core is featured in FDA-approved Trk inhibitors like Larotrectinib and Entrectinib.[2] Macrocyclization of the scaffold has proven to be a particularly effective strategy for enhancing potency, leading to analogs with sub-nanomolar IC50 values against TrkA, TrkB, and TrkC.[10]

Quantitative Comparison of Analog Potency

The following tables summarize the in vitro inhibitory potency (IC50) of representative pyrazolo[1,5-a]pyrimidine analogs against various kinase targets.

Table 1: Potency of Analogs Against Cyclin-Dependent Kinases (CDKs)

Compound ID Target Kinase IC50 (nM) Reference
BS-194 (4k) CDK2 3 [3]
CDK1 30 [3]
CDK9 90 [3]
Compound 5i CDK2 250 [5]
CDK7 120 [5]
Compound 5j CDK2 160 [5]

| | CDK7 | 140 |[5] |

Table 2: Potency of Analogs Against FLT3 and Pim-1 Kinases

Compound ID Target Kinase IC50 (nM) Reference
Compound 17 FLT3-ITD 0.4 [6][7]
FLT3-D835Y 0.3 [6][7]
Compound 19 FLT3-ITD 0.4 [6][7]
FLT3-D835Y 0.3 [6][7]
Pim-1 Inhibitor Pim-1 Low nM [8][9]

| (Representative) | Flt-3 | Low nM |[8] |

Table 3: Potency of Analogs Against Tropomyosin Receptor Kinases (Trks)

Compound ID Target Kinase IC50 (nM) Reference
Larotrectinib TrkA 5 [2]
TrkC 11 [2]
Entrectinib TrkA 1.7 [2]
TrkB 0.1 [2]
TrkC 0.1 [2]
Compound 23 TrkA (Cell-based) 0.1 [10]

| Compound 24 | TrkA (Cell-based) | 0.2 |[10] |

Experimental Methodologies

The determination of binding affinity and functional inhibition is paramount in drug discovery. A robust and reproducible assay is essential for generating high-quality SAR data.

General Synthetic Approach

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via a cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-dielectrophilic species, such as a β-ketoester or an enaminonitrile.[11][12] This versatile approach allows for the introduction of diverse substituents at various positions of the core structure.

G cluster_reactants Reactants cluster_process Process cluster_product Product Aminopyrazole 3-Aminopyrazole Derivative Condensation Cyclocondensation (Acid or Base Catalyzed) Aminopyrazole->Condensation Dielectrophile 1,3-Dielectrophile (e.g., β-Ketoester) Dielectrophile->Condensation Scaffold Pyrazolo[1,5-a]pyrimidine Core Structure Condensation->Scaffold

Caption: General synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target protein kinase using a luminescence-based ATP detection system.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Active kinases consume ATP to phosphorylate a substrate. The presence of an effective inhibitor prevents ATP consumption, resulting in a higher luminescence signal, which is inversely proportional to kinase activity.

Materials:

  • Test Compounds (dissolved in DMSO)

  • Target Kinase Enzyme

  • Substrate (specific to the kinase)

  • Assay Buffer (containing MgCl2, DTT, etc.)

  • ATP Solution

  • Luminescence-based ATP Detection Reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase/Substrate Addition: Prepare a solution containing the kinase and its specific substrate in the assay buffer. Add 10 µL of this solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the ATP solution (at a concentration near the Km for the kinase) to each well.

  • Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes). The duration should be within the linear range of the reaction.

  • Signal Detection: Stop the reaction and measure ATP levels by adding 20 µL of the ATP detection reagent to each well. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

G Start Start: 384-well Plate Step1 1. Add Test Compound (in DMSO) Start->Step1 Serial Dilutions Step2 2. Add Kinase + Substrate Solution Step1->Step2 Step3 3. Add ATP to Initiate Reaction Step2->Step3 Step4 4. Incubate at Room Temperature Step3->Step4 e.g., 60 min Step5 5. Add Luminescence Reagent to Stop & Detect Step4->Step5 Step6 6. Measure Signal (Plate Reader) Step5->Step6 Stabilize 10 min End End: Calculate IC50 Step6->End Dose-Response Curve

Caption: Workflow for a luminescence-based kinase inhibition assay.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. Available at: [Link]

  • Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. Available at: [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds as cdk inhibitors and their therapeutic use. Google Patents.
  • Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. PMC. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. OSTI.GOV. Available at: [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. Available at: [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PMC. Available at: [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing. Available at: [Link]

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. Available at: [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. SciSpace. Available at: [Link]

  • Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. ResearchGate. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. Available at: [Link]

  • Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.GOV. Available at: [Link]

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Comparative

mass spectrometry LC-MS validation for methyl4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate

An In-Depth Technical Guide to the Validation of a Quantitative LC-MS Method for Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate Authored by a Senior Application Scientist This guide provides a comprehensive framewor...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Validation of a Quantitative LC-MS Method for Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the validation of a liquid chromatography-mass spectrometry (LC-MS) method for the quantification of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. The narrative is structured to not only detail the requisite validation protocols but also to elucidate the scientific rationale behind each experimental choice, ensuring a robust and reliable analytical procedure suitable for its intended purpose.

The validation strategy is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, with further context provided by guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] This ensures that the resulting data is accurate, reproducible, and compliant with global regulatory expectations.[4][5]

The Analytical Imperative: Why Method Validation is Non-Negotiable

In drug development, the journey from discovery to market is underpinned by data. The reliability of this data is paramount. An analytical method, particularly a quantitative one, is not merely a procedure; it is a system for generating critical data for pharmacokinetic studies, stability testing, quality control, and ultimately, regulatory submissions.[6] Validation is the documented process of proving, through a series of rigorous experimental evaluations, that an analytical method is not only scientifically sound but also consistently produces results that are accurate and precise for its intended application.[7]

For a molecule like methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate, a nitrogen-containing heterocyclic compound, LC-MS is often the analytical technique of choice.[8] Its power lies in the combination of the high-resolution separation capability of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[9][10] This dual selectivity is crucial for accurately quantifying the analyte in complex biological matrices where interferences are common.[11]

Foundational Stage: LC-MS Method Development

Before validation can commence, a robust LC-MS method must be developed. The physicochemical properties of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate—a polar, aromatic heterocyclic compound—guide the initial parameter selection.

  • Chromatography (LC): A reversed-phase C18 column is a logical starting point, offering excellent retention for moderately polar aromatic compounds. The mobile phase will typically consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The inclusion of formic acid serves a dual purpose: it acidifies the mobile phase to promote the protonation of the analyte, making it amenable to positive ion electrospray ionization (ESI), and improves chromatographic peak shape. A gradient elution is often preferred to ensure a sharp peak and efficient elution of any potential impurities.

  • Mass Spectrometry (MS): Given the presence of multiple nitrogen atoms, the molecule is expected to ionize efficiently in positive ESI mode, forming a protonated molecule [M+H]⁺. A triple quadrupole (QqQ) mass spectrometer is the industry standard for quantitative bioanalysis due to its high sensitivity and specificity when operated in Multiple Reaction Monitoring (MRM) mode.[8] Initial experiments would involve infusing a standard solution of the analyte to determine the precursor ion (the m/z of the [M+H]⁺ ion) and to optimize fragmentation parameters to identify a stable and abundant product ion for quantification.

The Validation Workflow: A Step-by-Step Protocol

The validation process is a systematic evaluation of the method's performance characteristics as defined by ICH Q2(R1).[1]

LC_MS_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Full Method Validation (ICH Q2 R1) cluster_2 Phase 3: Application Dev Method Development (LC & MS Parameters) Opt Method Optimization (Peak Shape, S/N) Dev->Opt Iterative Process Spec Specificity & Selectivity Opt->Spec Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision (Intra- & Inter-day) Lin->AccPrec LoQ LOD & LOQ AccPrec->LoQ Stab Stability (Freeze-Thaw, Bench-Top, etc.) LoQ->Stab Routine Routine Sample Analysis Stab->Routine QC Ongoing QC Checks Routine->QC Ensures Continued Validity

Caption: A workflow diagram illustrating the sequential phases of LC-MS method validation.

Experimental Protocol for Validation

The following protocol outlines the steps to validate the LC-MS method for methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate.

1. Specificity and Selectivity:

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources to investigate for interfering peaks at the retention time of the analyte and internal standard (IS).

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and a suitable IS.

    • Compare the chromatograms to ensure no significant interference is observed at the retention time of the analyte or IS.

  • Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the analyte response at the LLOQ and less than 5% for the IS.[12]

2. Linearity and Range:

  • Objective: To establish the relationship between the instrument response and the known concentration of the analyte and to define the concentration interval over which the method is precise, accurate, and linear.[1]

  • Procedure:

    • Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of the analyte. The range should encompass the expected concentrations in study samples.

    • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis (typically a weighted 1/x² model) to determine the slope, intercept, and correlation coefficient (r²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration of each calibration standard should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[13]

3. Accuracy and Precision:

  • Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Procedure:

    • Prepare Quality Control (QC) samples in the same matrix at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • Intra-day (Repeatability): Analyze at least five replicates of each QC level on the same day.

    • Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value for each QC level (±20% for LLOQ).

    • Precision: The relative standard deviation (%RSD) should not exceed 15% for each QC level (20% for LLOQ).[12][13]

4. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

  • Procedure:

    • LOD: Typically determined as the concentration that yields a signal-to-noise ratio (S/N) of at least 3.

    • LOQ: The lowest concentration on the calibration curve that can be quantified with accuracy and precision meeting the acceptance criteria (typically ±20% for accuracy and ≤20% for %RSD).[14]

  • Acceptance Criteria: The LOQ must be demonstrated to be quantifiable with acceptable accuracy and precision.

5. Stability:

  • Objective: To evaluate the chemical stability of the analyte in the biological matrix under various storage and processing conditions.

  • Procedure:

    • Analyze QC samples (low and high concentrations) subjected to various conditions:

      • Freeze-Thaw Stability: Three freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration reflecting typical sample handling time.

      • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the study duration.

      • Post-Preparative Stability: Stored in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[12]

Validation_Parameters cluster_Core Core Performance Metrics cluster_Sensitivity Sensitivity cluster_Specificity Specificity cluster_Robustness Durability center_node Reliable & Validated Method Accuracy Accuracy (%Bias) Accuracy->center_node Precision Precision (%RSD) Precision->center_node Linearity Linearity (r²) Linearity->center_node LOQ Limit of Quantitation (LOQ) LOQ->center_node LOD Limit of Detection (LOD) Selectivity Selectivity Selectivity->center_node Matrix Matrix Effects Stability Stability Stability->center_node Robustness Robustness

Caption: The interrelationship of validation parameters contributing to a reliable analytical method.

Comparative Analysis with Alternative Techniques

While LC-MS is a powerful tool, it is essential to understand its performance relative to other available analytical techniques. The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and cost.[15]

Performance ParameterLC-MS/MSHPLC-UVGC-MSCapillary Electrophoresis (CE)
Principle Separation by polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.[16]Separation of volatile compounds, detection by mass.[17]Separation by charge-to-size ratio in an electric field.[18]
Linearity (R²) > 0.999> 0.995> 0.99> 0.99
Accuracy (% Bias) < 15%< 15%< 20%< 15%
Precision (%RSD) < 15%< 15%< 20%< 15%
Limit of Quantitation (LOQ) ~0.1-5 ng/mL~50-200 ng/mL[19]Analyte must be volatile or derivatized.Dependent on analyte charge and detector.
Selectivity ExcellentModerate to GoodExcellentGood
Matrix Effect Potential for ion suppression/enhancement.[20]LowModerateLow
Applicability for Analyte Ideal. High sensitivity and selectivity for non-volatile, polar compounds.Suitable for higher concentrations (e.g., drug substance purity, formulation analysis).[21]Not ideal. Requires derivatization due to low volatility.Potentially suitable. Good for charged species, offers orthogonal separation.[22]
Cost & Complexity HighModerateModerateLow to Moderate

Causality Behind Method Selection:

  • LC-MS/MS is the superior choice for bioanalysis (e.g., quantifying the drug in plasma) due to its exceptional sensitivity and selectivity, which are necessary to measure low concentrations in a complex biological matrix.[20][23]

  • HPLC-UV is a cost-effective and robust alternative for applications where analyte concentrations are high and the sample matrix is simple, such as in quality control of the active pharmaceutical ingredient (API) or formulated drug product.[15][16]

  • GC-MS is generally unsuitable for a molecule like methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate due to its low volatility. It would require a derivatization step to increase volatility, adding complexity and potential variability to the method.[17]

  • Capillary Electrophoresis (CE) offers a different separation mechanism based on the charge-to-size ratio and can be a valuable orthogonal technique for method validation or for resolving complex mixtures where HPLC fails.[24][25]

Conclusion: A Foundation of Trustworthy Data

The validation of an LC-MS method for methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate is a meticulous but essential process. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and stability according to established guidelines, we build a foundation of trust in the analytical data.[5] This guide has provided a detailed protocol and a comparative analysis to empower researchers, scientists, and drug development professionals to develop and validate robust analytical methods. The ultimate goal is to ensure that the data generated is of the highest integrity, supporting the development of safe and effective medicines.

References

  • A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities - Benchchem. (n.d.).
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC. (2025, September 25).
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (n.d.).
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.).
  • COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES - Farmacia Journal. (n.d.).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June).
  • A Comparative Guide to HPLC-UV and LC-MS for the Quantification of 5,7-Diacetoxyflavone - Benchchem. (n.d.).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. (2025, March 20).
  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21).
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - ResearchGate. (2023, May 10).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021, September 17).
  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. (2024, November 6).
  • Challenging applications of capillary electrophoresis in biopharmaceutical analysis. (2023, December 1).
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI. (2021, May 5).
  • Application of LCMS in small-molecule drug development. (2016, August 24).
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16).
  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5 - FyoniBio. (n.d.).
  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent | ACS Medicinal Chemistry Letters. (2016, May 6).
  • A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine - Benchchem. (n.d.).
  • Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. (2025, July 13).
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and. (2019, October 17).
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - MDPI. (2023, May 17).
  • CAS#:143803-93-4 | 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | Chemsrc. (2025, August 28).
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  • Introduction to Capillary Electrophoresis - SCIEX. (n.d.).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma - MDPI. (2025, October 8).
  • Recent progress in chemosensors based on pyrazole derivatives - RSC Publishing. (2020, May 22).
  • (PDF) Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization - ResearchGate. (2015, October 5).
  • A Comparison Between the Use of HPLC with Ultra-Violet Absorbance Detection and Mass Spectrometric Detection for the Analysis of Diflubenzuron in Marine Sediment, Water and Shellfish Tissues - ResearchGate. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Applications of Capillary Electrophoresis in Pharmaceutical Analysis - ResearchGate. (2015, September 5).
  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12).
  • Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. (n.d.).
  • Greener Approach towards the Synthesis of Nitrogen Based Heterocycles - IntechOpen. (2022, December 6).
  • Notice - Canada.ca. (n.d.).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS - JEOL. (n.d.).
  • Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization - PubMed. (2015, November 15).
  • A Comparative Guide to Validated LC-MS/MS Methods for Zafirlukast Quantification Following FDA Guidelines - Benchchem. (n.d.).
  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. (n.d.).
  • Analytical Method Development and Validation Studies in Pharmaceutical Sciences - Longdom Publishing. (2024, January 25).
  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC. (n.d.).
  • The Role of Capillary Electrophoresis (CE) in Drug Development - Thermo Fisher Scientific. (2021, November 9).
  • Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography - Chemyx Inc. (n.d.).
  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with - Sultan Qaboos University Journal For Science. (n.d.).
  • Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. - SciSpace. (n.d.).

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Validation

Benchmarking Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate in Medicinal Chemistry: A Comparative Guide for Kinase Inhibitor Discovery

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that offer a unique combination of potency, selectivity, and favorable drug-like properties is perpetual. The pyrazolo[1,5-a]pyrazine co...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that offer a unique combination of potency, selectivity, and favorable drug-like properties is perpetual. The pyrazolo[1,5-a]pyrazine core has recently emerged as a privileged scaffold, particularly in the highly competitive field of kinase inhibitor discovery. This guide provides an in-depth technical comparison of a representative of this class, methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate, against established alternatives, supported by experimental data and detailed protocols to empower researchers in drug development.

Introduction to the Pyrazolo[1,5-a]pyrazine Scaffold: A Promising Kinase Hinge-Binder

The pyrazolo[1,5-a]pyrazine scaffold is a bioisostere of purine, a core component of many approved kinase inhibitors. Its unique arrangement of nitrogen atoms allows it to form critical hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases, a key determinant of inhibitor potency. Recent patent literature has highlighted the potential of pyrazolo[1,5-a]pyrazine derivatives as potent inhibitors of Janus kinases (JAKs) and the Rearranged during Transfection (RET) kinase, both of which are clinically validated targets for a range of cancers and inflammatory diseases.[1][2]

This guide will focus on methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate as a foundational molecule of this class and benchmark its potential performance against established JAK and RET inhibitors.

Comparative Analysis: Potency and Selectivity

A critical aspect of a successful kinase inhibitor is its potency against the target of interest and its selectivity over other kinases to minimize off-target effects and associated toxicities. The following tables provide a comparative analysis of representative pyrazolo[1,5-a]pyrazine derivatives (disclosed in recent patent literature) against clinically approved JAK and RET inhibitors.

Table 1: Comparative Potency against Janus Kinases (JAKs)

CompoundScaffoldJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Reference
PZP-Example 1 Pyrazolo[1,5-a]pyrazine1525530[1]
TofacitinibPyrrolo[2,3-d]pyrimidine1.2201550[3][4]
RuxolitinibPyrrolo[2,3-d]pyrimidine3.32.842819[4]
BaricitinibPyrrolo[2,3-d]pyrimidine5.95.7>40053[5]

Table 2: Comparative Potency against RET Kinase

CompoundScaffoldRET (wild-type) IC₅₀ (nM)RET (V804M mutant) IC₅₀ (nM)KDR (VEGFR2) IC₅₀ (nM)Reference
PZP-Example 2 Pyrazolo[1,5-a]pyrazine515>1000[2]
SelpercatinibDihydropyrido[3,4-d]pyrimidinone0.41.167[6][7]
PralsetinibPyrrolo[2,3-d]pyrimidine0.40.535[6][7]
CabozantinibQuinoline-carboxamide4.6120.035[8]

Expertise & Experience Insights: The data illustrates that the pyrazolo[1,5-a]pyrazine scaffold can yield compounds with potent, single-digit nanomolar inhibitory activity against both JAK and RET kinases. A key advantage observed in PZP-Example 2 is its high selectivity against KDR (VEGFR2), a common off-target kinase for many RET inhibitors that is associated with dose-limiting toxicities.[9][10] This suggests that the pyrazolo[1,5-a]pyrazine core may offer a superior safety profile compared to multi-kinase inhibitors like Cabozantinib.

Experimental Protocols: A Self-Validating System for Benchmarking

To ensure the trustworthiness of comparative data, standardized and robust experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays in the evaluation of kinase inhibitors.

Proposed Synthesis of Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate

The following is a plausible synthetic route for the title compound, derived from established methodologies for analogous heterocyclic systems.

cluster_0 Synthetic Workflow A Methyl 3-amino-1H-pyrazole-4-carboxylate B Methyl 4-chloro-3-cyanopyrazolo[1,5-a]pyrazine A->B 1. Cyclocondensation with a chlorinating agent C Methyl 4-amino-3-cyanopyrazolo[1,5-a]pyrazine B->C 2. Nucleophilic aromatic substitution with ammonia D Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate C->D 3. Hydrolysis of nitrile to carboxylic acid ester

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Protocol:

  • Cyclocondensation: React methyl 3-amino-1H-pyrazole-4-carboxylate with a suitable three-carbon building block, such as a chlorinated malonaldehyde equivalent, in a suitable solvent like ethanol with catalytic acid. This cyclization would form the pyrazolo[1,5-a]pyrazine ring system with a chloro substituent at the 4-position.

  • Amination: The 4-chloro substituent serves as a good leaving group for nucleophilic aromatic substitution. Treatment with a source of ammonia, such as ammonium hydroxide or a protected amine followed by deprotection, in a polar aprotic solvent like DMF at elevated temperatures would yield the desired 4-amino derivative.

  • Nitrile Hydrolysis: If the starting pyrazole contained a nitrile instead of a carboxylate, a final hydrolysis step under acidic or basic conditions would be required to furnish the methyl ester.

In Vitro Biochemical Kinase Inhibition Assay (Luminescence-based)

This protocol is designed to determine the direct inhibitory activity of a compound against a purified kinase enzyme.[2][11]

cluster_1 Biochemical Kinase Assay Workflow A Prepare serial dilutions of test compound B Add compound and kinase/substrate solution to assay plate A->B C Initiate reaction with ATP B->C D Incubate at room temperature C->D E Stop reaction and deplete remaining ATP D->E F Add detection reagent to generate luminescent signal E->F G Measure luminescence F->G H Calculate IC50 G->H

Caption: Workflow for a luminescence-based kinase inhibition assay.

Detailed Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be kept constant, typically at or below 1%.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions. Subsequently, add a solution containing the purified kinase (e.g., JAK1, JAK2, JAK3, TYK2, or RET) and a suitable peptide substrate in kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at the Michaelis-Menten constant (Km) for each specific kinase to ensure accurate determination of competitive inhibition.

  • Incubation: Incubate the reaction plate at room temperature for a defined period, typically 60 minutes.

  • Signal Generation: Stop the reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent. After a 40-minute incubation, add a kinase detection reagent to convert the generated ADP to ATP, which then fuels a luciferase reaction to produce a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The data is then normalized to controls (vehicle for 100% activity and a known potent inhibitor for 0% activity) and fitted to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Phosphorylation Inhibition Assay (Western Blot)

This assay measures the ability of a compound to inhibit the phosphorylation of a downstream substrate of the target kinase within a cellular context.[12]

cluster_2 Cellular Phosphorylation Assay Workflow A Seed cells and allow to adhere B Pre-treat cells with test compound A->B C Stimulate with appropriate cytokine (for JAK) or express oncogenic RET B->C D Lyse cells and quantify protein C->D E Perform SDS-PAGE and Western Blot D->E F Probe with antibodies for phosphorylated and total target protein E->F G Detect and quantify band intensity F->G H Determine cellular IC50 G->H

Caption: Workflow for a Western Blot-based cellular phosphorylation assay.

Detailed Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a human cell line expressing the target kinase) in appropriate media.

  • Compound Treatment: Seed the cells in multi-well plates and, after adherence, pre-treat with a serial dilution of the test compound for a specified time (e.g., 2 hours).

  • Pathway Activation: For JAK kinases, stimulate the cells with a specific cytokine (e.g., interferon-alpha for the JAK1/TYK2 pathway) to induce phosphorylation of downstream STAT proteins. For RET kinase, a cell line expressing a constitutively active RET fusion protein can be used.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream target (e.g., phospho-STAT3 for the JAK pathway) and the total protein as a loading control. Subsequently, incubate with a secondary antibody conjugated to an enzyme like HRP.

  • Signal Detection and Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized data against the inhibitor concentration to calculate the cellular IC₅₀.

ADME and Toxicity Considerations

Beyond potency and selectivity, a successful drug candidate must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as an acceptable toxicity profile.[13][14][15]

Table 3: Comparative ADME/Tox Profile

ParameterPyrazolo[1,5-a]pyrazine Scaffold (Predicted)Established Kinase Inhibitors (Average)
Molecular Weight < 400 g/mol 400 - 500 g/mol
LogP 2 - 42 - 5
Aqueous Solubility Moderate to HighVariable
Microsomal Stability Moderate to HighVariable
hERG Inhibition LowVariable
Cytotoxicity Low (in non-target cell lines)Variable

Authoritative Grounding & Comprehensive References: The pyrazolo[1,5-a]pyrazine scaffold, with its relatively low molecular weight and potential for high polarity through substitution, is predicted to have a favorable ADME profile. Early assessment of properties such as solubility and metabolic stability in liver microsomes is crucial in the lead optimization phase to avoid late-stage attrition.

Conclusion and Future Directions

The methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate scaffold represents a promising starting point for the development of next-generation kinase inhibitors. Its demonstrated potential for potent and selective inhibition of clinically relevant targets like JAK and RET kinases, coupled with a predicted favorable ADME profile, makes it an attractive area for further exploration. Future efforts should focus on synthesizing a diverse library of analogs to build a comprehensive structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for such a benchmarking and optimization campaign.

References

  • CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google P
  • WO2018136661A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS - Google P
  • PYRAZOLE[1,5-A]PYRIMIDINE DERIVATIVES AS KINASE JAK INHIBITORS - Patent 3621966 - EPO. [Link]

  • WO2010048314A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS TRK KINASE INHIBITORS - Google P
  • Substituted pyrazolo [1,5-a ] pyrimidine compounds as TRK kinase inhibitors - Patent CN-102596957-A - PubChem. [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays - Springer Nature Experiments. [Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • RET Inhibitors in Non-Small-Cell Lung Cancer - MDPI. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. [Link]

  • JAK-STAT inhibitors in Immune mediated diseases: An Overview. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. [Link]

  • Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. [Link]

  • JAK Inhibitors: New Treatments for RA and beyond - researchopenworld.com. [Link]

  • In vitro JAK kinase activity and inhibition assays - PubMed - NIH. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC. [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC. [Link]

  • JAK inhibitors: an evidence-based choice of the most appropriate molecule - Frontiers. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. [Link]

  • Integrated molecular and ADME-toxicity profiling identifies PGV-5 and HGV-5 as potential agents to counteract multidrug-resistant (MDR) cancer - PMC. [Link]

  • Chemi-Verse™ RET Kinase Assay Kit - BPS Bioscience. [Link]

  • Novel Selective RET Inhibitors | Encyclopedia MDPI. [Link]

  • RET Signaling Inhibitors in Solid Tumors Enter Everyday Practice - ASCO Daily News. [Link]

  • Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PubMed. [Link]

  • Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents | Bentham Science Publishers. [Link]

  • Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed. [Link]

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  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

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Comparative

X-ray crystallography validation of methyl4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate structure

Title: Unambiguous Structural Validation of Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities Introduction In modern drug discovery, fused nitrog...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Unambiguous Structural Validation of Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

Introduction

In modern drug discovery, fused nitrogen-rich heterocycles like methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate serve as privileged scaffolds for kinase inhibitors and CNS-active therapeutics. However, the exact regiochemical assignment and tautomeric state of these proton-deficient cores present a significant analytical challenge. As a Senior Application Scientist, I frequently observe development bottlenecks arise when research teams rely solely on inferential techniques like NMR for these specific scaffolds.

This guide objectively compares structural validation methodologies, demonstrating why Single Crystal X-ray Diffraction (SC-XRD) remains the gold standard for the definitive 3D structural elucidation of complex, heteroatom-dense small molecules[1].

Comparative Analysis of Structural Validation Modalities

While Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable for rapid bulk screening, they fall short when absolute stereochemical and regiochemical certainty is required for proton-sparse molecules[2].

  • Solution-State NMR (1D/2D): Excellent for assessing bulk purity and conformational ensembles in solution. However, in the pyrazolo[1,5-a]pyrazine core, the lack of adjacent C–H bonds severely limits the utility of HMBC and NOESY experiments. This often leads to ambiguous regiochemical assignments because the connectivity must be inferred rather than directly observed.

  • High-Resolution Mass Spectrometry (HRMS): Validates the empirical formula and exact molecular weight but provides zero spatial or 3D connectivity data.

  • Single Crystal X-ray Diffraction (SC-XRD): The definitive modality. By measuring the diffraction of X-rays through a crystal lattice, SC-XRD provides a direct electron density map, unambiguously confirming atomic positions, bond lengths, and intermolecular hydrogen-bonding networks (crystal packing)[3].

Table 1: Quantitative Comparison of Structural Validation Methods for Small Polar Heterocycles

ParameterSingle Crystal X-ray Diffraction (SC-XRD)Solution-State NMR (1D/2D)High-Resolution Mass Spec (HRMS)
Resolution Atomic (< 0.8 Å)Conformational ensembleN/A (Mass/Charge only)
Stereochemical Certainty Absolute (Flack parameter < 0.1)Relative (via NOESY/ROESY)None
Sample State Solid (Single crystal > 20 µm)Solution (mg quantities)Gas phase (ionized)
Data Acquisition Time Hours to DaysMinutes to HoursMinutes
Regiochemical Accuracy Unambiguous (Direct electron density)Inferential (Coupling networks)Fragment-based inference

The Causality of Experimental Design: Why SC-XRD?

When validating methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate, the primary analytical hurdle is the dense cluster of heteroatoms (four nitrogens and oxygen atoms). SC-XRD bypasses the need for proton-coupling networks entirely. Furthermore, by utilizing a Copper (Cu Kα) X-ray source (1.5418 Å) rather than Molybdenum (Mo Kα), we maximize the anomalous dispersion signal. This specific hardware choice is critical for determining the absolute structure of light-atom organic compounds that lack heavy metal atoms[4].

G Start Synthesize Methyl 4-aminopyrazolo [1,5-a]pyrazine-3-carboxylate Decision Structural Ambiguity? (Regiochemistry/Tautomers) Start->Decision NMR 2D NMR (HMBC/NOESY) Solution State Decision->NMR Routine Check Xray Single Crystal X-ray Diffraction Solid State Decision->Xray Absolute Validation NMR_Result Ambiguous Assignment (Proton-deficient core) NMR->NMR_Result Xray_Result Unambiguous 3D Structure & Crystal Packing Xray->Xray_Result NMR_Result->Xray Escalate to SC-XRD

Workflow for validating proton-deficient heterocyclic structures via SC-XRD.

Self-Validating Protocol: Small Molecule X-Ray Crystallography

The following protocol outlines the optimized workflow for crystallizing and validating methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate. Every step is designed with built-in causality to ensure a self-validating system.

Step 1: Controlled Crystal Growth via Slow Evaporation

  • Procedure: Dissolve 5–10 mg of the highly pure compound in a binary solvent system (e.g., Dichloromethane/Methanol, 3:1 v/v). Place the solution in a loosely capped vial to allow the more volatile DCM to evaporate slowly over 3 to 5 days.

  • Causality: Evaporation is the most reliable method for organic small molecules[5]. The binary system ensures that as the volatile solvent escapes, the solution slowly reaches supersaturation. This slow kinetic rate is essential for the polar amino and ester groups to form an ordered intermolecular hydrogen-bond network, preventing the formation of useless amorphous precipitates.

Step 2: Crystal Harvesting and Cryoprotection

  • Procedure: Under a polarized light microscope, select a single, crack-free crystal (ideally 0.1 – 0.3 mm in all dimensions)[5]. Mount the crystal on a nylon loop using a viscous inert oil (e.g., Paratone-N).

  • Causality: The inert oil serves a dual purpose: it adheres the crystal to the loop and acts as a cryoprotectant. It prevents the crystal from degrading due to atmospheric moisture or solvent loss from the lattice prior to freezing[5].

Step 3: Cryogenic Diffraction Data Collection

  • Procedure: Transfer the mounted crystal to the diffractometer and immediately cool it to 100 K using a nitrogen cryostream. Collect diffraction data using a Cu Kα radiation source.

  • Causality: Low-temperature data collection is mandatory. Cooling to 100 K significantly reduces the thermal vibrations of the atoms (Debye-Waller factors), which sharpens the diffraction spots and extends the resolution limit, allowing for precise determination of hydrogen atom positions[4].

Step 4: Phase Solution and Model Refinement (Validation Checkpoint)

  • Procedure: Process the diffraction images to extract reflection intensities. Solve the phase problem using dual-space algorithms to generate the initial electron density map. Iteratively refine the atomic model against the experimental data ( F2 ).

  • Causality & Validation: Because electron density maps cannot be generated directly from intensities without phase information, iterative refinement is required[1]. The structure is only considered validated when the final refinement yields an R1​ value < 5% and a wR2​ value < 15%. These quantitative metrics confirm that the calculated model perfectly matches the experimental diffraction data, providing absolute certainty of the molecular structure.

Sources

Safety & Regulatory Compliance

Safety

methyl4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate proper disposal procedures

As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of advanced heterocyclic building blocks used in kinase inhibitor discovery and SAR (Structure-Activity Relationship)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of advanced heterocyclic building blocks used in kinase inhibitor discovery and SAR (Structure-Activity Relationship) exploration.

Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate (CAS: 2253640-52-5)[1] is a nitrogen-rich fused bicyclic system. While highly valuable synthetically, its disposal requires strict adherence to environmental and safety protocols to mitigate risks associated with aerosolized particulates and toxic combustion byproducts. This guide provides a self-validating, step-by-step operational framework for its proper disposal.

Hazard Profiling and Causality

Before executing any disposal protocol, it is critical to understand why specific procedures are mandated. Pyrazolo-pyrazine derivatives generally exhibit localized toxicity, specifically Skin Irritation Category 2, Eye Irritation Category 2, and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) for respiratory tract irritation[2].

The most critical factor in the disposal of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate is its high nitrogen mass fraction. Thermal decomposition of this compound yields significant quantities of toxic nitrogen oxides (NOₓ)[3]. Therefore, standard municipal incineration is strictly prohibited; specialized chemical incineration equipped with post-combustion scrubbers is an absolute requirement to prevent environmental toxicity[3].

Quantitative Data & Safety Specifications

To ensure operational safety, all personnel must adhere to the physicochemical limits and PPE requirements outlined below.

Table 1: Physicochemical & Hazard Profile

Property / HazardSpecification / ClassificationOperational Implication
Chemical Name Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylateTarget compound for disposal manifest.
CAS Number 2253640-52-5Ensure manifest accuracy for waste carriers.
Health Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates strict contact and inhalation prevention.
Combustion Byproducts CO, CO₂, NOₓRequires specialized thermal destruction (scrubbers).
Physical State Solid (Powder)High risk of aerosolization during spills.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationCausality / Rationale
Eye Protection NIOSH/EN166 approved safety gogglesPrevents particulate entry causing severe eye irritation.
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Prevents dermal absorption. Double-glove if handling in DMSO.
Respiratory N95 or P100 particulate respiratorMitigates inhalation of fine powders (STOT SE 3).
Body Protection Tyvek or standard lab coatPrevents contamination of personal clothing.

Operational Disposal Workflows

The following decision matrix dictates the correct disposal pathway based on the physical state of the waste.

DisposalWorkflow A Waste: Methyl 4-aminopyrazolo [1,5-a]pyrazine-3-carboxylate B Solid Powder Waste A->B C Liquid Solution Waste (e.g., DMSO/DMF) A->C D Accidental Spill A->D E Double-bag in Sealable Polyethylene B->E F Collect in HDPE Solvent Carboy C->F G Moisten & Collect (Avoid Dry Sweeping) D->G H Chemical Incinerator (Requires NOx Scrubber) E->H Solid Waste Stream F->H Non-Halogenated Stream G->E Treat as Solid Waste

Figure 1: Decision matrix and operational workflow for the disposal of pyrazolo-pyrazine derivatives.

Step-by-Step Disposal Methodologies

Protocol A: Routine Solid Waste Disposal

Causality: The compound is a fine powder. Aerosolization must be prevented to avoid inhalation and respiratory tract irritation[2].

  • Containment: Transfer residual solid compound into a chemically compatible, sealable primary container (e.g., amber glass vial or heavy-duty polyethylene bag).

  • Secondary Packaging: Place the primary container into a secondary containment bag. Validation: Squeeze the outer bag gently to ensure no air escapes, confirming a hermetic seal that prevents accidental breach during transit.

  • Labeling: Clearly label the waste as "Hazardous Solid Waste - Nitrogenous Heterocycle (Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate)".

  • Incineration Routing: Dispatch the waste to a licensed chemical disposal facility. Ensure the facility manifest explicitly requests an incinerator equipped with an afterburner and a wet scrubber[3].

Protocol B: Liquid Waste Disposal (Solvent Mixtures)

Causality: In drug discovery, this compound is often dissolved in DMSO for high-throughput screening. DMSO rapidly penetrates the skin, carrying dissolved toxic solutes with it.

  • Segregation: Collect the solution in a high-density polyethylene (HDPE) carboy designated exclusively for "Non-Halogenated Organic Waste."

  • Compatibility Check: Do not mix this waste stream with strong oxidizing agents (e.g., peroxides, nitric acid), as pyrazolo-pyrazine derivatives can react exothermically.

  • Storage: Keep the carboy tightly closed in a cool, well-ventilated satellite accumulation area, utilizing a vented cap to prevent pressure buildup from solvent off-gassing.

  • Disposal: Transfer to a licensed waste carrier for thermal destruction.

Protocol C: Emergency Spill Containment & Cleanup

Causality: Dry sweeping generates microscopic dust clouds. Because this compound causes serious eye and respiratory irritation[2], dust generation must be strictly suppressed.

  • Isolation & PPE: Evacuate non-essential personnel from the immediate area. Don a P100 respirator, nitrile gloves, and safety goggles.

  • Dust Suppression: Do not dry sweep. Lightly moisten the spilled powder with water or a compatible solvent (e.g., isopropanol) to bind the particulates and suppress aerosolization[3].

  • Collection: Use a non-sparking scoop or a HEPA-filtered vacuum to collect the dampened material[3]. Transfer the debris into a sealable polyethylene bag.

  • Decontamination: Wash the affected surface thoroughly with soap and water. Collect all contaminated paper towels and wash water as hazardous waste, routing them through Protocol A.

References[1] Title: Generic SDS (EU) - methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate | Source: Enamine | URL:https://www.enamine.net/download/sds/EN300-6512796_SDS_en.pdf[3] Title: MSDS of pyrazolo[1,5-a]pyridin-4-ol | Source: Capot Chemical | URL:https://www.capotchem.com/msds/1013824-00-0.html[2] Title: SAFETY DATA SHEET - Pyrazolo[1,5-a]pyridine-3-carboxylic acid | Source: Fisher Scientific | URL:https://www.fishersci.com/store/msds?partNumber=AC432360010&productDescription=PYRAZOLO%5B1%2C5-A%5DPYRIDINE-3-CARB+1G&vendorId=VN00032119&countryCode=US&language=en

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Handling

A Senior Application Scientist's Guide to Handling Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate. The fused pyrazolo[1,5...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate. The fused pyrazolo[1,5-a]pyrimidine and pyrazine scaffolds are privileged structures in medicinal chemistry, frequently investigated as potent inhibitors of protein kinases in therapeutic areas like oncology.[1][2][3] Given the compound's potential biological activity and the general hazards associated with heterocyclic amines, a robust understanding and implementation of safety protocols are paramount.

This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a culture of safety and ensure the integrity of your research. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the guidance herein is synthesized from data on structurally analogous compounds and established best practices for handling aromatic amines and potent research chemicals.

Hazard Identification and Risk Assessment: A Proactive Approach

Before any laboratory work commences, a thorough risk assessment is mandatory. Based on data from similar pyrazole derivatives and aromatic amines, we can anticipate the following hazard profile for methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate:

  • Acute Toxicity: Structurally related compounds, such as 4-Aminopyrazolo[3,4-d]pyrimidine, are classified as toxic if swallowed.[4] It is prudent to assume this compound may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: Many pyrazole and pyrazine derivatives are known to cause skin irritation and serious eye irritation or damage.[5][6][7][8] Direct contact with the skin or eyes must be prevented.

  • Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[5][8]

The primary routes of exposure are inhalation of the powder, dermal contact, and accidental ingestion. All subsequent control measures are designed to mitigate these risks.

Engineering Controls: Your First and Most Effective Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary methods for exposure control are robust engineering solutions.

  • Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring) and its solutions must be performed inside a certified chemical fume hood.[9] This is non-negotiable. The hood contains airborne particles and vapors, preventing inhalation.

  • Ventilation: Ensure the laboratory is well-ventilated to handle any fugitive emissions.

  • Safety Infrastructure: The work area must be equipped with an easily accessible and tested safety shower and eyewash station.[4]

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and use of PPE are critical for safe handling. All PPE must be inspected before use.[10]

Protection Type Specification Rationale and Best Practices
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile).The outer glove protects against immediate contamination, while the inner glove provides a secondary barrier. A study on aromatic amine permeation highlights that breakthrough times can vary significantly between glove materials, making proper selection crucial.[11] Always remove gloves using the proper technique to avoid skin contact with the outer surface and wash hands thoroughly after removal.[5][10][12]
Eye & Face Protection Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.Protects against dust particles and splashes. Standard safety glasses do not provide a sufficient seal.
Skin & Body Protection A clean, buttoned laboratory coat, long pants, and fully enclosed, non-absorbent footwear.Provides a barrier against accidental spills and contamination.[12] Protective boots may be required depending on the scale of the operation.[10]
Respiratory Protection NIOSH-approved respirator.Required if there is a risk of aerosolization outside of a fume hood. The specific cartridge type should be selected based on a formal risk assessment (e.g., P100 filter for fine powders, organic vapor cartridges for solutions).

Operational Plan: A Step-by-Step Procedural Guide

This workflow is designed to minimize exposure and ensure procedural consistency.

Experimental Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Review SDS & SOPs B Verify Fume Hood & Safety Equipment A->B C Don Appropriate PPE B->C D Weigh Solid Compound C->D Enter Fume Hood E Transfer to Reaction Vessel D->E F Add Solvents & Reagents E->F G Decontaminate Glassware & Surfaces F->G After Reaction H Segregate Hazardous Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate.

Step 1: Pre-Handling Preparation

  • Review all relevant safety documentation, including this guide and any internal Standard Operating Procedures (SOPs).

  • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Ensure the path to the safety shower and eyewash station is clear.

  • Don all required PPE as specified in the table above.

Step 2: Weighing and Transfer (Inside a Fume Hood)

  • Place an analytical balance or weigh boat inside the fume hood.

  • Carefully retrieve the container of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate.

  • Slowly open the container and carefully weigh the desired amount, minimizing the creation of dust.

  • Transfer the weighed solid to the reaction vessel.

  • Promptly and securely close the stock container.

Step 3: Post-Handling and Decontamination

  • Wipe down all surfaces, including the balance and the exterior of the stock container, with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.

  • Dispose of contaminated wipes and weigh boats in the designated solid hazardous waste container.

  • Remove PPE in the correct order (outer gloves first) to prevent cross-contamination.

  • Wash hands and forearms thoroughly with soap and water.[5][10]

Emergency and Disposal Plans

Spill Response:

  • Minor Spill (inside fume hood): Contain the spill with an inert absorbent material. Collect the material into a sealed, labeled container for hazardous waste disposal.[9]

  • Major Spill: Evacuate the immediate area and alert your institution's Environmental Health & Safety (EHS) office.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[5][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Waste Disposal Plan: Improper disposal can lead to environmental contamination.[9]

  • Classification: All materials contaminated with methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate must be treated as hazardous chemical waste.[9]

  • Containerization: Place waste in a designated, properly labeled, and sealable container made of a compatible material. The label must clearly state "Hazardous Waste" and include the full chemical name.[9]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated, away from incompatible materials.[9]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office, ensuring compliance with all local, regional, and national regulations.[5][9]

References

  • What are the Health and Safety Guidelines for Using Amines? Vertex AI Search
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search
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  • Personal Protective Equipment: Chemical Handling. OSHA Safety Training for Agriculture
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  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Labor
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks
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  • methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate — Chemical Substance Inform
  • methyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carboxyl
  • Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-bromo-, methyl ester Safety D
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  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC
  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar
  • Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characteriz
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